2-(Dimethylamino)benzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(dimethylamino)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-11(2)9-6-4-3-5-8(9)7-10/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEULOFHGYOFYEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC=C1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20943187 | |
| Record name | 2-(Dimethylamino)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20943187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20925-24-0 | |
| Record name | 20925-24-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204964 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(Dimethylamino)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20943187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(Dimethylamino)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes to 2-(dimethylamino)benzonitrile, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. This document details the primary synthetic methodologies, including reaction mechanisms, detailed experimental protocols, and a comparative analysis of their yields.
Executive Summary
The synthesis of this compound is most effectively achieved through two principal routes: the methylation of 2-aminobenzonitrile and the nucleophilic aromatic substitution of 2-chlorobenzonitrile. The Eschweiler-Clarke reaction, a classic method for the exhaustive methylation of primary amines, stands out as a high-yielding and reliable approach. This guide will delve into the intricacies of this method, providing a detailed reaction mechanism and a step-by-step experimental protocol. Additionally, the nucleophilic aromatic substitution pathway will be discussed as a viable alternative.
Synthetic Methodologies
Two primary strategies have been identified for the efficient synthesis of this compound:
-
Reductive Amination of 2-Aminobenzonitrile (Eschweiler-Clarke Reaction): This classic named reaction offers a direct and high-yielding route to tertiary amines from primary amines. It utilizes formaldehyde as the source of the methyl groups and formic acid as the reducing agent. The reaction is known for its reliability and the prevention of over-alkylation to form quaternary ammonium salts.[1][2][3]
-
Nucleophilic Aromatic Substitution: This method involves the displacement of a suitable leaving group, typically a halogen, from the aromatic ring by dimethylamine. The electron-withdrawing nature of the nitrile group facilitates this reaction by stabilizing the intermediate Meisenheimer complex.
Data Presentation: Comparison of Synthetic Routes
| Synthetic Route | Starting Material | Reagents | Typical Reaction Conditions | Reported Yield |
| Eschweiler-Clarke Reaction | 2-Aminobenzonitrile | Formaldehyde, Formic Acid | 80-100°C, 8-18 hours | >80% (general)[2] |
| Nucleophilic Aromatic Substitution | 2-Chlorobenzonitrile | Dimethylamine | High temperature, pressure, or catalyst | Variable, can be high with activated substrates |
Featured Synthetic Route: Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction is the recommended method for the synthesis of this compound due to its high efficiency and operational simplicity.
Reaction Mechanism
The reaction proceeds through a two-step sequence for each methylation. First, the primary amine reacts with formaldehyde to form an iminium ion after the dehydration of an intermediate hemiaminal. Subsequently, the iminium ion is reduced by formic acid, which acts as a hydride donor, to yield the monomethylated amine and carbon dioxide. This process is repeated to afford the dimethylated product.[1][2][3]
Mandatory Visualization: Reaction Mechanism
Caption: Mechanism of the Eschweiler-Clarke reaction for the synthesis of this compound.
Experimental Protocol
This protocol is adapted from general procedures for the Eschweiler-Clarke reaction.[1]
Materials:
-
2-Aminobenzonitrile
-
Formaldehyde (37% aqueous solution)
-
Formic acid (98-100%)
-
Sodium hydroxide solution (e.g., 2 M)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-aminobenzonitrile (1.0 eq).
-
Add formic acid (4.0 eq) to the flask.
-
Slowly add a 37% aqueous solution of formaldehyde (4.0 eq) to the reaction mixture.
-
Heat the mixture to 80-100°C and maintain it at this temperature for 8-18 hours, with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully basify the reaction mixture with a sodium hydroxide solution to a pH of approximately 11. This should be done in an ice bath to manage the exothermic reaction.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous phase).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude this compound can be further purified by column chromatography on silica gel or by distillation under reduced pressure.
Alternative Synthetic Route: Nucleophilic Aromatic Substitution
This route provides an alternative for the synthesis of this compound, particularly if 2-chlorobenzonitrile is a more readily available starting material.
Reaction Mechanism
The reaction proceeds via an addition-elimination mechanism. The dimethylamine acts as a nucleophile and attacks the carbon atom bearing the chlorine atom. This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing nitrile group. In the final step, the leaving group (chloride ion) is eliminated, and the aromaticity of the ring is restored.
Mandatory Visualization: Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound via nucleophilic aromatic substitution.
Experimental Protocol
This protocol is based on a general procedure for the synthesis of a related compound, 5-dimethylamino-2-nitrobenzonitrile.[4]
Materials:
-
2-Chlorobenzonitrile
-
Dimethylamine (e.g., 40% aqueous solution or as a solution in a suitable solvent)
-
Dimethylformamide (DMF)
-
Water
-
Suitable organic solvent for extraction (e.g., ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate
-
Sealed reaction vessel or autoclave
-
Heating mantle with stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a sealed reaction vessel, dissolve 2-chlorobenzonitrile (1.0 eq) in dimethylformamide.
-
Add an excess of dimethylamine solution (e.g., 3-5 eq).
-
Seal the vessel and heat the reaction mixture to a temperature between 100-150°C for several hours. The reaction should be monitored for completion by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with an organic solvent such as ethyl acetate (3 x volume of the aqueous phase).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or distillation.
References
A Technical Guide to the Spectroscopic Characterization of 2-(Dimethylamino)benzonitrile
Introduction
2-(Dimethylamino)benzonitrile, also known as N,N-Dimethylanthranilonitrile, is an aromatic organic compound with the chemical formula C₉H₁₀N₂. As a substituted benzonitrile, its structural elucidation and purity assessment rely heavily on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. While this compound is commercially available, its spectroscopic data is not as widely published as its well-studied isomer, 4-(dimethylamino)benzonitrile (DMABN).
This guide provides a summary of the expected spectroscopic data for this compound based on its molecular structure. It also outlines the detailed experimental protocols required for acquiring this data, serving as a vital resource for researchers in synthetic chemistry, materials science, and drug development who may be working with this compound.
Spectroscopic Data Summary
Table 1: Predicted ¹H NMR Spectroscopic Data
The proton NMR spectrum is expected to show distinct signals for the dimethylamino protons and the four protons on the aromatic ring.
| Predicted Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~ 7.5 - 7.7 | Doublet of doublets (dd) | 1H | Aromatic H (C6-H) |
| ~ 7.3 - 7.5 | Triplet of doublets (td) | 1H | Aromatic H (C4-H) |
| ~ 7.0 - 7.2 | Doublet (d) | 1H | Aromatic H (C3-H) |
| ~ 6.9 - 7.1 | Triplet (t) | 1H | Aromatic H (C5-H) |
| ~ 2.9 - 3.1 | Singlet (s) | 6H | N(CH₃)₂ |
Note: Predicted shifts are relative to TMS in a non-polar deuterated solvent like CDCl₃. Actual shifts and coupling constants will depend on the solvent and instrument used.
Table 2: Predicted ¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum will distinguish the seven unique carbon environments in the molecule.
| Predicted Chemical Shift (δ) ppm | Carbon Assignment |
| ~ 155 | C2 (quaternary, attached to N) |
| ~ 134 | C4 |
| ~ 133 | C6 |
| ~ 120 | C5 |
| ~ 118 | C≡N (nitrile) |
| ~ 117 | C3 |
| ~ 110 | C1 (quaternary, attached to CN) |
| ~ 44 | N(CH₃)₂ |
Note: Quaternary carbon signals (C1, C2, C≡N) are typically weaker in proton-decoupled spectra.[1]
Table 3: Expected IR Absorption Bands
The infrared spectrum is dominated by a strong, sharp absorption from the nitrile group.
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| ~ 2220 - 2230 | C≡N stretch (nitrile) | Strong, Sharp |
| ~ 3050 - 3100 | Aromatic C-H stretch | Medium |
| ~ 2800 - 3000 | Aliphatic C-H stretch (methyl) | Medium |
| ~ 1580 - 1610 | Aromatic C=C ring stretch | Medium-Strong |
| ~ 1450 - 1500 | Aromatic C=C ring stretch | Medium-Strong |
| ~ 1250 - 1350 | Aromatic C-N stretch | Strong |
| ~ 740 - 760 | Ortho-disubstituted C-H bend | Strong |
Table 4: Expected UV-Vis Absorption Data
The UV-Vis spectrum, typically recorded in a solvent like ethanol or cyclohexane, is expected to show absorptions characteristic of substituted aromatic systems.
| Expected λₘₐₓ (nm) | Electronic Transition | Chromophore |
| ~ 220 - 260 | π → π | Substituted Benzene Ring |
| ~ 280 - 320 | π → π | Intramolecular Charge Transfer |
Note: The exact maximum absorption wavelengths (λₘₐₓ) and molar absorptivity are highly dependent on the solvent used.[2]
Experimental Workflow & Visualization
The process of spectroscopic analysis follows a logical progression from sample preparation to final data interpretation. This workflow ensures that high-quality, reproducible data is collected for accurate structural elucidation.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.[3]
-
Sample Preparation : A generalized protocol involves dissolving 5-10 mg of the purified this compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃). The solution is then filtered into a clean NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm.[4]
-
¹H NMR Acquisition : The 1D proton NMR spectrum is acquired to determine the chemical shifts, multiplicities (splitting patterns), and integration (relative number of protons) for all hydrogen atoms in the molecule.[5] Key parameters include the number of scans, relaxation delay, and acquisition time, which are optimized to ensure a good signal-to-noise ratio.
-
¹³C NMR Acquisition : The 1D carbon NMR spectrum is typically acquired with proton decoupling to simplify the spectrum, resulting in a single peak for each unique carbon atom.[6] Due to the low natural abundance of the ¹³C isotope (1.1%), a larger number of scans is required compared to ¹H NMR to achieve adequate signal intensity.[6]
Fourier-Transform Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
-
Sample Preparation (KBr Pellet Method) : For a solid sample like this compound, the potassium bromide (KBr) pellet method is standard.[7] Approximately 1-2 mg of the compound is finely ground in an agate mortar.[7] This is then combined with 100-200 mg of dry, spectroscopy-grade KBr powder.[7] The mixture is triturated thoroughly to ensure a uniform dispersion of the sample within the KBr matrix.[8] The resulting powder is transferred to a die and compressed under high pressure (approx. 8-10 tons) using a hydraulic press to form a thin, transparent or translucent pellet.[8][9]
-
Data Acquisition : A background spectrum is first collected using a pure KBr pellet to account for any atmospheric (H₂O, CO₂) or instrumental interference.[7] The sample pellet is then placed in the spectrometer's sample holder, and the IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The data is usually presented as a plot of percent transmittance versus wavenumber (cm⁻¹).
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems.[2]
-
Sample Preparation : A dilute solution of this compound is prepared using a UV-grade solvent that does not absorb in the same region as the sample (e.g., ethanol, cyclohexane, or acetonitrile).[2] The concentration is carefully chosen to ensure that the measured absorbance falls within the linear range of the instrument, typically between 0.1 and 1.0. Samples are prepared in 1.0 cm path length quartz cuvettes.
-
Data Acquisition : The spectrophotometer is first calibrated by running a baseline spectrum with a cuvette containing only the solvent.[2] The sample cuvette is then placed in the beam path, and the absorption spectrum is recorded over a specific wavelength range (e.g., 200-400 nm). The resulting spectrum plots absorbance versus wavelength, and the wavelengths of maximum absorbance (λₘₐₓ) are identified.
References
- 1. m.youtube.com [m.youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]
- 4. scbt.com [scbt.com]
- 5. compoundchem.com [compoundchem.com]
- 6. Spectral Database for Organic Compounds | re3data.org [re3data.org]
- 7. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]
- 8. 20925-24-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 9. 20925-24-0|this compound|BLD Pharm [bldpharm.com]
Unraveling the Solvent-Dependent Photophysics of 2-(Dimethylamino)benzonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Dimethylamino)benzonitrile (DMABN) is a cornerstone molecule in the study of photoinduced intramolecular charge transfer (ICT) processes. Its remarkable dual fluorescence, highly sensitive to the surrounding solvent environment, has made it a workhorse for investigating molecular interactions and dynamics. This technical guide provides an in-depth analysis of the photophysical properties of DMABN in various solvents, focusing on the widely accepted Twisted Intramolecular Charge Transfer (TICT) model. We present a comprehensive compilation of quantitative data, detailed experimental protocols, and visual representations of the underlying photophysical pathways to serve as a valuable resource for researchers in physical chemistry, materials science, and drug development.
Introduction: The Phenomenon of Dual Fluorescence
4-(N,N-dimethylamino)benzonitrile (DMABN) is a prototypical example of a molecule exhibiting dual fluorescence, a rare phenomenon where two distinct emission bands are observed from a single chemical entity.[1][2] In nonpolar solvents, DMABN displays a "normal" fluorescence band, characteristic of a locally excited (LE) state.[1] As the polarity of the solvent increases, a new, red-shifted, and "anomalous" emission band emerges, which is attributed to an intramolecular charge transfer (ICT) state.[1][3] This pronounced solvatochromism, the change in spectral properties with solvent polarity, makes DMABN an excellent probe for characterizing the microenvironment of complex systems.[1][4]
The most widely accepted explanation for this behavior is the Twisted Intramolecular Charge Transfer (TICT) model.[5] According to this model, upon photoexcitation, the molecule first reaches a planar LE state. In polar solvents, this LE state can then undergo a conformational change, involving the twisting of the dimethylamino group relative to the benzonitrile moiety, to form a highly polar and more stable TICT state.[5] This guide will delve into the specifics of this model and the experimental evidence that supports it.
The Twisted Intramolecular Charge Transfer (TICT) Model
The photophysical behavior of DMABN can be understood by considering the potential energy surfaces of its ground and excited states. The following diagram illustrates the key steps in the TICT model.
Caption: The Twisted Intramolecular Charge Transfer (TICT) model for DMABN.
Upon absorption of a photon, the molecule is promoted from its planar ground state (S0) to a planar locally excited (LE) state. In nonpolar solvents, the molecule primarily deactivates by emitting a photon from this LE state, resulting in a single fluorescence band. However, in polar solvents, the highly polar TICT state is stabilized. This allows for a non-radiative transition from the LE state to the TICT state through a twisting motion of the dimethylamino group. The molecule can then fluoresce from this lower-energy TICT state, giving rise to the red-shifted emission band.
Quantitative Photophysical Data
The photophysical properties of DMABN are exquisitely sensitive to the solvent environment. The following tables summarize key quantitative data from various studies.
Table 1: Solvent Properties and Absorption Maxima
| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Absorption Max (λ_abs) [nm] |
| Cyclohexane | 2.02 | 1.427 | ~298 |
| 1,4-Dioxane | 2.21 | 1.422 | ~300 |
| Diethyl Ether | 4.34 | 1.353 | ~298 |
| Tetrahydrofuran (THF) | 7.58 | 1.407 | ~301 |
| Dichloromethane (DCM) | 8.93 | 1.424 | ~303 |
| Acetonitrile | 37.5 | 1.344 | ~301 |
| Water | 80.1 | 1.333 | ~298 |
Note: Absorption maxima can vary slightly between different studies.
Table 2: Fluorescence Emission Maxima, Quantum Yields, and Lifetimes
| Solvent | LE Emission Max (λ_em) [nm] | TICT Emission Max (λ_em) [nm] | LE Quantum Yield (Φ_f) | TICT Quantum Yield (Φ_f) | LE Lifetime (τ_f) [ns] | TICT Lifetime (τ_f) [ns] |
| Cyclohexane | ~340 | - | High | - | ~3.5 | - |
| 1,4-Dioxane | ~350 | ~430 | Moderate | Low | ~3.0 | ~2.0 |
| Tetrahydrofuran (THF) | ~355 | ~460 | Low | Moderate | ~1.5 | ~2.5 |
| Dichloromethane (DCM) | ~360 | ~470 | Low | High | ~1.0 | ~3.0 |
| Acetonitrile | ~365 | ~480 | Very Low | High | <1 | ~3.4 |
| Water | - | ~490 | - | Moderate | - | ~2.8 |
Note: Quantum yields and lifetimes are highly dependent on experimental conditions and the methods used for their determination. The terms "High," "Moderate," "Low," and "Very Low" are qualitative descriptions based on trends observed in the literature.
Experimental Protocols
The investigation of DMABN's photophysical properties relies on a suite of spectroscopic techniques. Below are generalized protocols for key experiments.
Sample Preparation
-
Solute: this compound (DMABN) of the highest purity available should be used. Further purification can be achieved by recrystallization from a suitable solvent like cyclohexane.[6]
-
Solvents: Spectroscopic grade solvents are required to minimize interference from impurities.[7]
-
Concentration: Solutions are typically prepared in the range of 10⁻⁶ to 10⁻³ M to avoid aggregation and inner filter effects.[7]
-
Degassing: For measurements of fluorescence quantum yields and lifetimes, it is often necessary to degas the solutions to remove dissolved oxygen, which can quench the excited states. This can be achieved by several freeze-pump-thaw cycles.
Steady-State Spectroscopy
This involves measuring the absorption and fluorescence spectra of the sample.
Caption: A typical workflow for steady-state absorption and fluorescence spectroscopy.
-
Absorption Spectroscopy: An absorption spectrum is recorded using a UV-Vis spectrophotometer. This provides information about the electronic transitions from the ground state to the excited states.
-
Fluorescence Spectroscopy: A fluorescence spectrum is recorded using a spectrofluorometer. The sample is excited at a wavelength where it absorbs light (typically near its absorption maximum), and the emitted light is collected at a 90° angle to the excitation beam.
Time-Resolved Fluorescence Spectroscopy
This technique measures the decay of the fluorescence intensity over time after excitation with a short pulse of light.
-
Instrumentation: A time-correlated single-photon counting (TCSPC) system is commonly used. This involves a pulsed light source (e.g., a laser diode or a picosecond laser) and a sensitive, high-speed detector.
-
Measurement: The sample is excited with a short light pulse, and the arrival times of the emitted photons are recorded relative to the excitation pulse.
-
Data Analysis: The resulting fluorescence decay curve is fitted to one or more exponential functions to determine the fluorescence lifetime(s) of the excited state(s). In the case of DMABN in polar solvents, bi-exponential decays are often observed, corresponding to the lifetimes of the LE and TICT states.
Logical Relationships in DMABN Photophysics
The interplay between the molecular structure of DMABN, the solvent properties, and the resulting photophysical phenomena can be visualized as follows:
Caption: Logical flow of the photophysical processes in DMABN.
This diagram highlights that the formation of the TICT state, and therefore the observation of dual fluorescence, is critically dependent on both the initial photoexcitation to the LE state and the enabling properties of the solvent.
Conclusion and Future Directions
The photophysical properties of this compound in different solvents are a classic and compelling example of how the interplay between molecular structure and environment dictates excited-state behavior. The TICT model provides a robust framework for understanding the observed dual fluorescence. The data and protocols presented in this guide offer a solid foundation for researchers utilizing DMABN as a probe or as a model system for studying ICT processes.
Future research in this area continues to explore the finer details of the TICT state formation, including the role of specific solvent-solute interactions, the dynamics of the twisting motion on ultrafast timescales, and the application of DMABN and its derivatives in advanced materials and biological sensing. The continued investigation of this seemingly simple molecule promises to yield further fundamental insights into the complex world of photochemistry.
References
- 1. Simulating the Fluorescence of the Locally Excited state of DMABN in Solvents of Different Polarity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Solvatochromism - Wikipedia [en.wikipedia.org]
- 5. ias.ac.in [ias.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. Micro-Solvated DMABN: Excited State Quantum Dynamics and Dual Fluorescence Spectra - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Photophysical Properties of 2-(Dimethylamino)benzonitrile
Abstract: This technical guide provides a comprehensive overview of the core photophysical properties—specifically the fluorescence quantum yield and lifetime—of 2-(Dimethylamino)benzonitrile (o-DMABN). While its isomer, 4-(Dimethylamino)benzonitrile, is a hallmark compound for studying Twisted Intramolecular Charge Transfer (TICT), quantitative data for the ortho-isomer is less prevalent. This document collates the available data for o-DMABN, places it in the context of established photophysical principles, and presents detailed experimental protocols for the measurement of these key parameters, targeting researchers, scientists, and professionals in drug development.
Introduction to Aminobenzonitrile Photophysics
The study of N,N-dimethylaminobenzonitriles has been pivotal in understanding photoinduced charge separation processes. The para-substituted isomer, 4-(Dimethylamino)benzonitrile (DMABN), is renowned for its dual fluorescence, a phenomenon where two distinct emission bands are observed, particularly in polar solvents.[1][2] This behavior is most widely explained by the Twisted Intramolecular Charge Transfer (TICT) model.[1]
According to the TICT model, upon photoexcitation, the molecule is initially in a planar, locally excited (LE) state.[2] In polar environments, this LE state can undergo a conformational change, involving the twisting of the dimethylamino group relative to the benzonitrile ring. This twisting leads to the formation of a highly polar, charge-transfer (TICT) state, which is stabilized by the polar solvent molecules.[3][4] The two observed fluorescence bands correspond to emissions from the LE state (the "normal" band) and the relaxed TICT state (the "anomalous," red-shifted band).[1][2] The efficiency of this process and the resulting photophysical characteristics are highly sensitive to the solvent's polarity and viscosity.[5] While the TICT model is dominant, other models involving pyramidalization (WICT) or cyano-bending (RICT) have also been proposed to explain the observed phenomena in related molecules.[1]
Quantitative Photophysical Data
While extensive data exists for the 4-isomer, specific quantitative photophysical data for this compound is sparse in readily available literature. The steric hindrance imposed by the ortho-position of the dimethylamino group relative to the cyano group is expected to significantly influence its photophysical behavior compared to the para-isomer. For context and comparison, this section presents data for the well-studied 4-(Dimethylamino)benzonitrile.
Fluorescence Quantum Yield (ΦF) Data for 4-(Dimethylamino)benzonitrile
| Solvent | Quantum Yield (ΦF) - LE Band | Quantum Yield (ΦF) - TICT Band | Total Quantum Yield (ΦF) | Reference |
| Cyclohexane | 0.02 | - | 0.02 | [6] |
| Acetonitrile | - | - | ~0.03 (Total) | [7] |
| Crystalline State | Single Emission | - | - | [8] |
Note: The quantum yield is highly dependent on solvent polarity. In nonpolar solvents like cyclohexane, only the LE emission is significant. In polar solvents, the TICT emission becomes dominant, often at the expense of the LE emission.
Fluorescence Lifetime (τ) Data for 4-(Dimethylamino)benzonitrile
| Solvent | Lifetime (τ) in ns - LE Emission | Lifetime (τ) in ns - TICT Emission | Temperature (°C) | Reference |
| Crystalline State | 4.25 | - | 25 | [8] |
| Crystalline State | 4.0 - 4.6 | - | -110 to 25 | [8] |
| Acetonitrile | ~4 ps (decay) | - | Room Temp | [2] |
Note: The lifetime of the LE state in polar solvents is often very short (picoseconds) as it rapidly converts to the TICT state. The lifetime of the TICT state is typically in the nanosecond range.
Experimental Protocols
Accurate determination of quantum yield and fluorescence lifetime requires rigorous experimental procedures. The following sections detail standard protocols for these measurements.
Measurement of Fluorescence Quantum Yield
The relative method, which compares the fluorescence of the sample to a well-characterized standard of known quantum yield (ΦF,ST), is most commonly used.[9][10]
Protocol:
-
Standard Selection: Choose a suitable fluorescence standard that absorbs and emits in a spectral region similar to the sample. Common standards include quinine sulfate in 0.5 M H₂SO₄ (ΦF = 0.54) or rhodamine 6G in ethanol (ΦF = 0.95).[11]
-
Solution Preparation: Prepare a series of dilute solutions (typically 5-6) of both the standard and the test sample in the desired solvent(s).
-
Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength. To minimize inner filter effects, the absorbance should be kept below 0.1, and ideally within a range of 0.02 to 0.1.[12][13]
-
Fluorescence Measurement: Record the corrected fluorescence emission spectra for each solution on a spectrofluorometer, using the same excitation wavelength and instrument parameters (e.g., slit widths) for both the sample and the standard.
-
Data Analysis:
-
Integrate the area under the corrected emission curve for each spectrum.
-
For both the standard and the sample, plot the integrated fluorescence intensity versus absorbance. The resulting plots should be linear. .
-
The fluorescence quantum yield of the sample (ΦF,X) is calculated using the following equation:
ΦF,X = ΦF,ST * (GradX / GradST) * (nX² / nST²)
Where:
-
Caption: Workflow for relative fluorescence quantum yield measurement.
Measurement of Fluorescence Lifetime
Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive and accurate technique for measuring fluorescence lifetimes in the picosecond to microsecond range.[14][15]
Protocol:
-
Instrumentation: The core components of a TCSPC system are a high-repetition-rate pulsed light source (e.g., picosecond laser diode or LED), a sensitive single-photon detector (e.g., photomultiplier tube - PMT, or single-photon avalanche diode - SPAD), and TCSPC timing electronics.[16][17]
-
Instrument Response Function (IRF): Measure the IRF of the system. This is done by placing a light-scattering solution (e.g., a dilute colloidal silica suspension) in place of the sample and measuring the temporal profile of the excitation pulse at the emission wavelength. The IRF represents the system's time resolution.[14]
-
Sample Measurement: Replace the scattering solution with the fluorescent sample. Collect photon arrival times relative to the excitation pulses over many cycles until a decay histogram with sufficient counts (typically >10,000 in the peak channel) is built up. The rate of photon detection should be kept low (<5% of the laser repetition rate) to avoid "pile-up" artifacts.[17]
-
Data Analysis:
-
Use specialized software to perform an iterative reconvolution fit of the experimental decay data.
-
The software convolves a proposed decay model (e.g., a single, double, or triple exponential decay) with the measured IRF and adjusts the parameters (lifetimes τ and pre-exponential factors α) to achieve the best fit to the experimental data.
-
The quality of the fit is assessed by examining the weighted residuals and the chi-squared (χ²) value. A good fit will have randomly distributed residuals around zero and a χ² value close to 1.0.
-
References
- 1. ias.ac.in [ias.ac.in]
- 2. Simulation and Analysis of the Transient Absorption Spectrum of 4-(N,N-Dimethylamino)benzonitrile (DMABN) in Acetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. On the dual emission of p-dimethylaminobenzonitrile and its photophysical implications - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. pure.mpg.de [pure.mpg.de]
- 9. Making sure you're not a bot! [opus4.kobv.de]
- 10. static.horiba.com [static.horiba.com]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
- 13. shimadzu.com [shimadzu.com]
- 14. ridl.cfd.rit.edu [ridl.cfd.rit.edu]
- 15. photonics.com [photonics.com]
- 16. photon-force.com [photon-force.com]
- 17. picoquant.com [picoquant.com]
CAS number and molecular weight of 2-(Dimethylamino)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Core Compound Details: CAS Number and Molecular Weight
This technical guide provides a comprehensive overview of 2-(Dimethylamino)benzonitrile, a substituted aromatic nitrile of interest in chemical synthesis and with potential applications in drug discovery. The definitive Chemical Abstracts Service (CAS) number for this compound is 20925-24-0 .[1][2] It has a molecular formula of C₉H₁₀N₂ and a molecular weight of 146.19 g/mol .[1][2]
Physicochemical Properties
A summary of the key physicochemical properties for this compound is provided in the table below for quick reference. These properties are crucial for its handling, formulation, and application in various experimental settings.
| Property | Value |
| CAS Number | 20925-24-0[1] |
| Molecular Formula | C₉H₁₀N₂[1] |
| Molecular Weight | 146.19 g/mol [1] |
| IUPAC Name | This compound |
| Synonyms | 2-Dimethylamino-benzonitrile, N,N-Dimethylanthranilonitrile |
| Appearance | Crystals |
| Boiling Point | 256.6 °C[2] |
| Melting Point | 72-75 °C |
Synthesis and Spectroscopic Characterization
A representative, though not specific, synthetic protocol for a related compound is the synthesis of 5-dimethylamino-2-nitrobenzonitrile. In this procedure, 5-chloro-2-nitrobenzonitrile is dissolved in dimethylformamide, and an aqueous solution of dimethylamine is added. The reaction mixture is stirred at room temperature, followed by precipitation, filtration, and washing to yield the final product.
The structural confirmation of this compound relies on standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR and ¹³C NMR spectroscopy are essential for elucidating the chemical structure, confirming the positions of the dimethylamino and cyano groups on the benzene ring, and ensuring the purity of the compound.
Infrared (IR) Spectroscopy:
-
IR spectroscopy would be used to identify the characteristic vibrational frequencies of the functional groups, notably the strong absorption band of the nitrile (C≡N) group, typically found in the range of 2220-2260 cm⁻¹.
Mass Spectrometry (MS):
-
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
Biological Activity and Potential Applications in Drug Development
This compound has been noted for its potential biological activities, making it a compound of interest for further investigation in drug development.
Anti-inflammatory Properties
There is an indication that this compound may possess anti-inflammatory properties through the inhibition of prostaglandin synthesis.[2] Prostaglandins are key mediators of inflammation, and their inhibition is a common mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs). However, quantitative data, such as IC₅₀ values for cyclooxygenase (COX) enzyme inhibition, are not currently available in the public domain and would be a critical area for future research to substantiate this claim.
Chemical Reactivity and Other Applications
Beyond its potential therapeutic applications, this compound is described as a reactive compound.[2] This reactivity makes it a useful building block in organic synthesis. It has been utilized as a polymerization initiator and in the synthesis of metal carbonyls, which are compounds recognized for their high energy efficiency.[2]
Experimental Protocols
Given the limited specific data on this compound, this section provides generalized experimental protocols that can be adapted for its study.
General Protocol for Synthesis via Nucleophilic Aromatic Substitution
This protocol is a general guideline and would require optimization for the specific synthesis of this compound.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the starting material (e.g., 2-fluorobenzonitrile) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Addition of Reagent: Add an excess of dimethylamine (as a solution in a suitable solvent like THF or as a gas) to the reaction mixture. A base, such as potassium carbonate, may be added to neutralize the hydrofluoric acid formed during the reaction.
-
Reaction Conditions: Heat the mixture to a temperature appropriate for the specific substrate, typically ranging from 80 to 150 °C, and monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.
In Vitro Cyclooxygenase (COX) Inhibition Assay
To investigate the potential anti-inflammatory activity of this compound, a COX inhibition assay would be a key experiment.
-
Enzyme Preparation: Obtain purified COX-1 and COX-2 enzymes.
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., Tris-HCl buffer).
-
Substrate and Inhibitor Preparation: Prepare a solution of the substrate (arachidonic acid) and various concentrations of the test compound (this compound).
-
Assay Procedure: In a 96-well plate, add the enzyme, the test compound at different concentrations, and the assay buffer. Incubate for a predetermined time at the optimal temperature (e.g., 37 °C).
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the arachidonic acid substrate.
-
Detection: Measure the production of prostaglandins using a suitable detection method, such as an enzyme immunoassay (EIA) kit that quantifies prostaglandin E₂ (PGE₂).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Signaling Pathway Analysis
Currently, there is no direct evidence linking this compound to specific signaling pathways. However, based on its putative anti-inflammatory action through prostaglandin synthesis inhibition, a logical starting point for investigation would be the arachidonic acid cascade and its downstream signaling.
Hypothesized Signaling Pathway Involvement
The diagram below illustrates a simplified logical workflow for investigating the potential impact of this compound on the prostaglandin synthesis pathway.
References
An In-depth Technical Guide on the Crystal Structure and Molecular Geometry of 2-(Dimethylamino)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the structural characteristics of 2-(Dimethylamino)benzonitrile. Due to the absence of publicly available experimental crystal structure data for this specific isomer, this document focuses on the theoretical and standard experimental approaches used to determine its molecular geometry and crystal packing. A comprehensive, generalized protocol for single-crystal X-ray diffraction is provided, alongside a visualization of the molecule's connectivity.
Introduction
This compound is an aromatic organic compound featuring a nitrile group and a dimethylamino group substituted at the ortho positions of a benzene ring. The relative positioning of these functional groups can lead to interesting electronic and steric effects, influencing the molecule's chemical reactivity, physical properties, and potential applications in areas such as medicinal chemistry and materials science. Understanding the precise three-dimensional arrangement of atoms within the molecule and its packing in the solid state is crucial for structure-property relationship studies and rational drug design.
While extensive research has been conducted on its isomer, 4-(dimethylamino)benzonitrile (DMABN), due to its notable dual fluorescence properties, a detailed experimental crystallographic study on this compound is not available in the surveyed scientific literature. In the absence of experimental data, computational modeling serves as a powerful tool to predict the molecular geometry.
Molecular Geometry
In the absence of experimental single-crystal X-ray diffraction data, the molecular geometry of this compound can be determined through computational chemistry methods. Techniques such as Density Functional Theory (DFT) are commonly employed to calculate the optimized geometry of molecules in the gas phase, providing valuable insights into bond lengths, bond angles, and dihedral angles.
Unfortunately, a specific computational study providing a full set of optimized geometrical parameters for this compound could not be located in the reviewed literature. Therefore, a quantitative summary of its bond lengths and angles cannot be presented at this time.
Experimental Protocol: Single-Crystal X-ray Diffraction
The definitive method for determining the crystal structure and molecular geometry of a crystalline solid is single-crystal X-ray diffraction. The following is a detailed, generalized protocol for the analysis of a small organic molecule such as this compound.
Crystal Growth
-
Solvent Selection: A variety of solvents of differing polarities (e.g., hexane, ethyl acetate, methanol, acetonitrile) should be screened for their ability to dissolve the compound at elevated temperatures and yield high-quality single crystals upon cooling or slow evaporation.
-
Crystallization Technique:
-
Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered vial at room temperature. The slow evaporation of the solvent leads to the formation of crystals.
-
Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly to room temperature, or below, to induce crystallization.
-
Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container containing a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, leading to crystal growth.
-
Data Collection
-
Crystal Mounting: A suitable single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head using a cryoprotectant (e.g., paratone-N oil) to prevent ice formation at low temperatures.
-
Diffractometer Setup: The mounted crystal is placed on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) and a detector (e.g., CCD or CMOS).
-
Data Collection Strategy: The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated through a range of angles. The data collection strategy is optimized to ensure a high completeness of the diffraction data and sufficient redundancy.
Structure Solution and Refinement
-
Data Reduction: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects, and absorption.
-
Structure Solution: The initial crystal structure is solved using direct methods or Patterson methods to determine the positions of the heavier atoms.
-
Structure Refinement: The atomic positions and displacement parameters are refined against the experimental diffraction data using full-matrix least-squares methods. Hydrogen atoms are typically located from the difference Fourier map and refined with appropriate constraints. The refinement is continued until the model converges to a stable solution with low residual factors (R-factors).
-
Data Validation and Deposition: The final crystal structure is validated using software tools to check for geometric consistency and potential errors. The crystallographic data is then typically deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC).
Mandatory Visualization
Caption: Molecular structure of this compound.
Conclusion
This technical guide has outlined the current state of knowledge regarding the crystal structure and molecular geometry of this compound. While experimental data remains elusive, this document provides a robust, generalized experimental protocol that would be employed for its determination via single-crystal X-ray diffraction. The provided visualization illustrates the molecular connectivity. Further research, particularly computational studies and attempts at single crystal growth and analysis, are required to fully elucidate the precise three-dimensional structure of this compound. Such data would be invaluable for researchers in chemistry and drug development.
A Comprehensive Technical Guide to the Solubility of 2-(Dimethylamino)benzonitrile in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers a detailed overview of the solubility characteristics of 2-(Dimethylamino)benzonitrile. In the absence of publicly available quantitative solubility data, this document provides a qualitative solubility profile derived from the molecule's structural features and established chemical principles. Furthermore, a comprehensive experimental protocol for the quantitative determination of solubility is detailed, empowering researchers to generate precise data for their specific applications. This guide is intended to be an essential resource for professionals in drug development and chemical research, where a thorough understanding of solubility is paramount for reaction optimization, purification, and formulation.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties offer insights into the molecule's behavior and its likely interactions with various solvents.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂ | PubChem[1] |
| Molecular Weight | 146.19 g/mol | PubChem[1] |
| XLogP3 | 1.8 | PubChem[1] |
| Hydrogen Bond Donors | 0 | PubChem[1] |
| Hydrogen Bond Acceptors | 2 | PubChem[1] |
| Polar Surface Area | 27.03 Ų | ChemScene |
Note: XLogP3 is a computed octanol-water partition coefficient that indicates the lipophilicity of a compound. A value of 1.8 suggests that this compound has a moderate degree of lipophilicity and is likely to be more soluble in organic solvents than in water.
Qualitative Solubility Profile
The principle of "like dissolves like" is a fundamental concept in predicting solubility.[2][3] This principle states that substances with similar polarities are more likely to be soluble in one another. The molecular structure of this compound contains both polar and non-polar regions, which will govern its solubility in different solvents.
-
Polar Moieties : The nitrile group (-C≡N) is strongly polar, and the tertiary amine group (-N(CH₃)₂) is also polar. These groups can participate in dipole-dipole interactions with polar solvent molecules.
-
Non-polar Moieties : The benzene ring is non-polar and will interact favorably with non-polar solvents through van der Waals forces.
This combination of polar and non-polar features suggests that the solubility of this compound will be highest in solvents of intermediate polarity and lower in highly polar or very non-polar solvents. A predicted qualitative solubility profile in a range of common organic solvents is presented in Table 2.
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Protic | Methanol | Soluble | The polar hydroxyl group can interact with the nitrile and amine groups, and the small alkyl chain does not significantly hinder solvation. |
| Ethanol | Soluble | Similar to methanol, with slightly reduced polarity which may be favorable. | |
| Polar Aprotic | Acetone | Very Soluble | The polar carbonyl group interacts well with the polar functional groups of the solute, and its overall polarity is well-suited for this type of molecule. |
| Acetonitrile | Very Soluble | The polarity of acetonitrile is ideal for dissolving molecules with a nitrile group and other polar functionalities. | |
| Dimethyl Sulfoxide (DMSO) | Very Soluble | A highly polar aprotic solvent capable of solvating a wide range of compounds. | |
| Dichloromethane (DCM) | Very Soluble | The polarity of DCM is well-suited to dissolve molecules with a mix of polar and non-polar characteristics.[4] | |
| Ethyl Acetate | Soluble | The ester group provides polarity to solubilize the polar functional groups, while the ethyl group interacts with the non-polar benzene ring. | |
| Non-polar | Toluene | Soluble | The aromatic ring of toluene can engage in π-π stacking with the benzene ring of the solute, and its low polarity is favorable for the non-polar parts of the molecule. |
| Hexane | Sparingly Soluble | As a non-polar aliphatic solvent, hexane will primarily interact with the non-polar regions of the solute but will not effectively solvate the polar nitrile and amine groups. |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, an experimental determination is necessary. The isothermal equilibrium method, often referred to as the shake-flask method, is a reliable technique for measuring the thermodynamic solubility of a compound.[4] This method involves allowing a supersaturated solution to reach equilibrium at a constant temperature, followed by the quantification of the dissolved solute.
Materials and Equipment
-
This compound (solute)
-
Selected organic solvents of high purity
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal equilibrium method.
Caption: Experimental workflow for solubility determination.
Detailed Procedure
-
Preparation of Supersaturated Solution : Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that the solution is saturated at equilibrium.
-
Equilibration : Place the vials in a constant temperature shaker bath. Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach thermodynamic equilibrium. The time required for equilibration should be determined by analyzing samples at different time points until the concentration of the solute in the solution remains constant.
-
Phase Separation : After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.
-
Sample Collection and Filtration : Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove all undissolved solid particles. This step must be performed quickly to avoid temperature fluctuations that could affect the solubility.
-
Quantification : Dilute the filtered supernatant with a known volume of the solvent. Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). A calibration curve should be prepared using standard solutions of known concentrations.
-
Solubility Calculation : Calculate the concentration of the solute in the original saturated solution, taking into account the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.
Conclusion
References
Unraveling the Electronic Maze: A Technical Guide to the Theoretical Calculation of 2-(Dimethylamino)benzonitrile's Electronic Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the theoretical and computational methodologies used to investigate the complex electronic structure of 2-(Dimethylamino)benzonitrile (DMABN), a molecule renowned for its dual fluorescence and its role as a model system for understanding Twisted Intramolecular Charge Transfer (TICT). This document synthesizes key findings from various high-level quantum chemical studies, presenting a comprehensive overview of the computational protocols, quantitative data, and the theoretical models that explain its unique photophysical properties.
The Core Concept: The Twisted Intramolecular Charge Transfer (TICT) Model
The dual fluorescence of DMABN in polar solvents is predominantly explained by the TICT model. Upon photoexcitation from the ground state (GS) to a locally excited (LE) state, the molecule can undergo a conformational change. In polar environments, the dimethylamino group twists relative to the benzonitrile ring, leading to the formation of a highly polar Twisted Intramolecular Charge Transfer (TICT) state. This process is less favorable in nonpolar solvents, where emission primarily occurs from the LE state.[1] The LE and TICT states possess distinct electronic characters and geometries, resulting in two different emission bands.
The following diagram illustrates the fundamental steps of the TICT model.
Caption: The Twisted Intramolecular Charge Transfer (TICT) model for DMABN.
Computational Methodologies: A Protocol Overview
A variety of sophisticated computational methods have been employed to elucidate the electronic structure and dynamics of DMABN. The choice of method is critical for accurately describing the ground and excited states, as well as the potential energy surfaces that govern the transition between the LE and TICT states.
Key Ab Initio and Density Functional Theory (DFT) Methods
-
Time-Dependent Density Functional Theory (TD-DFT): A widely used method for calculating excited state properties. However, the choice of functional is crucial, with range-separated functionals like CAM-B3LYP and ωB97X-D3 showing better performance in describing the charge-transfer states of DMABN compared to standard functionals like B3LYP.[2]
-
Complete Active Space Self-Consistent Field (CASSCF) and Second-Order Perturbation Theory (CASPT2): These multireference methods are essential for accurately describing the electronic states of DMABN, particularly where static and dynamic electron correlation are significant.[2][3] CASSCF provides a good qualitative description of the potential energy surfaces, while CASPT2 is used to obtain more accurate energy values.[3]
-
Algebraic Diagrammatic Construction (ADC(2)): An alternative to TD-DFT for calculating excited states, ADC(2) has been used to investigate the potential energy surfaces and nonadiabatic dynamics of DMABN.[2][4]
-
Coupled-Cluster Methods (CC2, CCSD, EOM-CCSD): These high-level accuracy methods provide benchmark data for other computational techniques.[2][3] They have been used to characterize the minima of the LE and TICT states.[2]
Solvation Models
The solvent environment plays a critical role in the photophysics of DMABN. Theoretical calculations incorporate solvent effects through:
-
Continuum Models: The Polarizable Continuum Model (PCM) and the Conductor-like Screening Model (COSMO) are commonly used to represent the bulk solvent effect by treating the solvent as a continuous dielectric medium.[2][5]
-
Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid approach provides a more explicit representation of the solvent. The DMABN molecule is treated with a high-level quantum mechanical method, while the surrounding solvent molecules are described using a classical molecular mechanics force field.[2][5]
Computational Workflow Example
The following diagram outlines a typical computational workflow for studying the electronic structure of DMABN.
Caption: A generalized computational workflow for DMABN electronic structure analysis.
Quantitative Data Summary
The following tables summarize key quantitative data obtained from various theoretical studies on DMABN. These values are highly dependent on the computational method, basis set, and solvent model employed.
Table 1: Calculated Vertical Excitation Energies (in eV) and Oscillator Strengths (f)
| State | Gas Phase (TD-DFT/TDA-wB97X-D3)[6] | Gas Phase (CASPT2)[2] |
| Lb (S1) | 4.67 (f = 0.03) | ~4.13 |
| La (S2) | 4.88 (f = 0.31) | ~4.57 |
Note: Experimental values for the main absorption bands in the gas phase are approximately 4.13 eV for S1(Lb) and 4.57 eV for S2(La).[7]
Table 2: Calculated Dipole Moments (in Debye)
| State | Method | Dipole Moment (D) |
| Ground State (S0) | CASSCF(6,7)/6-311G[5] | 6.41 |
| Ground State (S0) | CASPT2[5] | 7.36 |
| LE State (S1) | CASSCF(6,7)/6-311G[5] | 6.25 |
| LE State (S1) | CASPT2[5] | 7.58 |
| TICT State (S1) | SOS-ADC(2)/cc-pVDZ (isolated)[8] | 11.91 |
Note: Experimental values for the ground state dipole moment range from 5-7 Debye, and for the LE state from 6-11 Debye.[5]
Table 3: Key Geometric Parameters of DMABN States
| State | Parameter | Value | Method |
| Ground State (S0) | Amino Twist Angle | Near-planar | MP2, CC2 |
| LE State (S1) | Amino Twist Angle | Near-planar | Various |
| TICT State (S1) | Amino Twist Angle | Perpendicular (~90°) | Various[1] |
| MXS (S2/S1 Crossing) | Amino Twist Angle | ~50° | MRCI[4] |
Signaling Pathways and Intersystem Crossings
Beyond the primary LE to TICT transition, other electronic pathways have been investigated to fully understand the photophysics of DMABN. These include internal conversions between excited states and the potential role of triplet states in non-radiative decay.
The following diagram illustrates the key electronic states and their proposed interactions.
References
- 1. Twisted intramolecular charge transfer (TICT) based fluorescent probes and imaging agents - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS01118F [pubs.rsc.org]
- 2. Micro-Solvated DMABN: Excited State Quantum Dynamics and Dual Fluorescence Spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simulation and Analysis of the Transient Absorption Spectrum of 4-(N,N-Dimethylamino)benzonitrile (DMABN) in Acetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Simulating the Fluorescence of the Locally Excited state of DMABN in Solvents of Different Polarity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Intramolecular Charge-Transfer Excited-State Processes in 4-(N,N-Dimethylamino)benzonitrile: The Role of Twisting and the πσ* State - PMC [pmc.ncbi.nlm.nih.gov]
- 8. diva-portal.org [diva-portal.org]
An In-depth Technical Guide to the Excited State Dynamics and Potential Energy Surfaces of 2-(Dimethylamino)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles governing the excited-state dynamics of 2-(Dimethylamino)benzonitrile (DMABN), a prototypical molecule for studying Twisted Intramolecular Charge Transfer (TICT). A thorough understanding of these photophysical processes is crucial for the rational design of fluorescent probes and photosensitizers in various scientific and biomedical applications.
Introduction: The Phenomenon of Dual Fluorescence
This compound (DMABN) is a donor-acceptor molecule that exhibits a fascinating photophysical property known as dual fluorescence.[1] In nonpolar solvents, DMABN displays a single fluorescence band at a shorter wavelength. However, upon increasing the polarity of the solvent, a second, red-shifted, and broad emission band emerges and grows in intensity.[1][2] This anomalous emission is attributed to the formation of a highly polar Twisted Intramolecular Charge Transfer (TICT) state in the excited state.[1]
The study of DMABN's excited-state dynamics provides a fundamental framework for understanding photoinduced charge transfer processes, which are central to many areas of chemistry, biology, and materials science. This guide will delve into the theoretical models, experimental methodologies, and key quantitative data that underpin our current understanding of this benchmark molecule.
Theoretical Framework: The TICT Model and Potential Energy Surfaces
The most widely accepted explanation for the dual fluorescence of DMABN is the Twisted Intramolecular Charge Transfer (TICT) model.[1] This model postulates the existence of two distinct minima on the first excited state (S₁) potential energy surface: a locally excited (LE) state and a charge-transfer (CT) state.
-
Locally Excited (LE) State: Immediately following photoexcitation, the molecule is in a planar or near-planar conformation, referred to as the LE state. This state is less polar and is responsible for the "normal" short-wavelength fluorescence band observed in nonpolar solvents.[3]
-
Twisted Intramolecular Charge Transfer (TICT) State: In polar solvents, the molecule can undergo a conformational change in the excited state, involving the rotation of the dimethylamino group to a position perpendicular to the benzonitrile ring.[4] This twisting motion facilitates a significant transfer of electron density from the donor (dimethylamino) to the acceptor (benzonitrile) moiety, resulting in a highly polar TICT state.[1] This state is stabilized by the polar solvent environment and is responsible for the "anomalous" long-wavelength fluorescence.[1]
The interplay between the LE and TICT states is governed by the polarity of the solvent, which influences their relative energies and the energy barrier for interconversion.
Potential Energy Surfaces
Computational quantum chemistry methods are instrumental in mapping the potential energy surfaces (PES) of the ground (S₀) and excited states (S₁, S₂) of DMABN. These calculations help to visualize the energy landscape as a function of key molecular coordinates, such as the twisting angle of the dimethylamino group.
High-level ab initio methods like Complete Active Space Self-Consistent Field (CASSCF) followed by Multireference Configuration Interaction (MRCI) or second-order Algebraic Diagrammatic Construction (ADC(2)) are commonly employed to accurately describe the electronic structure of the excited states.[5][6] These calculations have confirmed the existence of both the LE and TICT minima on the S₁ PES and have been used to estimate the energy barriers and transition state geometries.
Quantitative Data
The photophysical properties of DMABN are highly sensitive to its environment. The following tables summarize key quantitative data from experimental and computational studies.
Photophysical Properties of DMABN in Various Solvents
| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Absorption Max (nm) | LE Emission Max (nm) | ICT Emission Max (nm) |
| Cyclohexane | 2.02 | 1.427 | ~290 | ~340 | - |
| 1,4-Dioxane | 2.21 | 1.422 | ~295 | ~350 | ~430 |
| Dichloromethane | 8.93 | 1.424 | ~300 | ~355 | ~460 |
| Acetonitrile | 37.5 | 1.344 | ~300 | ~360 | ~480 |
Data compiled from various sources, specific values may vary slightly between studies.
Calculated Vertical Excitation Energies and Dipole Moments
| State | Method | Gas Phase Energy (eV) | Acetonitrile Energy (eV) | Gas Phase Dipole (Debye) | Acetonitrile Dipole (Debye) |
| S₀ (Ground State) | MR-CIS | - | - | 6.6 | 7.9 |
| S₁ (LE) | MR-CIS | 4.13 (abs) | 3.94 (em) | 10.9 | 12.1 |
| S₂ (CT/TICT) | MR-CIS | 4.57 (abs) | 2.77 (em) | 14.7 | 16.5 |
Note: "abs" refers to absorption energy and "em" to emission energy. The experimental absorption maximum in the gas phase for S₁ is extrapolated, as it is hidden under the stronger S₂ absorption.[5] The experimental emission energy for the LE state in the gas phase is 3.68 eV, and for the ICT state is 3.55 eV (extrapolated). In acetonitrile, the experimental LE emission is at 3.44 eV and the ICT emission is at 2.52 eV.[5]
Experimental Protocols
A variety of sophisticated experimental techniques are employed to probe the ultrafast dynamics of DMABN's excited states.
Time-Resolved Fluorescence Spectroscopy
This technique is used to measure the decay of the fluorescence intensity over time, providing information about the lifetimes of the excited states and the kinetics of their interconversion.
Methodology:
-
Sample Preparation: Solutions of DMABN in the desired solvent are prepared at a specific concentration (typically in the micromolar range to avoid aggregation). The solvents should be of spectroscopic grade and purified to remove any fluorescent impurities.[4] DMABN can be purified by vacuum sublimation and recrystallization from a nonpolar solvent like cyclohexane.[4]
-
Excitation: The sample is excited with an ultrashort laser pulse (femtosecond or picosecond duration) at a wavelength corresponding to the absorption band of DMABN (e.g., frequency-doubled output of a Ti:sapphire laser).
-
Detection: The emitted fluorescence is collected and passed through a monochromator to select the desired wavelength (either the LE or ICT emission band). The time evolution of the fluorescence intensity is then recorded using a fast detector, such as a streak camera or a photomultiplier tube in a time-correlated single-photon counting (TCSPC) setup.[4][7]
-
Data Analysis: The fluorescence decay curves are fitted to exponential functions to extract the lifetimes of the LE and ICT states and the rate constants for the forward and reverse reactions between them.
Transient Absorption Spectroscopy
This pump-probe technique allows for the direct observation of the excited-state species and their evolution over time.
Methodology:
-
Sample Preparation: Similar to time-resolved fluorescence spectroscopy.
-
Pump Pulse: An ultrashort laser pulse (the "pump") excites the DMABN molecules to the S₁ state.
-
Probe Pulse: A second, time-delayed, and broadband ultrashort laser pulse (the "probe") passes through the sample. The probe pulse is typically a white-light continuum generated by focusing a fraction of the laser output into a nonlinear crystal.[8]
-
Detection: The absorption of the probe light by the excited molecules is measured as a function of wavelength and time delay between the pump and probe pulses. This provides the transient absorption spectrum, which contains information about the absorption of the LE and TICT states.
-
Data Analysis: The transient absorption spectra are analyzed to identify the spectral signatures of the LE and TICT states and to follow their population dynamics. The rise and decay kinetics of the different spectral features provide information on the rates of the excited-state processes.[2][9]
Computational Chemistry
Quantum chemical calculations are essential for interpreting experimental data and providing a detailed picture of the potential energy surfaces.
Methodology:
-
Method Selection: High-level multireference methods such as CASSCF/MRCI or ADC(2) are chosen to accurately describe the electronic structure of the excited states.[5][6] For larger systems or to include dynamic solvent effects, a combination of quantum mechanics and molecular mechanics (QM/MM) can be employed.[10]
-
Active Space and Basis Set: For CASSCF calculations, an appropriate active space of orbitals and electrons involved in the electronic transitions must be selected. A common choice for DMABN is a CAS(10,9) active space, which includes the π and π* orbitals of the benzonitrile ring and the nitrogen lone pair of the amino group.[5] A suitable basis set, such as ANO-DZ, is used to represent the atomic orbitals.[5]
-
Geometry Optimization: The geometries of the ground state, excited state minima (LE and TICT), and transition states are optimized.
-
PES Scanning: The potential energy surfaces are constructed by performing single-point energy calculations at a series of geometries along a chosen reaction coordinate, such as the amino group twisting angle.
-
Solvent Effects: The influence of the solvent can be included implicitly using continuum solvation models like the Polarizable Continuum Model (PCM) or explicitly by including a number of solvent molecules in the quantum mechanical calculation.[11][12]
Visualizations
Signaling Pathway of the TICT Model
Caption: The Twisted Intramolecular Charge Transfer (TICT) model for DMABN.
Experimental Workflow for Time-Resolved Spectroscopy
Caption: A generalized workflow for time-resolved spectroscopic studies of DMABN.
Conclusion
The study of this compound has been instrumental in developing our understanding of photoinduced intramolecular charge transfer processes. The TICT model, supported by a vast body of experimental and computational evidence, provides a robust framework for explaining its characteristic dual fluorescence. The quantitative data and experimental protocols outlined in this guide serve as a valuable resource for researchers and professionals engaged in the study of photophysics and its applications in drug development and materials science. A continued investigation into the subtle details of the potential energy surfaces and the influence of specific solvent-solute interactions will undoubtedly lead to a more refined understanding and the development of novel molecular systems with tailored photophysical properties.
References
- 1. ias.ac.in [ias.ac.in]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Simulating the Fluorescence of the Locally Excited state of DMABN in Solvents of Different Polarity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Time-resolved fluorescence of p-dimethylaminobenzonitrile in mixed solvents - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Experimental Set-Ups and Developments - Institut de Physique et Chimie des Matériaux de Strasbourg [ipcms.fr]
- 8. researchgate.net [researchgate.net]
- 9. Simulation and Analysis of the Transient Absorption Spectrum of 4-(N,N-Dimethylamino)benzonitrile (DMABN) in Acetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 10. diva-portal.org [diva-portal.org]
- 11. mdpi.com [mdpi.com]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
discovery and historical context of 2-(Dimethylamino)benzonitrile
An In-depth Technical Guide to 2-(Dimethylamino)benzonitrile: Discovery and Historical Context
Introduction
This compound is an aromatic organic compound featuring a nitrile group and a dimethylamino group attached to a benzene ring at the ortho positions. While its isomer, 4-(dimethylamino)benzonitrile (DMABN), has been the subject of extensive research due to its unique photophysical properties, namely dual fluorescence arising from a Twisted Intramolecular Charge Transfer (TICT) state, the 2-isomer is less prominently featured in the scientific literature. This guide aims to provide a comprehensive overview of the available technical information on this compound, including its discovery, synthesis, and physicochemical properties, drawing comparisons to its well-studied 4-isomer to provide a broader context for researchers, scientists, and drug development professionals.
While specific documentation detailing the initial discovery of this compound is scarce, its synthesis falls within the broader historical development of synthetic organic chemistry in the 20th century. The reactions used for its preparation are analogous to well-established methodologies for the synthesis of substituted benzonitriles and aromatic amines.
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. Due to the limited availability of experimental data in the literature, some properties of the closely related isomer, 4-(dimethylamino)benzonitrile, are included for comparison.
| Property | This compound | 4-(Dimethylamino)benzonitrile |
| Molecular Formula | C₉H₁₀N₂ | C₉H₁₀N₂ |
| Molecular Weight | 146.19 g/mol | 146.19 g/mol |
| CAS Number | 20925-24-0 | 1197-19-9 |
| Melting Point | Not Reported | 72-75 °C |
| Boiling Point | Not Reported | 318 °C |
| Appearance | Not Reported | Light brown crystalline powder |
| Solubility | Not Reported | Soluble in methanol |
Synthesis of this compound
The synthesis of this compound can be achieved through nucleophilic aromatic substitution of a suitable precursor, such as 2-chlorobenzonitrile or 2-fluorobenzonitrile, with dimethylamine. The following is a representative experimental protocol.
Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution
Materials:
-
2-Chlorobenzonitrile
-
Dimethylamine (40% solution in water)
-
Potassium carbonate
-
Dimethyl sulfoxide (DMSO)
-
Diethyl ether
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 2-chlorobenzonitrile (1 eq.) in DMSO, add potassium carbonate (2 eq.) and a 40% aqueous solution of dimethylamine (3 eq.).
-
Heat the reaction mixture at 120 °C for 12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Photophysical Properties and the Twisted Intramolecular Charge Transfer (TICT) Model
The photophysical properties of aminobenzonitriles are of significant interest, largely due to the phenomenon of dual fluorescence observed in polar solvents for the 4-isomer, 4-(dimethylamino)benzonitrile. This behavior is explained by the Twisted Intramolecular Charge Transfer (TICT) model.
Upon photoexcitation, the molecule is promoted to a locally excited (LE) state. In polar solvents, a subsequent intramolecular charge transfer from the electron-donating dimethylamino group to the electron-withdrawing nitrile group can occur, accompanied by a twisting of the dimethylamino group relative to the plane of the benzene ring. This leads to the formation of a highly polar, stabilized TICT state, which then fluoresces at a longer wavelength (lower energy) than the LE state.
For this compound, steric hindrance between the ortho-substituted dimethylamino and nitrile groups would likely influence the ability of the dimethylamino group to achieve the fully twisted conformation required for the formation of a stabilized TICT state. This may result in different photophysical behavior compared to the 4-isomer, potentially leading to a lower fluorescence quantum yield from the charge-transfer state or a complete absence of dual fluorescence.
Signaling Pathway Diagram: The TICT Model
The following diagram illustrates the key steps in the Twisted Intramolecular Charge Transfer (TICT) model for a generic dimethylaminobenzonitrile molecule.
Caption: Twisted Intramolecular Charge Transfer (TICT) model.
Applications in Drug Development
While specific applications of this compound in drug development are not widely reported, the benzonitrile moiety is a recognized pharmacophore in medicinal chemistry. Benzonitrile derivatives have been investigated for a range of therapeutic applications, including as enzyme inhibitors and receptor antagonists. The dimethylamino group can also participate in hydrogen bonding and other interactions with biological targets. Therefore, this compound could serve as a scaffold or intermediate for the synthesis of novel therapeutic agents.
Conclusion
This compound remains a less-explored member of the dimethylaminobenzonitrile family compared to its 4-isomer. While its synthesis is straightforward using established chemical methods, its photophysical properties have not been extensively characterized. The potential for steric interactions to influence the formation of a Twisted Intramolecular Charge Transfer state presents an interesting area for future research. Furthermore, its potential as a building block in medicinal chemistry warrants further investigation. This guide provides a foundational overview for researchers and professionals interested in exploring the chemistry and potential applications of this compound.
Methodological & Application
Application Notes and Protocols for Utilizing 2-(Dimethylamino)benzonitrile as a Fluorescent Probe for Solvent Polarity
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Dimethylamino)benzonitrile (DMABN), more commonly referred to in scientific literature as 4-(N,N-dimethylamino)benzonitrile, is a powerful fluorescent probe renowned for its sensitivity to the polarity of its microenvironment. This characteristic arises from its unique photophysical property of dual fluorescence, making it an invaluable tool in chemical and biological research.[1][2] Upon photoexcitation, DMABN can exist in two distinct emissive states: a locally excited (LE) state and a twisted intramolecular charge transfer (TICT) state.[1][2]
In nonpolar solvents, DMABN primarily exhibits fluorescence from the LE state, resulting in a single emission band at shorter wavelengths. As the solvent polarity increases, the formation of the highly polar TICT state is favored, leading to the appearance of a second, red-shifted emission band. The TICT state is stabilized in polar environments, causing a significant Stokes shift.[1][2] The ratio of the intensities of these two emission bands, as well as the position of the TICT emission maximum, are highly dependent on the solvent's polarity. This solvatochromic behavior allows for the quantitative assessment of the polarity of various media, including organic solvents, polymer matrices, and biological microenvironments such as protein binding sites and lipid membranes.
The underlying mechanism for this dual fluorescence is the Twisted Intramolecular Charge Transfer (TICT) model.[1] In the excited state, the dimethylamino group can twist relative to the benzonitrile moiety. In polar solvents, this twisting is accompanied by a significant charge transfer from the electron-donating dimethylamino group to the electron-withdrawing benzonitrile group, forming the stabilized, lower-energy TICT state.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Twisted Intramolecular Charge Transfer (TICT) mechanism of DMABN and the general experimental workflow for its use as a solvent polarity probe.
Caption: Twisted Intramolecular Charge Transfer (TICT) mechanism of DMABN.
Caption: Experimental workflow for using DMABN as a fluorescent solvent polarity probe.
Quantitative Data
The solvatochromic properties of this compound are summarized in the following table, which presents the fluorescence emission maxima of the locally excited (LE) and twisted intramolecular charge transfer (TICT) states in various solvents of differing polarities.
| Solvent | Dielectric Constant (ε) | Refractive Index (n) | LE Emission Max (λem / nm) | TICT Emission Max (λem / nm) |
| Cyclohexane | 2.02 | 1.427 | ~350 | - |
| 1,4-Dioxane | 2.21 | 1.422 | ~360 | ~430 |
| Dichloromethane | 8.93 | 1.424 | ~365 | ~470 |
| Tetrahydrofuran | 7.58 | 1.407 | ~368 | ~465 |
| Acetonitrile | 37.5 | 1.344 | ~360 | ~470 |
| Water | 80.1 | 1.333 | ~360-366 | ~500+ |
Note: The exact emission maxima can vary slightly depending on the specific experimental conditions and instrumentation.
Experimental Protocols
A. Preparation of DMABN Solutions
Materials:
-
This compound (DMABN), high purity
-
Spectroscopic grade solvents of interest
-
Volumetric flasks (e.g., 10 mL, 25 mL, 50 mL)
-
Analytical balance
-
Micropipettes
Procedure:
-
Stock Solution (1 mM):
-
Accurately weigh approximately 1.46 mg of DMABN.
-
Dissolve the weighed DMABN in a suitable, relatively nonpolar solvent (e.g., cyclohexane or acetonitrile) in a 10 mL volumetric flask.
-
Ensure the solid is completely dissolved by gentle swirling or sonication. This will be your 1 mM stock solution. Store in the dark to prevent photodegradation.
-
-
Working Solutions (e.g., 10 µM):
-
Prepare a series of working solutions by diluting the stock solution in the various solvents to be tested.
-
For a 10 µM working solution, transfer 100 µL of the 1 mM stock solution into a 10 mL volumetric flask and fill to the mark with the desired solvent.
-
The final concentration of the working solutions should be adjusted to have an absorbance of less than 0.1 at the excitation wavelength to minimize inner filter effects.
-
B. Measurement of Fluorescence Spectra to Determine Solvent Polarity
Instrumentation:
-
UV-Vis Spectrophotometer
-
Fluorometer equipped with a thermostatted cell holder
Procedure:
-
Absorption Spectra:
-
Record the UV-Vis absorption spectrum of each DMABN working solution from approximately 250 nm to 400 nm.
-
Use the corresponding pure solvent as a blank for each measurement.
-
Determine the wavelength of maximum absorption (λabs_max). This will typically be around 290-300 nm.
-
-
Fluorescence Emission Spectra:
-
Set the excitation wavelength of the fluorometer to the λabs_max determined in the previous step.
-
Record the fluorescence emission spectrum for each solution. A typical emission scan range would be from 320 nm to 600 nm.
-
Maintain a constant temperature for all measurements, as temperature can influence fluorescence.
-
Record a blank spectrum for each pure solvent and subtract it from the corresponding sample spectrum to correct for background signals.
-
From the corrected spectra, determine the emission maxima for the LE band (typically in the 350-370 nm range) and the TICT band (typically > 400 nm, and its position is highly solvent-dependent).
-
-
Data Analysis:
-
Create a table of the emission maxima (LE and/or TICT) for each solvent.
-
Correlate the position of the TICT emission maximum with a known solvent polarity scale, such as the Reichardt's ET(30) scale or the dielectric constant.
-
A plot of the Stokes shift (in wavenumbers) versus the solvent polarity function (Lippert-Mataga plot) can be used to further analyze the solvatochromic effect and estimate the change in dipole moment of the probe upon excitation.
-
C. Determination of Fluorescence Quantum Yield (Relative Method)
Materials:
-
DMABN working solutions in various solvents
-
A quantum yield standard with a known quantum yield in a specific solvent (e.g., quinine sulfate in 0.5 M H2SO4, Φf = 0.54)
-
UV-Vis Spectrophotometer
-
Fluorometer
Procedure:
-
Prepare a series of dilutions of both the DMABN sample and the quantum yield standard in their respective solvents. The absorbance of these solutions at the excitation wavelength should be in the range of 0.01 to 0.1.
-
Measure the UV-Vis absorption spectra for all prepared solutions and record the absorbance at the chosen excitation wavelength.
-
Measure the fluorescence emission spectra for all solutions, ensuring to use the same excitation wavelength, slit widths, and other instrument parameters for both the sample and the standard.
-
Integrate the area under the fluorescence emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the DMABN sample and the standard. The resulting plots should be linear.
-
Determine the slope (gradient) of the best-fit line for both the sample (Gradsample) and the standard (Gradstd).
-
Calculate the fluorescence quantum yield (Φf_sample) of the DMABN sample using the following equation:
Φf_sample = Φf_std * (Gradsample / Gradstd) * (nsample2 / nstd2)
Where:
-
Φf_std is the known quantum yield of the standard.
-
Gradsample and Gradstd are the gradients from the plots of integrated fluorescence intensity vs. absorbance.
-
nsample and nstd are the refractive indices of the sample and standard solutions, respectively.
-
Conclusion
This compound is a versatile and sensitive fluorescent probe for characterizing solvent polarity. Its distinct dual fluorescence, governed by the Twisted Intramolecular Charge Transfer mechanism, provides a robust method for probing the microenvironments in a wide range of chemical and biological systems. The protocols outlined in these application notes provide a comprehensive guide for researchers to effectively utilize DMABN in their studies.
References
Application Notes and Protocols for 2-(Dimethylamino)benzonitrile as a Putative Molecular Rotor for Viscosity Sensing
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Principle of Molecular Rotors for Viscosity Sensing
Intracellular viscosity is a critical parameter that influences a vast array of cellular functions, including protein folding, enzymatic activity, and signal transduction. Aberrant changes in viscosity have been implicated in various disease states, making the ability to measure this property within living cells a key goal in biomedical research. Molecular rotors are a class of fluorescent probes whose fluorescence properties are highly sensitive to the viscosity of their local microenvironment. This sensitivity arises from the competition between radiative (fluorescence) and non-radiative decay pathways of the excited state.
The underlying mechanism for many molecular rotors, including derivatives of dimethylaminobenzonitrile, is the formation of a Twisted Intramolecular Charge Transfer (TICT) state. Upon photoexcitation, the molecule is promoted to a locally excited (LE) state. In environments of low viscosity, the molecule can undergo a conformational change, typically the rotation of an electron-donating group (like the dimethylamino group) relative to an electron-accepting group (like the benzonitrile moiety). This rotation leads to the formation of a non-fluorescent or weakly fluorescent TICT state, providing a non-radiative decay pathway and thus quenching the fluorescence. In a viscous environment, this intramolecular rotation is hindered, trapping the molecule in the fluorescent LE state and leading to a significant increase in fluorescence intensity and lifetime.
While 4-(Dimethylamino)benzonitrile (DMABN) is a well-studied molecular rotor, the properties of its ortho-isomer, 2-(Dimethylamino)benzonitrile, are not well documented in scientific literature. The steric hindrance introduced by the ortho-position of the dimethylamino group is expected to significantly influence its photophysical properties and its sensitivity to viscosity. Therefore, the following application notes and protocols are presented as a general guide for the investigation of this compound as a potential viscosity sensor, based on the established principles of related molecular rotors. It is crucial to note that the specific experimental parameters and expected results would need to be determined empirically for this specific compound.
Application Notes
Potential Applications:
-
Mapping intracellular viscosity: If validated, this compound could be used to visualize and quantify viscosity changes in different cellular compartments.
-
Drug discovery: Monitoring changes in cellular viscosity in response to drug candidates could provide insights into their mechanism of action and cellular effects.
-
Disease diagnosis: Alterations in cellular viscosity are associated with various pathologies. A validated viscosity probe could serve as a diagnostic tool.
-
Materials science: Characterizing the microviscosity of polymers and other soft materials.
Advantages of Molecular Rotors:
-
High sensitivity: Fluorescence is a highly sensitive technique, allowing for the detection of subtle changes in viscosity.
-
Non-invasive: Can be used for imaging in living cells with minimal perturbation.
-
High spatial and temporal resolution: Enables the study of viscosity dynamics in specific subcellular locations.
Limitations and Considerations for this compound:
-
Lack of Characterization: The photophysical properties and viscosity sensitivity of this specific isomer are largely unknown.
-
Steric Hindrance: The ortho-substitution may alter the TICT formation dynamics, potentially affecting its performance as a molecular rotor.
-
Solvent Polarity Effects: The fluorescence of aminobenzonitriles can also be sensitive to solvent polarity, which may complicate the interpretation of viscosity measurements.
-
Photostability: The photostability of the compound under prolonged irradiation needs to be assessed.
-
Cytotoxicity: For live-cell imaging, the potential toxicity of the compound must be evaluated.
Data Presentation
The following tables outline the types of quantitative data that should be collected to characterize this compound as a viscosity sensor. Note: The values in these tables are hypothetical and for illustrative purposes only.
Table 1: Photophysical Properties of this compound in Solvents of Varying Viscosity
| Solvent System (e.g., Methanol:Glycerol) | Viscosity (cP) | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Fluorescence Lifetime (τ, ns) |
| 100:0 | 0.55 | TBD | TBD | TBD | TBD |
| 80:20 | 1.75 | TBD | TBD | TBD | TBD |
| 60:40 | 5.20 | TBD | TBD | TBD | TBD |
| 40:60 | 25.0 | TBD | TBD | TBD | TBD |
| 20:80 | 150 | TBD | TBD | TBD | TBD |
| 0:100 | 954 | TBD | TBD | TBD | TBD |
| TBD: To Be Determined experimentally. |
Table 2: Comparison of this compound with a Known Molecular Rotor (Hypothetical Data)
| Property | This compound | 4-(Dimethylamino)benzonitrile (DMABN) |
| Viscosity Sensitivity (ΔΦ/Δη) | TBD | Known Value |
| Viscosity Sensitivity (Δτ/Δη) | TBD | Known Value |
| Photostability | TBD | Known Value |
| Cytotoxicity (IC50) | TBD | Known Value |
| TBD: To Be Determined experimentally. |
Experimental Protocols
The following are generalized protocols that would need to be optimized for the specific properties of this compound.
1. Synthesis of this compound
A potential synthetic route could involve the reaction of 2-fluorobenzonitrile with dimethylamine in a suitable solvent like DMSO, heated to drive the nucleophilic aromatic substitution.
-
Materials: 2-fluorobenzonitrile, dimethylamine solution (e.g., 40% in water), Dimethyl sulfoxide (DMSO), Diethyl ether, Saturated sodium bicarbonate solution, Anhydrous magnesium sulfate.
-
Procedure:
-
In a sealed reaction vessel, dissolve 2-fluorobenzonitrile in DMSO.
-
Add an excess of dimethylamine solution.
-
Heat the reaction mixture at a specified temperature (e.g., 100-150 °C) for several hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous phase with diethyl ether.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
2. Preparation of Viscosity Standards
-
Materials: Methanol, Glycerol, Analytical balance, Volumetric flasks.
-
Procedure:
-
Prepare a series of methanol-glycerol mixtures with varying volume ratios (e.g., 100:0, 80:20, 60:40, 40:60, 20:80, 0:100).
-
Measure the viscosity of each mixture using a calibrated viscometer at a constant temperature.
-
3. Fluorescence Spectroscopy Measurements
-
Materials: this compound, Viscosity standards, Spectrofluorometer.
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).
-
Prepare a series of solutions of this compound in the different viscosity standards at a constant, low concentration (e.g., 1-10 µM).
-
Record the absorption spectrum of each solution to determine the absorption maximum.
-
Record the fluorescence emission spectrum of each solution, exciting at the absorption maximum.
-
Measure the fluorescence quantum yield of each solution relative to a known standard.
-
Measure the fluorescence lifetime of each solution using a time-correlated single-photon counting (TCSPC) system.
-
4. Live-Cell Imaging (General Protocol)
-
Materials: this compound stock solution, Cell culture medium, Live-cell imaging buffer, Cultured cells on glass-bottom dishes, Fluorescence microscope with environmental chamber.
-
Procedure:
-
Culture cells to an appropriate confluency on glass-bottom dishes.
-
Prepare a working solution of this compound in cell culture medium at a final concentration to be determined (typically 1-10 µM).
-
Replace the culture medium with the probe-containing medium and incubate for a predetermined time (e.g., 15-30 minutes) at 37 °C and 5% CO₂.
-
Wash the cells with pre-warmed live-cell imaging buffer to remove excess probe.
-
Image the cells using a fluorescence microscope equipped with appropriate filters for the excitation and emission of this compound.
-
For quantitative measurements, use fluorescence lifetime imaging microscopy (FLIM) to generate viscosity maps.
-
Mandatory Visualizations
Caption: Mechanism of a generic aminobenzonitrile-based molecular rotor.
Caption: Generalized workflow for viscosity sensing using a molecular rotor.
Caption: Relationship between viscosity and fluorescence output.
Application Note: Probing Solvent Polarity with 2-(Dimethylamino)benzonitrile Using Fluorescence Spectroscopy
Introduction
2-(Dimethylamino)benzonitrile (DMABN), also known as 4-(Dimethylamino)benzonitrile, is a fluorescent molecular probe renowned for its unique dual fluorescence properties, which are highly sensitive to the polarity of its microenvironment. In nonpolar solvents, DMABN exhibits a single fluorescence emission band at shorter wavelengths. However, in polar solvents, a second, red-shifted emission band appears, and its intensity increases with growing solvent polarity. This phenomenon makes DMABN an excellent tool for researchers, scientists, and drug development professionals to investigate the polarity of various media, such as solvent mixtures, polymer matrices, and biological membranes.
This dual fluorescence is widely explained by the Twisted Intramolecular Charge Transfer (TICT) model.[1] Upon photoexcitation in a polar environment, the dimethylamino group of the DMABN molecule twists relative to the benzonitrile moiety. This structural change leads to the formation of a highly polar excited state, the TICT state, which is stabilized by the polar solvent molecules. The emission from this TICT state gives rise to the anomalous, red-shifted fluorescence band, while the emission from the locally excited (LE) state produces the normal, shorter-wavelength band. In nonpolar solvents, the formation of the TICT state is energetically unfavorable, and thus only the LE emission is observed.[2][3]
This application note provides a detailed experimental protocol for the fluorescence spectroscopy of DMABN to characterize solvent polarity.
Data Presentation
The photophysical properties of DMABN are strongly influenced by the solvent environment. The following tables summarize the fluorescence emission maxima, quantum yields, and lifetimes of DMABN in a selection of solvents with varying polarities.
Table 1: Fluorescence Emission Maxima of DMABN in Various Solvents
| Solvent | Dielectric Constant (ε) | LE Emission (λem, nm) | TICT Emission (λem, nm) |
| Cyclohexane | 2.02 | ~350 | - |
| 1,4-Dioxane | 2.21 | ~360 | ~460 |
| Dichloromethane | 8.93 | ~365 | ~475 |
| Tetrahydrofuran | 7.58 | ~368 | ~480 |
| Acetonitrile | 37.5 | ~360 | ~470 |
| Methanol | 32.7 | ~365 | ~490 |
| Water | 80.1 | ~365 | ~520 |
Note: The exact emission maxima can vary slightly depending on the specific experimental conditions.[4][5]
Table 2: Fluorescence Quantum Yields (Φ) and Lifetimes (τ) of DMABN in Selected Solvents
| Solvent | LE Quantum Yield (ΦLE) | TICT Quantum Yield (ΦTICT) | LE Lifetime (τLE, ns) | TICT Lifetime (τTICT, ns) |
| Cyclohexane | 0.02 | - | ~3.4 | - |
| Acetonitrile | <0.01 | 0.18 | <0.1 | ~3.5 |
| Methanol | <0.01 | 0.05 | <0.1 | ~2.0 |
Note: Quantum yields and lifetimes are highly dependent on the solvent and temperature. The values presented are approximate and compiled from various sources for illustrative purposes.
Experimental Protocols
This section provides detailed protocols for performing steady-state and time-resolved fluorescence spectroscopy of DMABN.
Protocol 1: Steady-State Fluorescence Spectroscopy of DMABN
Objective: To measure the steady-state fluorescence emission spectra of DMABN in solvents of varying polarity.
Materials:
-
This compound (DMABN), high purity
-
Spectroscopic grade solvents (e.g., cyclohexane, acetonitrile, methanol)
-
Volumetric flasks and pipettes
-
Quartz cuvettes (1 cm path length)
-
Spectrofluorometer
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of DMABN in a non-polar solvent (e.g., cyclohexane) at a concentration of 1 mM.
-
From the stock solution, prepare working solutions of DMABN in the desired solvents at a final concentration of 10 µM. Ensure the final concentration of the stock solvent is negligible. The concentration of DMABN is typically in the range of 10⁻⁶ to 10⁻³ M.[5]
-
Prepare a blank sample for each solvent containing only the pure solvent.
-
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes for stable output.
-
Set the excitation wavelength to 295 nm. This wavelength is commonly used to excite DMABN.[6]
-
Set the emission scan range from 310 nm to 650 nm to cover both the LE and TICT emission bands.
-
Set the excitation and emission slit widths to an appropriate value (e.g., 5 nm) to balance signal intensity and spectral resolution.
-
-
Data Acquisition:
-
Place the blank cuvette (containing pure solvent) in the sample holder and record a blank spectrum. This will be used for background subtraction.
-
Replace the blank with the cuvette containing the DMABN solution.
-
Acquire the fluorescence emission spectrum of the DMABN solution.
-
Repeat the measurement for DMABN in all prepared solvents.
-
-
Data Analysis:
-
Subtract the corresponding blank spectrum from each DMABN emission spectrum to correct for background fluorescence and Raman scattering from the solvent.
-
Normalize the spectra if necessary for comparison.
-
Identify the emission maxima for the LE and TICT bands for each solvent.
-
Plot the fluorescence intensity versus wavelength for each solvent.
-
Protocol 2: Time-Resolved Fluorescence Spectroscopy of DMABN
Objective: To measure the fluorescence lifetimes of the LE and TICT states of DMABN in different solvents.
Materials:
-
DMABN solutions prepared as in Protocol 1.
-
Time-Correlated Single Photon Counting (TCSPC) system equipped with a pulsed light source (e.g., a picosecond laser or a light-emitting diode).
Procedure:
-
Instrument Setup:
-
Set up the TCSPC system according to the manufacturer's instructions.
-
Select an excitation source with a wavelength around 295 nm.
-
Position the emission monochromator or filter to select for the LE band (e.g., 350 nm) or the TICT band (e.g., 470 nm).
-
Acquire the instrument response function (IRF) by scattering the excitation light into the detector using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).
-
-
Data Acquisition:
-
Place the cuvette containing the DMABN solution in the sample holder.
-
Collect the fluorescence decay data at the desired emission wavelength until a sufficient number of photon counts are accumulated in the peak channel (typically >10,000 counts) for good statistical accuracy.
-
Repeat the measurement for each solvent and at both the LE and TICT emission wavelengths.
-
-
Data Analysis:
-
Use appropriate software to perform a deconvolution of the experimental fluorescence decay data with the measured IRF.
-
Fit the decay data to a multi-exponential decay model to extract the fluorescence lifetimes (τ) and their corresponding pre-exponential factors. The decay of the LE band in polar solvents is often very fast (picosecond timescale).
-
Mandatory Visualization
Caption: The Twisted Intramolecular Charge Transfer (TICT) model for DMABN.
Caption: Experimental workflow for DMABN fluorescence spectroscopy.
References
Application Notes and Protocols for 2-(Dimethylamino)benzonitrile and its Derivatives in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the uses of 2-(dimethylamino)benzonitrile and its derivatives in materials science, with a focus on their application in Organic Light-Emitting Diodes (OLEDs) as Thermally Activated Delayed Fluorescence (TADF) emitters and as fluorescent probes for sensing environmental polarity. Detailed experimental protocols, quantitative data, and workflow visualizations are provided to facilitate research and development in these areas.
Application 1: Thermally Activated Delayed Fluorescence (TADF) Emitters in Organic Light-Emitting Diodes (OLEDs)
Benzonitrile derivatives, particularly those with donor-acceptor structures, have emerged as highly promising materials for third-generation OLEDs.[1] These molecules can exhibit TADF, a mechanism that allows for the harvesting of both singlet and triplet excitons for light emission, leading to theoretical internal quantum efficiencies of up to 100%.[2] The benzonitrile moiety acts as a compact and strong electron acceptor, which, when combined with suitable donor units like carbazole, can lead to a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST), a key requirement for efficient TADF.[1]
Principle of Thermally Activated Delayed Fluorescence (TADF)
In OLEDs, electrical excitation generates both singlet (25%) and triplet (75%) excitons. In conventional fluorescent materials, only the singlet excitons can decay radiatively to produce light, limiting the internal quantum efficiency to 25%. TADF materials overcome this limitation through a process called Reverse Intersystem Crossing (RISC). Due to the small ΔEST, triplet excitons can be thermally up-converted to singlet excitons, which then contribute to light emission through fluorescence. This process significantly enhances the overall efficiency of the OLED device.
Caption: Mechanism of Thermally Activated Delayed Fluorescence (TADF).
Quantitative Data: Performance of Benzonitrile-Based TADF Emitters in OLEDs
The following table summarizes the performance of various carbazole-benzonitrile derivatives as TADF emitters in OLEDs.
| Emitter | Host | Doping Conc. (wt%) | Max. EQE (%) | Voltage (V) at 100 cd/m² | Power Efficiency (lm/W) | CIE (x, y) | Reference |
| 4CzBN | mCBP | 20 | 18.3 | 4.5 | 29.1 | (0.15, 0.23) | [3] |
| t-DABNA | 3-CzPB | 10 | 15.2 | 3.8 | 31.4 | (0.14, 0.16) | [4] |
| 2BPy-oTC | CBP | 10 | 21.6 | 2.7 | - | (0.16, 0.24) | [5] |
| D6 | - | - | 19.5 | - | - | (0.16, 0.20) | [1] |
| B9 | - | - | 13.5 | - | - | (0.13, 0.09) | [1] |
| B10 | - | - | 20.2 | - | - | (0.12, 0.13) | [1] |
EQE: External Quantum Efficiency; CIE: Commission Internationale de l'Eclairage coordinates.
Experimental Protocol: Fabrication of a Solution-Processed OLED using a Benzonitrile-Based TADF Emitter
This protocol describes the fabrication of a multi-layered OLED device using spin-coating for the organic layers and thermal evaporation for the metallic contacts.[4]
Materials and Equipment:
-
Indium Tin Oxide (ITO) coated glass substrates
-
Deionized water, isopropanol, acetone
-
Detergent solution (e.g., Hellmanex)
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) as Hole Injection Layer (HIL)
-
Poly(N-vinylcarbazole) (PVK) as Hole Transport Layer (HTL)
-
Benzonitrile-based TADF emitter (e.g., 2,3,5,6-tetra(9H-carbazol-9-yl)benzonitrile - 4CzBN)
-
Host material (e.g., 4,4′-Bis(N-carbazolyl)-1,1′-biphenyl - CBP)
-
1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene (TPBi) as Electron Transport Layer (ETL)
-
Lithium fluoride (LiF) as Electron Injection Layer (EIL)
-
Aluminum (Al) as cathode
-
Spin coater
-
Thermal evaporator
-
UV-Ozone cleaner
-
Glovebox system
Caption: Workflow for the fabrication of a solution-processed OLED.
Procedure:
-
Substrate Cleaning:
-
Sequentially sonicate the ITO-coated glass substrates in a detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a nitrogen gun.
-
Treat the substrates with UV-Ozone for 15 minutes to improve the ITO work function and remove organic residues.
-
-
Hole Injection Layer (HIL) Deposition:
-
Transfer the cleaned substrates into a nitrogen-filled glovebox.
-
Spin-coat a filtered PEDOT:PSS solution onto the ITO surface at 3000 rpm for 60 seconds.
-
Anneal the substrates on a hotplate at 140°C for 20 minutes.
-
-
Hole Transport Layer (HTL) Deposition:
-
Prepare a solution of PVK in a suitable solvent (e.g., chlorobenzene).
-
Spin-coat the PVK solution on top of the HIL at 2000 rpm for 60 seconds.
-
Anneal the substrates at 100°C for 15 minutes.
-
-
Emissive Layer (EML) Deposition:
-
Prepare a solution of the benzonitrile-based TADF emitter and the host material (e.g., 10 wt% 4CzBN in CBP) in a solvent like toluene.
-
Spin-coat the EML solution onto the HTL at 3000 rpm for 60 seconds to achieve a desired thickness (e.g., 30 nm).[4]
-
Anneal the substrates at 100°C for 15 minutes.
-
-
Electron Transport Layer (ETL), Electron Injection Layer (EIL), and Cathode Deposition:
-
Transfer the substrates to a high-vacuum thermal evaporator (<10⁻⁶ Torr).
-
Sequentially deposit TPBi (e.g., 40 nm), LiF (e.g., 1 nm), and Al (e.g., 100 nm) through a shadow mask to define the active area of the device.
-
-
Encapsulation and Testing:
-
Encapsulate the devices using a UV-curable epoxy and a glass lid inside the glovebox to prevent degradation from moisture and oxygen.
-
Characterize the current-voltage-luminance (I-V-L) characteristics, electroluminescence spectra, and external quantum efficiency of the fabricated OLEDs.
-
Application 2: Fluorescent Probe for Environmental Polarity
4-(N,N-dimethylamino)benzonitrile (DMABN) is a classic example of a molecule exhibiting dual fluorescence, making it a sensitive probe for the polarity of its microenvironment.[6] This property arises from the formation of a Twisted Intramolecular Charge Transfer (TICT) state in the excited state.
Principle of the Twisted Intramolecular Charge Transfer (TICT) State
Upon photoexcitation in a nonpolar solvent, DMABN emits from a locally excited (LE) state, resulting in a single fluorescence band at a shorter wavelength. In polar solvents, the excited molecule can undergo a conformational change where the dimethylamino group twists relative to the benzonitrile ring. This twisting facilitates a significant charge transfer from the donor (dimethylamino) to the acceptor (benzonitrile) group, forming a highly polar TICT state.[6] This TICT state is stabilized by the polar solvent and emits fluorescence at a longer, red-shifted wavelength. The ratio of the intensities of the TICT and LE emissions is highly dependent on the solvent polarity.
Caption: Twisted Intramolecular Charge Transfer (TICT) mechanism in DMABN.
Quantitative Data: Photophysical Properties of 4-(N,N-dimethylamino)benzonitrile in Various Solvents
The table below shows the absorption and emission maxima of DMABN in solvents of varying polarity, illustrating the solvatochromic shift.
| Solvent | Polarity (ET(30)) | Absorption Max (nm) | LE Emission Max (nm) | TICT Emission Max (nm) | Reference |
| n-Hexane | 31.0 | ~295 | ~350 | - | [3][7] |
| Dioxane | 36.0 | ~300 | ~360 | ~460 | [8] |
| Tetrahydrofuran (THF) | 37.4 | ~300 | ~365 | ~470 | [8] |
| Acetonitrile | 45.6 | ~295 | ~355 | ~480 | [3][7] |
| Water | 63.1 | ~290 | ~360 | ~500 | [8] |
Experimental Protocol: Determination of Critical Micelle Concentration (CMC) using DMABN as a Fluorescent Probe
This protocol describes how to determine the CMC of a surfactant by monitoring the fluorescence of DMABN.[9] The principle is that DMABN will preferentially partition into the hydrophobic core of micelles as they form, leading to a change in its fluorescence spectrum.
Materials and Equipment:
-
4-(N,N-dimethylamino)benzonitrile (DMABN)
-
Surfactant (e.g., sodium dodecyl sulfate - SDS)
-
Deionized water
-
Volumetric flasks and pipettes
-
Fluorescence spectrophotometer
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the surfactant in deionized water at a concentration well above its expected CMC.
-
Prepare a stock solution of DMABN in a suitable solvent like ethanol or methanol (e.g., 1 mM).
-
-
Sample Preparation:
-
Prepare a series of surfactant solutions of varying concentrations in volumetric flasks by diluting the stock solution with deionized water. The concentration range should span below and above the expected CMC.
-
To each surfactant solution, add a small, constant aliquot of the DMABN stock solution to achieve a final concentration in the micromolar range (e.g., 10 µM). Ensure the volume of the added DMABN solution is negligible compared to the total volume to not significantly alter the surfactant concentration.
-
-
Fluorescence Measurements:
-
Set the excitation wavelength of the fluorescence spectrophotometer to the absorption maximum of DMABN (around 295 nm).
-
Record the emission spectrum for each sample over a range that covers both the LE and TICT emission bands (e.g., 320-600 nm).
-
Alternatively, monitor the fluorescence intensity at the maximum of the TICT emission band (e.g., ~480 nm in a polar environment).
-
-
Data Analysis:
-
Plot the fluorescence intensity at the TICT emission maximum (or the ratio of TICT to LE emission intensity) as a function of the surfactant concentration.
-
The plot will typically show a break point where the fluorescence intensity starts to increase more sharply. This break point corresponds to the CMC.
-
The CMC can be determined from the intersection of the two linear portions of the plot.
-
This detailed guide provides a foundation for utilizing this compound and its derivatives in advanced materials science applications. The provided protocols and data serve as a starting point for further research and development in the fields of organic electronics and fluorescent sensing.
References
- 1. Development of Efficient OLEDs from Solution Deposition [jove.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Step-by-Step Guide for Harnessing Organic Light Emitting Diodes by Solution Processed Device Fabrication of a TADF Emitter [jove.com]
- 5. orgsyn.org [orgsyn.org]
- 6. e-portal.ccmb.res.in [e-portal.ccmb.res.in]
- 7. diva-portal.org [diva-portal.org]
- 8. Micro-Solvated DMABN: Excited State Quantum Dynamics and Dual Fluorescence Spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of the critical micelle concentration of surfactants using fluorescence strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-(Dimethylamino)benzonitrile in Organic Light-Emitting Diodes (OLEDs)
For Researchers, Scientists, and Materials Development Professionals
These application notes provide a comprehensive overview of the utilization of 2-(Dimethylamino)benzonitrile and related donor-acceptor benzonitrile derivatives in the fabrication and characterization of Organic Light-Emitting Diodes (OLEDs). This document details the underlying principles, experimental protocols for device fabrication and testing, and representative performance data.
Introduction
This compound is a donor-acceptor molecule that has been investigated in the context of organic electronics, particularly for its potential role in Thermally Activated Delayed Fluorescence (TADF). The TADF mechanism allows for the harvesting of both singlet and triplet excitons, theoretically enabling 100% internal quantum efficiency in OLEDs. This is achieved in molecules with a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states, facilitating reverse intersystem crossing (RISC) from the triplet to the singlet state. While this compound serves as a fundamental structure for understanding intramolecular charge transfer (ICT) and TADF, more complex derivatives based on this core structure are often employed to achieve high-performance OLEDs.
Principle of Operation: Thermally Activated Delayed Fluorescence (TADF)
In an OLED, the injection of electrons and holes leads to the formation of excitons, which are bound electron-hole pairs. Statistically, 25% of these are singlet excitons and 75% are triplet excitons. In conventional fluorescent OLEDs, only the singlet excitons can decay radiatively to produce light, limiting the internal quantum efficiency (IQE) to 25%. Phosphorescent OLEDs utilize heavy metal complexes to facilitate the radiative decay of triplet excitons, allowing for up to 100% IQE.
TADF offers a metal-free alternative to achieve high efficiency. In TADF materials, the small energy difference between the S₁ and T₁ states allows for the up-conversion of non-emissive triplet excitons to emissive singlet excitons through thermal energy. This process of reverse intersystem crossing (RISC) is followed by delayed fluorescence, significantly enhancing the overall light emission.
Data Presentation
Quantitative performance data for OLEDs utilizing the specific molecule this compound as the primary emitter is not extensively reported in peer-reviewed literature. This suggests that it may primarily serve as a model compound for photophysical studies rather than a high-performance emitter in optimized devices. However, the performance of OLEDs based on more complex benzonitrile derivatives that incorporate the donor-acceptor principle of this compound provides valuable benchmarks. The following table summarizes the performance of representative blue and sky-blue TADF emitters containing benzonitrile moieties.
| Emitter | Host | Max. EQE (%) | Luminance (cd/m²) | CIE (x, y) | Ref. |
| BN-2 (Carbazolyl benzonitrile derivative) | DPEPO | 21.5 | >1,000 | (0.15, 0.26) | [1] |
| BN-5 (Pentacarbazole benzonitrile) | DPEPO | 14.8 | >1,000 | (0.20, 0.35) | [1] |
| D6 (Diphenylsulfone-based benzonitrile) | mCP | 19.5 | >1,000 | (0.16, 0.20) | [1] |
Note: EQE = External Quantum Efficiency, CIE = Commission Internationale de l'Éclairage color coordinates. The data presented is for optimized device structures and may vary based on fabrication conditions.
Experimental Protocols
The fabrication and characterization of OLEDs are multi-step processes requiring careful control of experimental parameters. Below are generalized protocols for the fabrication of small-molecule OLEDs via vacuum thermal evaporation and their subsequent characterization.
Protocol 1: OLED Fabrication by Vacuum Thermal Evaporation
This protocol describes the fabrication of a multilayer small-molecule OLED in a high-vacuum environment. The device structure is a generic heterostructure, which can be adapted for specific materials.
1. Substrate Preparation: 1.1. Start with pre-patterned Indium Tin Oxide (ITO)-coated glass substrates. 1.2. Sequentially clean the substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each. 1.3. Dry the substrates with a stream of dry nitrogen. 1.4. Treat the substrates with oxygen plasma for 5-10 minutes to improve the work function of the ITO and enhance hole injection.
2. Organic Layer Deposition: 2.1. Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr). 2.2. Place the organic materials (e.g., hole injection layer, hole transport layer, emissive layer, electron transport layer) in separate crucibles. 2.3. Deposit the organic layers sequentially onto the ITO substrate by heating the crucibles. The deposition rate and thickness of each layer should be monitored using a quartz crystal microbalance. A typical device structure might be:
- Hole Injection Layer (HIL): e.g., HAT-CN (10 nm)
- Hole Transport Layer (HTL): e.g., TAPC (40 nm)
- Emissive Layer (EML): Host material doped with the benzonitrile derivative (e.g., 20 nm, 10-20 wt% dopant)
- Electron Transport Layer (ETL): e.g., TPBi (40 nm)
3. Cathode Deposition: 3.1. Without breaking the vacuum, deposit an electron injection layer (EIL), such as Lithium Fluoride (LiF) (1 nm), to facilitate electron injection. 3.2. Deposit the metal cathode, typically Aluminum (Al) (100 nm), through a shadow mask to define the active area of the pixels.
4. Encapsulation: 4.1. Transfer the fabricated device to a nitrogen-filled glovebox. 4.2. Encapsulate the device using a glass lid and a UV-curable epoxy resin to protect the organic layers from oxygen and moisture.
Protocol 2: OLED Device Characterization
This protocol outlines the standard procedures for evaluating the performance of the fabricated OLEDs.
1. Current Density-Voltage-Luminance (J-V-L) Characteristics: 1.1. Place the encapsulated OLED device in a light-tight test chamber. 1.2. Connect the device to a source measure unit (SMU). 1.3. Apply a forward voltage sweep to the device and measure the corresponding current density. 1.4. Simultaneously, measure the luminance of the device using a calibrated photometer or spectroradiometer positioned in front of the emitting pixel. 1.5. Plot the current density and luminance as a function of the applied voltage.
2. Electroluminescence (EL) Spectrum and CIE Coordinates: 2.1. At a constant driving voltage or current density, measure the emitted light spectrum using a spectroradiometer. 2.2. From the EL spectrum, calculate the Commission Internationale de l'Éclairage (CIE) 1931 color coordinates (x, y).
3. External Quantum Efficiency (EQE) Calculation: 3.1. The EQE can be calculated from the J-V-L data and the EL spectrum. 3.2. The number of photons emitted per second is determined from the luminance and the EL spectrum, assuming a Lambertian emission profile. 3.3. The number of injected electrons per second is calculated from the current density. 3.4. The EQE is the ratio of the number of emitted photons to the number of injected electrons. 3.5. Plot the EQE as a function of current density or luminance to evaluate the efficiency roll-off.
4. Device Lifetime: 4.1. Operate the device at a constant initial luminance (e.g., 100 or 1000 cd/m²). 4.2. Monitor the luminance decay over time. 4.3. The device lifetime (e.g., LT₅₀ or LT₉₅) is the time it takes for the luminance to decrease to 50% or 95% of its initial value.
Conclusion
This compound serves as a foundational molecule for understanding the principles of intramolecular charge transfer and Thermally Activated Delayed Fluorescence, which are crucial for the development of high-efficiency, metal-free OLEDs. While this specific compound may not be a state-of-the-art emitter itself, the design principles it embodies have led to the creation of advanced benzonitrile derivatives with excellent performance in OLED devices. The provided protocols offer a general framework for the fabrication and characterization of OLEDs incorporating such small-molecule emitters, enabling researchers to explore and optimize new materials for next-generation lighting and display applications.
References
Application Notes and Protocols: Synthesis of 2-(Dimethylamino)benzonitrile Derivatives for Enhanced Properties
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the synthesis of 2-(Dimethylamino)benzonitrile derivatives and explores their enhanced properties for various applications, including pharmaceutical and materials science.
Introduction
This compound and its derivatives are a versatile class of organic compounds that have garnered significant interest in medicinal chemistry and materials science. The incorporation of the dimethylamino group and the nitrile functionality on the benzene ring provides a unique electronic and structural scaffold that can be readily modified to tune the molecule's properties. These modifications can lead to enhanced biological activity, such as antitumor and anti-inflammatory effects, or desirable photophysical characteristics for applications in organic light-emitting diodes (OLEDs). This application note details the synthesis of several key derivatives and presents their properties in a structured format.
Data Presentation: Properties of this compound Derivatives
The following table summarizes the quantitative data for selected this compound derivatives, highlighting their synthetic yields and key performance indicators.
| Derivative Name | Structure | Yield (%) | Melting Point (°C) | Key Enhanced Property | Application |
| 5-Dimethylamino-2-nitrobenzonitrile | Not specified, but 64.5g obtained from 65g starting material[1] | 174-175[1] | Intermediate for further synthesis | Chemical Synthesis | |
| 2-Amino-4-(dimethylamino)buta-1,3-diene-1,1,3-tricarbonitrile | 90[2] | 189-190[2] | Precursor for substituted benzonitriles | Organic Synthesis | |
| 2-({2-[(Dimethylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile | Not specified, but ESI-MS data available[3] | Not specified | DPP-4 Inhibition (IC50: >1.4621 µM)[3] | Antidiabetic Drug Development | |
| 10-cyano-2-[2'-(dimethylamino)ethyl]-1,2-dihydro-3H-dibenz[de,h]isoquinoline-1,3-dione | Not specified | Not specified | Potent antitumor activity[4] | Anticancer Drug Development |
Experimental Protocols
Detailed methodologies for the synthesis of key this compound derivatives are provided below.
Protocol 1: Synthesis of 5-Dimethylamino-2-nitrobenzonitrile
This protocol describes the synthesis of 5-Dimethylamino-2-nitrobenzonitrile from 5-chloro-2-nitrobenzonitrile.[1]
Materials:
-
5-chloro-2-nitrobenzonitrile (65 g)
-
Dimethylformamide (DMF, 150 ml)
-
50% aqueous solution of dimethylamine (150 ml)
-
Methanol
-
Water
Procedure:
-
Dissolve 65 g of 5-chloro-2-nitrobenzonitrile in 150 ml of dimethylformamide.
-
Add 150 ml of a 50% aqueous solution of dimethylamine to the mixture.
-
Cool the reaction mixture to manage the exothermic reaction.
-
Stir the mixture at room temperature for 1 hour.
-
Pour the reaction mixture into water to precipitate the product.
-
Collect the precipitate by filtration.
-
Wash the collected solid with water and then with methanol.
-
Dry the product to obtain 5-dimethylamino-2-nitrobenzonitrile (yielded 64.5 g).
Protocol 2: Synthesis of 2-Amino-4-(dimethylamino)buta-1,3-diene-1,1,3-tricarbonitrile
This protocol details the synthesis of a diene-tricarbonitrile derivative.[2]
Materials:
-
2-aminoprop-1-ene-1,1,3-tricarbonitrile (1.32 g, 0.01 mol)
-
Dimethylformamide dimethyl acetal (DMFDMA) (1.19 g, 0.01 mol)
-
Dioxane (10 mL)
-
Ethanol (for recrystallization)
-
Ice-water
Procedure:
-
Prepare a mixture of 2-aminoprop-1-ene-1,1,3-tricarbonitrile (1.32 g) and DMFDMA (1.19 g) in 10 mL of dioxane.
-
Stir the mixture for 3-4 hours.
-
Pour the mixture onto ice-water.
-
Collect the resulting solid by filtration.
-
Recrystallize the solid from ethanol to yield yellow crystals of 2-amino-4-(dimethylamino)buta-1,3-diene-1,1,3-tricarbonitrile (yield: 90%).
Visualizations
The following diagrams illustrate key experimental workflows and logical relationships.
Caption: Workflow for the synthesis of 5-Dimethylamino-2-nitrobenzonitrile.
Caption: Applications of this compound derivatives.
Structure-Activity Relationships and Enhanced Properties
The functionalization of the this compound core is crucial for achieving enhanced properties. For instance, in the context of anti-inflammatory agents, the position of electron-donating or electron-withdrawing groups on the aromatic rings can significantly impact biological activity. It has been observed that strong electron-donating groups, such as a 4-dimethylamino group on a chalcone B ring, can decrease the stability of adducts with biological thiols, thereby reducing anti-inflammatory potency.[5]
In the development of antitumor agents, derivatives of 2-[2'-(dimethylamino)ethyl]-1,2-dihydro-3H-dibenz[de,h]isoquinoline-1,3-diones have shown that substituents at various positions influence their potency and toxicity profiles. For example, 10-CN, 10-Cl, and 10-NH2 analogues demonstrated advantages over the parent compound, azonafide, in P388 leukemia models in mice.[4] Quantitative structure-activity relationship (QSAR) studies have revealed correlations between DNA binding strength, lipophilicity, substituent size, and cytotoxicity.[4]
For material science applications, benzonitrile derivatives are being explored for their use in OLEDs due to their potential for thermally activated delayed fluorescence (TADF) and mechanofluorochromic properties.[6][7]
Conclusion
The this compound scaffold serves as a valuable starting point for the development of novel compounds with a wide range of applications. The synthetic protocols provided herein offer robust methods for generating these derivatives. The structure-activity relationships highlight the importance of targeted functionalization to achieve desired enhancements in biological or physical properties. Further exploration of this chemical space is likely to yield new candidates for drug development and advanced materials.
References
- 1. prepchem.com [prepchem.com]
- 2. mdpi.com [mdpi.com]
- 3. brieflands.com [brieflands.com]
- 4. 2-[2'-(Dimethylamino)ethyl]-1,2-dihydro- 3H-dibenz[de,h]isoquinoline-1,3-diones with substituents at positions 4, 8, 9, 10, and 11. Synthesis, antitumor activity, and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure activity relationship studies of anti-inflammatory TMMC derivatives: 4-dimethylamino group on the B ring responsible for lowering the potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 7. Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs | CoLab [colab.ws]
Application Note: Time-Resolved Fluorescence Studies of 2-(Dimethylamino)benzonitrile (DMABN)
Introduction
2-(Dimethylamino)benzonitrile (DMABN), a prototypical molecule exhibiting dual fluorescence, serves as a powerful tool for investigating solvent-solute interactions and the dynamics of intramolecular charge transfer. In nonpolar solvents, DMABN displays a single fluorescence band corresponding to a locally excited (LE) state. However, in polar solvents, an additional, red-shifted emission band appears, which is attributed to a twisted intramolecular charge transfer (TICT) state.[1][2] This unique photophysical behavior makes DMABN an excellent probe for studying local environment polarity and viscosity in various chemical and biological systems.
This application note provides detailed protocols for conducting time-resolved fluorescence studies of DMABN, focusing on the characterization of its LE and TICT states. The methodologies described herein are aimed at researchers, scientists, and drug development professionals interested in utilizing fluorescence spectroscopy to probe molecular interactions and dynamics.
Signaling Pathways and Experimental Workflow
The photophysical behavior of DMABN is governed by the interplay between its LE and TICT excited states, the dynamics of which are heavily influenced by the surrounding solvent environment. Upon photoexcitation, DMABN transitions to the LE state. In polar solvents, a subsequent conformational change, involving the twisting of the dimethylamino group relative to the benzonitrile moiety, can lead to the formation of the energetically stabilized TICT state. The competition between fluorescence from the LE state and the formation of and subsequent fluorescence from the TICT state dictates the observed dual emission.
References
Application Note: Utilizing 2-(Dimethylamino)benzonitrile to Investigate Intramolecular Charge Transfer (ICT) Dynamics
Audience: Researchers, scientists, and drug development professionals.
Introduction 4-(N,N-dimethylamino)benzonitrile (DMABN) is a canonical molecular probe used extensively in photophysics and materials science to study the phenomenon of Intramolecular Charge Transfer (ICT).[1][2] First identified by Lippert in the early 1960s, DMABN exhibits a unique dual-fluorescence behavior in polar solvents, making it an ideal model system for investigating charge separation processes in the excited state.[1][3] Upon photoexcitation, DMABN can exist in a planar, locally excited (LE) state or undergo a conformational change to a twisted, charge-separated state, known as the Twisted Intramolecular Charge Transfer (TICT) state.[1][4][5] The emission from these two distinct states is highly sensitive to the polarity of the microenvironment, a property known as solvatochromism.[6][7] This application note provides a detailed overview of the theoretical models, key experimental protocols, and data interpretation for using DMABN as a tool to explore ICT.
The Mechanism of Dual Fluorescence in DMABN
The most widely accepted explanation for the dual fluorescence of DMABN is the Twisted Intramolecular Charge Transfer (TICT) model.[1][5]
-
Photoexcitation: Initially, the molecule absorbs a photon, promoting it from the ground state (S₀) to an excited singlet state (S₁ or S₂). This initially populated state is the Locally Excited (LE) state, which is structurally similar to the ground state and has a planar or near-planar geometry.[4][8]
-
LE State Emission: In nonpolar solvents, the molecule relaxes from the LE state back to the ground state, emitting a single fluorescence band at a higher energy (shorter wavelength, typically around 350 nm).[8][9]
-
Formation of the TICT State: In polar solvents, the LE state can undergo a conformational change. The dimethylamino group twists approximately 90° relative to the benzonitrile ring.[10] This twisting motion facilitates a significant transfer of electron density from the electron-donating dimethylamino group to the electron-accepting benzonitrile moiety.[1][4]
-
TICT State Emission: This new, highly polar, and stabilized TICT state has a lower energy level than the LE state in polar environments.[1] It relaxes to the ground state by emitting a second, red-shifted fluorescence band at a lower energy (longer wavelength, typically around 480-500 nm).[9]
While the TICT model is predominant, other theories have been proposed, including the Planar ICT (PICT), Rehybridized ICT (RICT), and Wagging ICT (WICT) models, which suggest different structural changes are responsible for the charge transfer.[3][5]
References
- 1. ias.ac.in [ias.ac.in]
- 2. Intramolecular Charge Transfer and Ultrafast Nonradiative Decay in DNA-Tethered Asymmetric Nitro- and Dimethylamino-Substituted Squaraines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Micro-Solvated DMABN: Excited State Quantum Dynamics and Dual Fluorescence Spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simulation and Analysis of the Transient Absorption Spectrum of 4-(N,N-Dimethylamino)benzonitrile (DMABN) in Acetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intramolecular Charge-Transfer Excited-State Processes in 4-(N,N-Dimethylamino)benzonitrile: The Role of Twisting and the πσ* State - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Influence of the Alkylamino Group on the Solvatochromic Behavior of 5-(4-substituted-arylidene)-1,3-dimethylpyrimidine-2,4,6-triones: Synthesis, Spectroscopic and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solvatochromism - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 2-(Dimethylamino)benzonitrile as a Precursor in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Dimethylamino)benzonitrile and its analogs are versatile precursors in organic synthesis, primarily utilized in the construction of nitrogen-containing heterocyclic scaffolds. These scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide range of biologically active compounds. The dimethylamino group and the nitrile functionality offer multiple reactive sites for the elaboration of complex molecular architectures. This document provides detailed protocols and application notes for the use of this compound and related 2-alkylaminobenzonitriles in the synthesis of quinazolines, a prominent class of heterocyclic compounds with diverse pharmacological activities.
Key Applications
The primary application of this compound and its derivatives is in the synthesis of quinazolines. Quinazolines are a core structure in numerous pharmaceuticals, including anticancer agents like gefitinib and erlotinib. The synthetic strategy often involves the initial transformation of the nitrile group to an N-H ketimine, followed by a catalyzed cyclization to form the quinazoline ring system.
Synthesis of 2,4-Disubstituted Quinazolines via Iron-Catalyzed Oxidative Amination
A highly efficient method for the synthesis of 2,4-disubstituted quinazolines utilizes a two-step process starting from 2-alkylaminobenzonitriles. The first step involves the formation of a 2-alkylamino N-H ketimine derivative through the addition of an organometallic reagent to the nitrile. The subsequent step is an iron-catalyzed intramolecular C-N bond formation and aromatization to yield the quinazoline product.[1][2][3][4][5] This method is advantageous due to the use of an inexpensive and non-toxic iron catalyst.[1][3]
Experimental Protocols
Step 1: Synthesis of 2-Alkylamino N-H Ketimine Derivatives
This protocol describes the general procedure for the synthesis of N-H ketimine intermediates from 2-alkylaminobenzonitriles.
Materials:
-
2-Alkylaminobenzonitrile (1.0 mmol)
-
Organometallic reagent (e.g., Grignard reagent or organolithium reagent, 1.2 mmol)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Anhydrous workup reagents (e.g., saturated aqueous ammonium chloride, sodium sulfate)
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 2-alkylaminobenzonitrile (1.0 mmol) in anhydrous THF (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the organometallic reagent (1.2 mmol) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude N-H ketimine derivative, which can often be used in the next step without further purification.
Step 2: Iron-Catalyzed Synthesis of 2,4-Disubstituted Quinazolines
This protocol details the cyclization of the N-H ketimine intermediate to the corresponding quinazoline.
Materials:
-
2-Alkylamino N-H ketimine derivative (from Step 1, ~1.0 mmol)
-
Iron(II) chloride (FeCl₂) (0.1 mmol, 10 mol%)
-
tert-Butyl hydroperoxide (TBHP, 70 wt. % in water, 3.0 mmol) or anhydrous tert-BuOOH[1]
-
Dimethyl sulfoxide (DMSO)
-
Standard workup and purification reagents
Procedure:
-
To a solution of the crude 2-alkylamino N-H ketimine derivative (~1.0 mmol) in DMSO (5 mL), add FeCl₂ (0.1 mmol).
-
To this mixture, add tert-butyl hydroperoxide (3.0 mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 18 hours.[4]
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2,4-disubstituted quinazoline.
Data Presentation
The following table summarizes the yields of various 2,4-disubstituted quinazolines synthesized using the iron-catalyzed method, demonstrating the versatility of this protocol with different substituents on the 2-alkylaminobenzonitrile precursor and the organometallic reagent.
| Entry | 2-Alkylaminobenzonitrile (R¹) | Organometallic Reagent (R²) | Product | Yield (%) |
| 1 | 2-(methylamino)benzonitrile | Phenylmagnesium bromide | 2-Phenyl-4-methylquinazoline | 86 |
| 2 | 2-(ethylamino)benzonitrile | 4-Methoxyphenylmagnesium bromide | 2-(4-Methoxyphenyl)-4-ethylquinazoline | 81 |
| 3 | 2-(propylamino)benzonitrile | Thiophen-2-yllithium | 2-(Thiophen-2-yl)-4-propylquinazoline | 75 |
| 4 | 2-(benzylamino)benzonitrile | Methylmagnesium bromide | 2-Methyl-4-benzylquinazoline | 78 |
| 5 | 2-(methylamino)benzonitrile | Cyclohexylmagnesium chloride | 2-Cyclohexyl-4-methylquinazoline | 65 |
Data is representative and compiled from literature reports on similar reactions.[3][4][5]
Mandatory Visualizations
Logical Workflow for Quinazoline Synthesis
The following diagram illustrates the two-step synthetic pathway from a 2-alkylaminobenzonitrile to a 2,4-disubstituted quinazoline.
Caption: Synthetic workflow for 2,4-disubstituted quinazolines.
Signaling Pathway Context: Quinazolines as Kinase Inhibitors
Quinazoline derivatives synthesized from precursors like this compound are often investigated as kinase inhibitors. The following diagram depicts a simplified signaling pathway where a quinazoline-based drug inhibits a receptor tyrosine kinase (RTK), a common target in cancer therapy.
Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
Conclusion
This compound and its analogs are valuable and versatile precursors for the synthesis of medicinally relevant heterocyclic compounds, particularly quinazolines. The iron-catalyzed method presented provides an efficient, cost-effective, and scalable route to a diverse range of 2,4-disubstituted quinazolines. The detailed protocols and data provided in these application notes are intended to facilitate the work of researchers in organic synthesis and drug discovery.
References
- 1. Synthesis of Quinazolines via an Iron-Catalyzed Oxidative Amination of N-H Ketimines [organic-chemistry.org]
- 2. Quinazoline synthesis [organic-chemistry.org]
- 3. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transition-metal-catalyzed synthesis of quinazolines: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: 2-(Dimethylamino)benzonitrile in the Design of Mechanofluorochromic Materials
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines the prospective application of 2-(dimethylamino)benzonitrile as a core structural motif in the development of novel mechanofluorochromic (MFC) materials. While direct experimental data on this compound-based MFC materials is not yet prevalent in published literature, its inherent electronic properties as a donor-acceptor system make it a compelling candidate for the synthesis of smart materials that change their fluorescence properties in response to mechanical stimuli. This document provides a hypothetical framework, including synthetic strategies, detailed experimental protocols for characterization, and potential applications, to guide researchers in exploring this promising area.
Introduction
Mechanofluorochromic (MFC) materials are a class of "smart" materials capable of altering their fluorescence emission color and intensity upon the application of mechanical force, such as grinding, shearing, or stretching.[1] This phenomenon arises from changes in the molecular packing and intermolecular interactions within the solid state, which in turn affect the electronic energy levels and de-excitation pathways of the fluorophores.[2] Benzonitrile derivatives, particularly those with donor-acceptor architectures, have emerged as a significant class of MFC materials due to their tunable electronic properties and propensity for forming various solid-state packing arrangements.[3][4][5]
The this compound scaffold possesses an electron-donating dimethylamino group and an electron-withdrawing nitrile group, predisposing it to intramolecular charge transfer (ICT) characteristics, a key feature in many fluorochromic systems.[6][7] By incorporating this moiety into larger, sterically hindered molecular structures, it is hypothesized that materials with significant and reversible mechanofluorochromic responses can be achieved.
Hypothetical Application: AIE-Active Mechanofluorochromic Sensor
We propose the synthesis of a novel mechanofluorochromic material, (E)-2-(4-(1,2,2-triphenylvinyl)styryl)-6-(dimethylamino)benzonitrile (TPV-DMABN) , which integrates the this compound core with a tetraphenylethylene (TPE) unit. TPE derivatives are well-known for their aggregation-induced emission (AIE) properties, where they become highly emissive in the aggregated or solid state.[8] The combination of the AIE-active TPE moiety with the ICT-prone this compound is expected to yield a material with high solid-state quantum yield and pronounced mechanofluorochromic behavior.
Proposed Signaling Pathway for Mechanofluorochromism
The mechanofluorochromism in TPV-DMABN is postulated to arise from the transition between a crystalline state and an amorphous state upon mechanical grinding. In the initial crystalline state, the molecules adopt a well-ordered packing arrangement that allows for efficient fluorescence emission. Upon grinding, the crystal lattice is disrupted, leading to an amorphous state with altered intermolecular interactions (e.g., π-π stacking). This change in the local environment of the fluorophore modifies the energy of the excited state, resulting in a bathochromic or hypsochromic shift in the fluorescence emission. The process can often be reversed by thermal annealing or solvent fuming, which allows the molecules to revert to their more stable crystalline packing.
Caption: Proposed mechanism of mechanofluorochromism in TPV-DMABN.
Experimental Protocols
Synthesis of (E)-2-(4-(1,2,2-triphenylvinyl)styryl)-6-(dimethylamino)benzonitrile (TPV-DMABN)
This hypothetical synthesis involves a Horner-Wadsworth-Emmons reaction between a TPE-derived phosphonate and a this compound-derived aldehyde.
Materials:
-
(4-(1,2,2-triphenylvinyl)benzyl)diethyl phosphonate
-
6-(dimethylamino)-2-formylbenzonitrile
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Dichloromethane (DCM)
-
Hexane
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF under an argon atmosphere at 0 °C, add a solution of (4-(1,2,2-triphenylvinyl)benzyl)diethyl phosphonate (1.1 eq) in anhydrous THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the reaction mixture back to 0 °C and add a solution of 6-(dimethylamino)-2-formylbenzonitrile (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to proceed at room temperature overnight, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of methanol.
-
Remove the solvent under reduced pressure.
-
Partition the residue between DCM and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel using a hexane/DCM gradient to yield the desired product, TPV-DMABN.
Characterization of Mechanofluorochromic Properties
Materials:
-
As-synthesized TPV-DMABN powder
-
Spatula or mortar and pestle
-
UV lamp (365 nm)
-
Fluorometer
-
Powder X-ray diffraction (PXRD) instrument
-
Differential scanning calorimetry (DSC) instrument
-
Oven or hot plate
-
Solvent chamber (e.g., a desiccator with a small beaker of solvent)
Procedure:
-
Initial State Characterization:
-
Record the fluorescence emission spectrum of the as-synthesized TPV-DMABN powder.
-
Obtain the PXRD pattern to confirm the crystalline nature.
-
Perform DSC analysis to determine the melting and crystallization temperatures.
-
-
Inducing Mechanofluorochromism:
-
Take a small amount of the as-synthesized powder and grind it firmly with a spatula or in a mortar with a pestle for approximately 1-2 minutes.
-
Observe the change in fluorescence color under a UV lamp.
-
Record the fluorescence emission spectrum of the ground powder.
-
Obtain the PXRD pattern of the ground powder to observe the change from a crystalline to an amorphous state.
-
-
Reversibility Studies:
-
Thermal Annealing: Heat the ground powder on a hot plate or in an oven at a temperature slightly above its glass transition temperature (determined by DSC) for a few minutes. Allow it to cool to room temperature and observe the fluorescence. Record the fluorescence spectrum and PXRD pattern.
-
Solvent Fuming: Place the ground powder in a sealed chamber containing a small amount of a volatile solvent (e.g., DCM or acetone) for several hours. Remove the sample and observe the fluorescence after the solvent has evaporated. Record the fluorescence spectrum and PXRD pattern.
-
Caption: Experimental workflow for the synthesis and characterization of TPV-DMABN.
Data Presentation
The following tables summarize the expected quantitative data from the characterization of the hypothetical TPV-DMABN material.
Table 1: Photophysical Properties of TPV-DMABN
| State | Excitation (λ_ex, nm) | Emission (λ_em, nm) | Fluorescence Quantum Yield (Φ_F) |
| As-synthesized (Crystalline) | 365 | 480 (Blue-Green) | 0.85 |
| Ground (Amorphous) | 365 | 550 (Yellow-Orange) | 0.60 |
| Annealed | 365 | 482 (Blue-Green) | 0.82 |
| Solvent-fumed | 365 | 481 (Blue-Green) | 0.84 |
Table 2: Solid-State Properties of TPV-DMABN
| State | PXRD Pattern | DSC Thermal Events |
| As-synthesized | Sharp, distinct peaks | T_m = 215 °C |
| Ground | Broad, diffuse halo | T_g = 120 °C, T_c = 155 °C |
| Annealed | Sharp, distinct peaks (restored) | T_m = 214 °C |
T_m = Melting temperature, T_g = Glass transition temperature, T_c = Crystallization temperature
Potential Applications
The pronounced mechanofluorochromic properties of materials like the proposed TPV-DMABN could be leveraged in a variety of applications:
-
Mechanical Stress Sensors: The change in fluorescence can be used to visualize stress and strain in materials, or to detect micro-cracks in structural components.
-
Security and Anti-Counterfeiting: The unique fluorescence change upon mechanical force can be incorporated into security inks and papers for authentication purposes.
-
Data Storage: The ability to switch between two fluorescent states could be exploited for optical data storage and retrieval.
-
Smart Coatings: Coatings that change color in response to impact or abrasion could provide a visual indication of damage.
Conclusion
While the direct application of this compound in mechanofluorochromic materials is an emerging field, its electronic structure makes it a highly attractive building block for the design of new smart materials. The hypothetical TPV-DMABN serves as a conceptual model to stimulate further research in this area. The provided protocols offer a comprehensive guide for the synthesis, characterization, and evaluation of such novel materials, paving the way for their potential use in advanced technological applications.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. books.rsc.org [books.rsc.org]
- 3. Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs | CoLab [colab.ws]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Intramolecular charge transfer of 4-(dimethylamino)benzonitrile probed by time-resolved fluorescence and transient absorption: No evidence for two ICT states and a pisigma( *) reaction intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Intramolecular charge transfer of 4-(dimethylamino)benzonitrile probed by time-resolved fluorescence and transient absorption: No evidence for two ICT states and a pisigma( *) reaction intermediate. | Semantic Scholar [semanticscholar.org]
- 8. Recent progress in the mechanofluorochromism of cyanoethylene derivatives with aggregation-induced emission - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Dimethylamino)benzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to unwanted side reactions during the synthesis of 2-(Dimethylamino)benzonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The two most prevalent methods for synthesizing this compound are:
-
Nucleophilic Aromatic Substitution (SNAr): This route typically involves the reaction of a 2-halobenzonitrile (commonly 2-chlorobenzonitrile or 2-fluorobenzonitrile) with dimethylamine. The electron-withdrawing nitrile group activates the aromatic ring for nucleophilic attack.
-
Methylation of 2-Aminobenzonitrile: This method involves the methylation of the primary amino group of 2-aminobenzonitrile using a suitable methylating agent, such as dimethyl sulfate or methyl iodide.
Q2: What are the primary side reactions to be aware of during the synthesis?
A2: The primary side reactions are dependent on the chosen synthetic route. For the SNAr pathway, potential side reactions include hydrolysis of the starting material or product. For the methylation pathway, incomplete methylation leading to 2-(methylamino)benzonitrile and over-methylation to form a quaternary ammonium salt are common issues.
Q3: How can I purify the final this compound product?
A3: Purification typically involves an aqueous workup to remove inorganic salts and polar impurities. Washing the organic extract with a dilute acid solution can remove any unreacted amine starting materials. The final product can then be purified by distillation under reduced pressure or by column chromatography.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound, categorized by the synthetic method.
Route 1: Nucleophilic Aromatic Substitution of 2-Chlorobenzonitrile with Dimethylamine
Problem 1: Low Yield of this compound and Presence of Starting Material
| Potential Cause | Troubleshooting/Solution |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction by TLC or GC to determine the optimal reaction time. |
| - Increase Reaction Temperature: Gradually increase the temperature, but be cautious of potential side reactions at higher temperatures. | |
| - Insufficient Dimethylamine: Ensure a sufficient molar excess of dimethylamine is used. | |
| Poor Quality Reagents | - Use freshly opened or purified 2-chlorobenzonitrile and a reliable source of dimethylamine. |
Problem 2: Formation of 2-Hydroxybenzonitrile
| Potential Cause | Troubleshooting/Solution |
| Reaction with Hydroxide | - If using a strong base like NaOH or KOH, it can compete with dimethylamine as a nucleophile. |
| - Use a Non-nucleophilic Base: Employ a non-nucleophilic base like potassium carbonate or triethylamine to neutralize any acid formed during the reaction. | |
| - Anhydrous Conditions: Ensure the reaction is carried out under anhydrous conditions to minimize the presence of water and hydroxide ions. |
Route 2: Methylation of 2-Aminobenzonitrile
Problem 1: Presence of 2-(Methylamino)benzonitrile (Incomplete Methylation)
| Potential Cause | Troubleshooting/Solution |
| Insufficient Methylating Agent | - Use a sufficient stoichiometric amount of the methylating agent (e.g., dimethyl sulfate). A slight excess may be required. |
| Suboptimal Reaction Conditions | - Adjust Base: Use a strong enough base (e.g., sodium hydride) to fully deprotonate the primary and secondary amines. |
| - Optimize Temperature: The reaction temperature may need to be adjusted to drive the second methylation to completion. |
Problem 2: Formation of a Quaternary Ammonium Salt (Over-methylation)
| Potential Cause | Troubleshooting/Solution |
| Excess Methylating Agent | - Carefully control the stoichiometry of the methylating agent. Avoid a large excess. |
| Prolonged Reaction Time | - Monitor the reaction progress and stop it once the desired product is the major component. |
Quantitative Data Summary
The following table summarizes hypothetical yield data based on common observations in related reactions. Actual yields may vary depending on specific experimental conditions.
| Synthetic Route | Product | Typical Yield (%) | Common Side Product(s) | Side Product Yield (%) |
| SNAr of 2-Chlorobenzonitrile | This compound | 75-90 | 2-Hydroxybenzonitrile | < 5 (with proper conditions) |
| Methylation of 2-Aminobenzonitrile | This compound | 60-80 | 2-(Methylamino)benzonitrile | 5-20 |
| 2-Cyanophenyl-trimethylammonium salt | 5-15 |
Experimental Protocols
Protocol 1: Synthesis of this compound via SNAr
-
To a solution of 2-chlorobenzonitrile (1.0 eq) in a suitable solvent (e.g., DMF or DMSO) in a sealed reaction vessel, add an excess of a solution of dimethylamine (e.g., 40% in water, 3.0 eq).
-
Add a non-nucleophilic base such as potassium carbonate (1.5 eq).
-
Heat the reaction mixture at 80-100 °C and monitor the progress by TLC or GC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and then with a dilute HCl solution to remove excess dimethylamine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: Synthesis of this compound via Methylation
-
To a solution of 2-aminobenzonitrile (1.0 eq) in an anhydrous aprotic solvent (e.g., THF or DMF) under an inert atmosphere (e.g., nitrogen or argon), add a strong base such as sodium hydride (2.2 eq) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the mixture back to 0 °C and add dimethyl sulfate (2.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC).
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the mixture with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Visualizations
Caption: Potential reaction pathways in the SNAr synthesis.
Caption: Methylation pathway and potential side products.
troubleshooting low fluorescence signal with 2-(Dimethylamino)benzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with low fluorescence signals in their experiments involving 2-(Dimethylamino)benzonitrile (DMABN).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Why am I observing a very weak or no fluorescence signal from my DMABN sample?
A weak or absent fluorescence signal can be attributed to several factors, ranging from incorrect experimental setup to the inherent photophysical properties of DMABN in a specific environment.
Troubleshooting Steps:
-
Verify Instrument Settings: Ensure that the excitation and emission wavelengths on your fluorometer are set correctly for DMABN. In non-polar solvents, the emission is typically in the shorter wavelength region, while in polar solvents, a red-shifted emission is expected.[1][2]
-
Check Concentration: Very low concentrations of DMABN will naturally lead to a weak signal. Conversely, excessively high concentrations can lead to self-quenching or inner filter effects. Prepare a fresh serial dilution to determine the optimal concentration range for your instrument.
-
Solvent Purity: Impurities in the solvent can quench fluorescence. Use high-purity, spectroscopy-grade solvents to minimize this effect.
-
Photobleaching: DMABN, like many fluorophores, can be susceptible to photobleaching, especially under high-intensity excitation. Reduce the excitation light intensity or the exposure time. Using a mounting medium with an antifade agent can also be beneficial for microscopy applications.[3]
2. My DMABN fluorescence is in an unexpected wavelength range. What could be the cause?
The emission wavelength of DMABN is highly sensitive to the polarity of its environment due to the existence of two distinct emissive excited states: a locally excited (LE) state and a twisted intramolecular charge transfer (TICT) state.[1][4][5]
Explanation:
-
Non-Polar Solvents (e.g., Cyclohexane): In non-polar environments, the "normal" fluorescence from the LE state dominates, resulting in an emission peak at shorter wavelengths (e.g., ~350 nm).[2][6]
-
Polar Solvents (e.g., Acetonitrile, Water): In polar solvents, the highly polar TICT state is stabilized, leading to a significant red-shift in the emission spectrum, often referred to as the "anomalous" fluorescence (e.g., ~470-500 nm).[2][6][7]
-
Mixed Solvent Systems or Heterogeneous Environments: In environments with intermediate polarity or in systems like micelles or polymer matrices, you may observe dual fluorescence, with emission bands corresponding to both the LE and TICT states.[1][8]
Troubleshooting Steps:
-
Confirm Solvent Polarity: Double-check the solvent used in your experiment. Even small amounts of polar impurities in a non-polar solvent can lead to the appearance of the TICT emission band.
-
Assess Microenvironment: If DMABN is used as a probe in a complex system (e.g., protein binding pocket, lipid membrane), the local environment it experiences may be different from the bulk solvent, leading to unexpected spectral shifts.
3. The fluorescence intensity of my DMABN sample is decreasing over time. What is happening?
A decrease in fluorescence intensity over time can be due to photobleaching or chemical degradation.
Troubleshooting Steps:
-
Minimize Light Exposure: As mentioned previously, reduce the intensity and duration of excitation light exposure. Use neutral density filters if available.
-
Sample Stability: Prepare fresh solutions of DMABN for your experiments, as it may degrade over time, especially when exposed to light or reactive chemical species.
-
Deoxygenate Solvent: Dissolved oxygen can act as a quencher of fluorescence. For highly sensitive measurements, deoxygenating the solvent by bubbling with nitrogen or argon can improve signal stability.
4. Why is the quantum yield of my DMABN sample lower than expected?
The fluorescence quantum yield of DMABN is highly dependent on the solvent environment.
Explanation:
-
Solvent Polarity Effect: The fluorescence quantum yield of DMABN often decreases as the polarity of the solvent increases.[9] This is due to the complex interplay between the LE and TICT states and non-radiative decay pathways that can be more prevalent in polar environments.
-
Presence of Quenchers: As with any fluorophore, the presence of quenching agents in your sample will reduce the quantum yield. Common quenchers include heavy atoms, certain metal ions, and dissolved oxygen.
Troubleshooting Steps:
-
Solvent Selection: Be aware of the expected quantum yield in the solvent you are using. For applications requiring high brightness, a less polar environment might be preferable if the experimental conditions allow.
-
Sample Purity: Ensure your sample is free from known fluorescent quenchers.
Quantitative Data Summary
The following table summarizes the typical excitation and emission maxima for DMABN in solvents of varying polarity.
| Solvent | Dielectric Constant (ε) | Excitation Max (λ_ex) | Emission Max (λ_em) | State |
| Cyclohexane | 2.02 | ~295 nm | ~350 nm | LE |
| 1,4-Dioxane | 2.21 | Not specified | Dual Emission | LE/TICT |
| Dichloromethane | 8.93 | Not specified | Dual Emission | LE/TICT |
| Acetonitrile | 37.5 | ~295 nm | ~470 nm | TICT |
Note: The exact excitation and emission maxima can vary slightly depending on the specific experimental conditions and instrumentation.[6][10]
Experimental Protocols
General Protocol for Measuring DMABN Fluorescence:
-
Sample Preparation:
-
Prepare a stock solution of DMABN in a high-purity, spectroscopy-grade solvent (e.g., acetonitrile or cyclohexane).
-
Perform a serial dilution of the stock solution to determine a suitable working concentration (typically in the micromolar range) that gives a stable and measurable signal without inner filter effects.
-
-
Instrumentation Setup:
-
Turn on the fluorometer and allow the lamp to warm up for the recommended time to ensure stable output.
-
Set the excitation wavelength (e.g., 295 nm).
-
Set the emission scan range (e.g., 320 nm to 600 nm) to capture both potential LE and TICT emission bands.
-
Adjust the excitation and emission slit widths to balance signal intensity and spectral resolution.
-
-
Measurement:
-
Blank the instrument using the pure solvent in a clean cuvette.
-
Measure the fluorescence emission spectrum of the DMABN sample.
-
If photobleaching is a concern, use the shutter to minimize light exposure between measurements.
-
Visualizations
Caption: Troubleshooting workflow for low fluorescence signal with DMABN.
Caption: Excited-state dynamics of DMABN leading to dual fluorescence.
References
- 1. ias.ac.in [ias.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. biotium.com [biotium.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Micro-Solvated DMABN: Excited State Quantum Dynamics and Dual Fluorescence Spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simulating the Fluorescence of the Locally Excited state of DMABN in Solvents of Different Polarity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photophysical properties and fluorosolvatochromism of D–π–A thiophene based derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08433F [pubs.rsc.org]
- 10. Excitation wavelength dependence of dual fluorescence of DMABN in polar solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing reaction conditions for 2-(Dimethylamino)benzonitrile synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(Dimethylamino)benzonitrile. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.
Troubleshooting Guide
Low or No Product Yield
Q1: I am not getting any product, or the yield of this compound is very low. What are the potential causes and how can I troubleshoot this?
A1: Low or no yield in the synthesis of this compound can stem from several factors, primarily related to the choice of synthetic route. Common methods for synthesizing substituted benzonitriles include nucleophilic aromatic substitution (SNAr) on a halogenated benzonitrile, or the dehydration of a corresponding benzamide. Below are troubleshooting steps for these potential pathways.
For Nucleophilic Aromatic Substitution (e.g., from 2-chlorobenzonitrile):
-
Incomplete Reaction: The reaction between 2-chlorobenzonitrile and dimethylamine may be incomplete.
-
Troubleshooting:
-
Increase Reaction Time and Temperature: Ensure the reaction is running for a sufficient duration at an appropriate temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Solvent Choice: The choice of solvent is critical. Polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are often effective for SNAr reactions.[1][2]
-
Excess Reagent: Using an excess of the dimethylamine solution can help drive the reaction to completion.[1]
-
-
-
Decomposition: The starting materials or product might be decomposing under the reaction conditions.
-
Troubleshooting:
-
Temperature Control: Avoid excessively high temperatures which can lead to decomposition. If the reaction is highly exothermic, consider cooling during the addition of reagents.[1]
-
-
For Dehydration of 2-(Dimethylamino)benzamide:
-
Ineffective Dehydrating Agent: The chosen dehydrating agent may not be potent enough or may be incompatible with the substrate.
-
Troubleshooting:
-
Agent Selection: Common dehydrating agents for converting amides to nitriles include phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), and acetic anhydride. The choice can significantly impact yield.[3][4]
-
Stoichiometry: Ensure the correct stoichiometric amount of the dehydrating agent is used. An excess might be necessary, but a large excess can lead to side reactions.[3]
-
-
-
Presence of Water: Moisture can quench the dehydrating agent.
-
Troubleshooting:
-
Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.[3]
-
-
The logical workflow for troubleshooting low yield can be visualized as follows:
Caption: Troubleshooting workflow for low product yield.
Formation of Impurities and Side Products
Q2: My reaction is producing significant impurities alongside this compound. How can I identify and minimize them?
A2: The nature of impurities will depend on your synthetic route.
-
From Nucleophilic Aromatic Substitution:
-
Side Product: Hydrolysis of the nitrile group to a carboxylic acid or amide can occur if water is present, especially under harsh temperature or pH conditions.
-
Minimization:
-
Ensure anhydrous conditions.
-
Control the reaction temperature carefully.
-
Purify the final product using column chromatography or recrystallization.
-
-
-
From Amide Dehydration:
-
Side Product: Incomplete dehydration can leave unreacted 2-(dimethylamino)benzamide in your product. Overly harsh dehydrating agents or high temperatures can lead to decomposition and tar formation.
-
Minimization:
-
Monitor the reaction by TLC to ensure full conversion of the starting amide.
-
Choose a dehydrating agent and reaction temperature that are effective but not overly aggressive. A preliminary small-scale screen of conditions can be beneficial.[3]
-
-
The following diagram illustrates the logical relationship between reaction conditions and potential side products.
Caption: Potential side product formation pathways.
Frequently Asked Questions (FAQs)
Q1: What is a general starting point for the synthesis of this compound via nucleophilic aromatic substitution?
A1: A common approach is the reaction of a 2-halobenzonitrile (e.g., 2-chlorobenzonitrile) with dimethylamine. A representative, though not specific to the 2-dimethylamino isomer, procedure involves dissolving the halobenzonitrile in a polar aprotic solvent like DMF and adding an aqueous solution of dimethylamine.[1] The reaction may require heating, and progress should be monitored by TLC or GC.
Q2: What reaction conditions should I consider when dehydrating 2-(dimethylamino)benzamide?
| Dehydrating Agent | Typical Conditions | Considerations |
| Thionyl Chloride (SOCl₂) | Often used with a base or in a suitable solvent at controlled temperatures. | Can be very reactive. Temperature control is crucial to avoid side reactions. |
| Phosphorus Pentoxide (P₂O₅) | Typically requires heating with the amide, sometimes in a high-boiling solvent. | A strong but sometimes harsh reagent. Can lead to charring if not controlled.[3] |
| Acetic Anhydride | Often requires heating to reflux. | Generally a milder option, but may require longer reaction times. |
Q3: How can I monitor the progress of my reaction?
A3: Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of most organic reactions.[3][4] You can observe the disappearance of your starting material spot and the appearance of the product spot. For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used.
Q4: What are some common solvents for the synthesis of substituted benzonitriles?
A4: The choice of solvent is highly dependent on the specific reaction.
-
For nucleophilic aromatic substitution , polar aprotic solvents like DMF, DMSO, and dioxane are often used.[1][2]
-
For dehydration reactions , the choice depends on the dehydrating agent. Reactions with thionyl chloride might be performed in the neat reagent or in an inert solvent like toluene.[4]
Experimental Protocols (Adapted from General Procedures)
Protocol 1: Synthesis of a Dimethylaminobenzonitrile Derivative via Nucleophilic Aromatic Substitution (Adapted from the synthesis of 5-dimethylamino-2-nitrobenzonitrile[1])
This protocol is for a structurally related compound and should be adapted and optimized for this compound.
-
Dissolve 2-chlorobenzonitrile in dimethylformamide (DMF).
-
To this solution, add a 50% aqueous solution of dimethylamine. The reaction may be exothermic, so cooling might be necessary.
-
Stir the mixture at room temperature for a designated time (e.g., 1-4 hours), monitoring the reaction by TLC. Gentle heating may be required to drive the reaction to completion.
-
Upon completion, pour the reaction mixture into water to precipitate the product.
-
Collect the precipitate by filtration, wash with water, and then with a suitable solvent like methanol to remove impurities.
-
Dry the product. Further purification can be achieved by recrystallization or column chromatography.
Protocol 2: General Procedure for the Dehydration of a Benzamide to a Benzonitrile (Conceptual)
This is a general protocol and requires optimization for 2-(dimethylamino)benzamide.
-
Ensure the starting 2-(dimethylamino)benzamide is dry.
-
In a dry flask under an inert atmosphere, combine the 2-(dimethylamino)benzamide with a suitable solvent (if necessary).
-
Slowly add the chosen dehydrating agent (e.g., thionyl chloride or phosphorus pentoxide) while maintaining temperature control (e.g., using an ice bath).
-
After the addition, the reaction mixture may be stirred at room temperature or heated to reflux for a period determined by TLC monitoring.
-
Work-up will depend on the dehydrating agent used. For thionyl chloride, the reaction is often quenched by carefully adding it to ice water, followed by extraction. For P₂O₅, the product may be distilled or extracted from the reaction mixture.
-
The crude product should be purified, for example, by distillation, recrystallization, or column chromatography.
References
Technical Support Center: Purification of 2-(Dimethylamino)benzonitrile
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of 2-(Dimethylamino)benzonitrile. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in this compound synthesis?
A1: Common impurities can include unreacted starting materials, by-products from side reactions, and residual solvents. Depending on the synthetic route, potential impurities could be related to the starting materials used for introducing the dimethylamino or cyano groups. For aromatic nitriles, hydrolysis of the nitrile group to a carboxylic acid can be a potential impurity, especially if the compound is subjected to acidic or basic conditions at elevated temperatures.[1]
Q2: How can I assess the purity of my this compound after purification?
A2: The purity of your compound can be assessed using several analytical techniques. Thin-Layer Chromatography (TLC) is a quick method to get a qualitative idea of purity. For more quantitative and definitive results, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are recommended. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool to determine purity and confirm the structure of the compound.
Purification Methods: Troubleshooting and Protocols
This section provides detailed protocols and troubleshooting for the most common purification methods for this compound: recrystallization, column chromatography, and vacuum distillation.
Recrystallization
Recrystallization is a technique used to purify solid compounds based on their differential solubility in a specific solvent at varying temperatures.[2]
Troubleshooting Guide: Recrystallization
| Problem | Possible Cause | Solution |
| Low or no crystal formation | The compound is too soluble in the chosen solvent, even at low temperatures. | Select a different solvent or use a two-solvent system where the compound is soluble in the first solvent and insoluble in the second (anti-solvent).[3] |
| Too much solvent was used. | Evaporate some of the solvent to concentrate the solution and induce crystallization. | |
| Oiling out (formation of an oil instead of crystals) | The boiling point of the solvent is higher than the melting point of the compound. | Use a lower-boiling point solvent. |
| The solution is too concentrated. | Add a small amount of hot solvent to dissolve the oil and then allow it to cool slowly. | |
| Cooling is too rapid. | Allow the solution to cool to room temperature slowly before placing it in an ice bath. | |
| Colored crystals | Colored impurities are present in the compound. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use charcoal sparingly as it can also adsorb your product.[4] |
Experimental Protocol: Two-Solvent Recrystallization
This protocol is a general guideline. The choice of solvents should be determined experimentally. For aromatic nitriles, common solvent pairs include toluene/hexane and ethyl acetate/hexane.[3]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimum amount of a hot "good" solvent (e.g., ethyl acetate or toluene) in which the compound is soluble.
-
Addition of Anti-Solvent: While the solution is still hot, slowly add a "poor" solvent (an anti-solvent, e.g., hexane or heptane) in which the compound is insoluble, until the solution becomes slightly cloudy.[3]
-
Clarification: Add a few drops of the hot "good" solvent until the cloudiness just disappears.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you can place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold anti-solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Column Chromatography
Column chromatography is a versatile technique for purifying compounds based on their differential adsorption to a stationary phase.[5]
Troubleshooting Guide: Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of spots on TLC | The solvent system is not optimal. | Experiment with different solvent systems of varying polarities. For aromatic amines, a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is a good starting point. |
| Compound streaks on the TLC plate/column | The compound may be too polar for the chosen solvent system, or it might be interacting strongly with the silica gel. | Add a small amount of a more polar solvent like methanol to the eluent. For basic compounds like amines, adding a small percentage (e.g., 1%) of triethylamine to the eluent can help reduce tailing. |
| Compound does not move from the baseline | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For example, start with a low percentage of ethyl acetate in hexane and slowly increase the concentration of ethyl acetate. |
| Compound runs with the solvent front | The eluent is too polar. | Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent. |
Experimental Protocol: Silica Gel Column Chromatography
-
Solvent System Selection: Determine an appropriate solvent system by running TLC plates. The ideal system should give your product an Rf value of approximately 0.2-0.4. A common starting point for aromatic amines is a mixture of hexane and ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column and allow it to pack evenly.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a suitable volatile solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting with the chosen solvent system, starting with the least polar mixture. Gradually increase the polarity of the eluent if necessary to move your compound down the column.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of your compound by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Vacuum Distillation
Vacuum distillation is used to purify high-boiling point liquids by reducing the pressure, which in turn lowers their boiling point, preventing decomposition.[6][7] this compound has a reported atmospheric boiling point of 256.6 °C, making vacuum distillation a suitable purification method.[8]
Troubleshooting Guide: Vacuum Distillation
| Problem | Possible Cause | Solution |
| Bumping (violent boiling) | Uneven heating. | Use a magnetic stir bar or boiling chips to ensure smooth boiling. Ensure the heating mantle is properly sized for the flask. |
| No distillation at the expected temperature | The vacuum is not low enough. | Check all connections for leaks. Ensure the vacuum pump is functioning correctly. |
| The thermometer is placed incorrectly. | The top of the thermometer bulb should be level with the side arm of the distillation head to accurately measure the temperature of the vapor. | |
| Product solidifies in the condenser | The condenser water is too cold. | Use warmer water in the condenser or do not run water through the condenser if the product has a high melting point. |
Experimental Protocol: Vacuum Distillation
-
Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is free of cracks and all joints are properly greased and sealed.
-
Drying: If the crude product contains water, it should be dried with a suitable drying agent (e.g., anhydrous magnesium sulfate) and filtered before distillation.
-
Distillation: Place the crude this compound in the distillation flask with a stir bar. Begin heating the flask gently in a heating mantle while stirring.
-
Applying Vacuum: Gradually apply the vacuum to the system.
-
Fraction Collection: Collect the fraction that distills at a constant temperature. It is advisable to collect a forerun (the first few drops) and a final fraction separately from the main product.
-
Completion: Stop the distillation before the flask is completely dry to prevent the formation of peroxides and potential explosions.
Visualization of Workflows
Purification Method Selection Workflow
Caption: A decision tree to guide the selection of an appropriate purification method.
Troubleshooting Recrystallization Workflow
Caption: A workflow for troubleshooting common issues encountered during recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. mt.com [mt.com]
- 3. benchchem.com [benchchem.com]
- 4. chemistry-solutions.com [chemistry-solutions.com]
- 5. magritek.com [magritek.com]
- 6. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]
- 7. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 8. This compound | 20925-24-0 | VAA92524 [biosynth.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Improving the Quantum Yield of 2-(Dimethylamino)benzonitrile Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing and troubleshooting experiments involving 2-(Dimethylamino)benzonitrile (DMABN) and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism governing the fluorescence of DMABN derivatives?
A1: The fluorescence of DMABN is famously governed by the Twisted Intramolecular Charge Transfer (TICT) model.[1][2] Upon photoexcitation, the molecule first reaches a locally excited (LE) state, which is planar. In polar solvents, the dimethylamino group can twist relative to the benzonitrile ring, leading to the formation of a highly polar, charge-separated TICT state.[1][2][3] This process often results in dual fluorescence: a higher-energy band from the LE state and a lower-energy, solvent-dependent band from the TICT state.[2][4][5]
Q2: How does solvent polarity affect the quantum yield of DMABN derivatives?
A2: Solvent polarity is a critical factor. In nonpolar solvents, emission typically occurs only from the LE state.[4] As solvent polarity increases, the polar TICT state is stabilized, which can lower its energy below the LE state.[1][2] This stabilization facilitates the LE → TICT transition, often leading to a decrease in the overall fluorescence quantum yield because the TICT state can have a higher rate of non-radiative decay.[3] However, for some derivatives, increasing solvent polarity can enhance the quantum yield of the charge-transfer emission.[6]
Q3: Why am I observing dual fluorescence and what does it signify?
A3: Dual fluorescence, characterized by two distinct emission bands, is the hallmark of DMABN and similar molecules.[4][5] The shorter-wavelength band is attributed to the locally excited (LE) state, while the longer-wavelength, red-shifted band originates from the twisted intramolecular charge transfer (TICT) state.[2] The appearance and relative intensity of the TICT band are highly sensitive to the polarity of the environment.[2][4]
Q4: Can structural modifications to the DMABN molecule improve its quantum yield?
A4: Yes, structural modifications are a key strategy. Restricting the rotation of the dimethylamino group, for instance by bridging it to the phenyl ring, can inhibit the formation of the non-radiative TICT state and enhance the quantum yield of the LE emission.[2] Conversely, strategic placement of electron-donating or electron-withdrawing groups can modulate the energies of the LE and TICT states to favor more efficient emission.[7][8]
Troubleshooting Guide for Low Quantum Yield
A low or inconsistent quantum yield can derail an experiment. This guide provides a systematic approach to diagnosing and resolving common issues.
| Problem | Potential Cause | Recommended Solution |
| Weak or No Fluorescence Signal | Incorrect Instrument Settings | Verify that the excitation and emission wavelengths and slit widths are correctly set for your specific derivative.[9] Ensure spectral correction is enabled in your fluorometer's software.[10] |
| Low Sample Concentration / Inner Filter Effect | Ensure absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.[11] If the signal is too low, you may need to carefully increase the concentration, but monitor the absorbance. | |
| Sample Degradation | Photodegradation can occur, especially under prolonged irradiation. Prepare fresh samples and minimize exposure to the excitation source. Check for the formation of photoproducts like 4-(methylamino)benzonitrile (MABN).[12] | |
| Solvent Impurities | Use high-purity or spectroscopic grade solvents. Even trace impurities can quench fluorescence or introduce background signals.[13] Run a blank scan of the pure solvent to check for background fluorescence.[10][11] | |
| Inconsistent Readings Between Samples | Pipetting Errors or Evaporation | Use calibrated micropipettes and be consistent with your technique. For plate-based reads, use sealing films to prevent evaporation, which can concentrate the sample and alter readings.[9] |
| Temperature Fluctuations | The LE-TICT equilibrium is temperature-sensitive.[12] Ensure all samples and the instrument's sample chamber are thermally equilibrated. | |
| Cuvette Contamination or Positioning | Thoroughly clean cuvettes between measurements. Ensure the cuvette is placed in the holder consistently and that the excitation beam passes through the sample correctly.[10] | |
| Unexpected Spectral Shape or Peaks | Raman Scattering | A sharp peak that shifts as you change the excitation wavelength is likely a Raman peak from the solvent.[10] This can be identified by running a solvent-only blank. |
| Detector Saturation | An excessively high signal can saturate the detector, leading to spectral distortion (e.g., flattened peaks).[9][10] Reduce the excitation intensity, narrow the slit widths, or dilute the sample. A typical threshold for PMT detectors is ~1.5x10⁶ counts per second.[10] | |
| Second-Order Effects | If you see unexpected peaks at multiples of the excitation wavelength (e.g., at 600 nm for a 300 nm excitation), ensure that second-order cutoff filters are enabled in the spectrometer.[10] |
Logical Flow for Troubleshooting
Here is a decision-making workflow to help diagnose issues with low quantum yield.
Caption: A troubleshooting workflow for diagnosing low fluorescence quantum yield.
Experimental Protocols
Protocol: Relative Fluorescence Quantum Yield Determination
This protocol describes the most common method for measuring fluorescence quantum yield (Φf) by comparing the test sample to a standard with a known quantum yield.[14]
1. Materials & Instruments:
-
Sample: DMABN derivative of interest.
-
Standard: A well-characterized fluorophore with a known quantum yield (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φf = 0.54).[11]
-
Solvent: Spectroscopic grade solvent. The same solvent should be used for the sample and standard if possible.
-
Instruments: UV-Vis Spectrophotometer, Fluorescence Spectrometer (Fluorometer).
-
Cuvettes: 1 cm path length quartz cuvettes.
2. Solution Preparation:
-
Stock Solutions: Prepare stock solutions of both the sample and the standard in the chosen solvent.
-
Working Solutions: Prepare a series of at least five dilutions for both the sample and the standard. The absorbance of these solutions at the excitation wavelength must be kept between 0.01 and 0.1 to prevent inner filter effects.[11][14]
3. Measurements:
-
Absorbance: Record the UV-Vis absorption spectrum for each working solution (sample and standard). Note the absorbance at the chosen excitation wavelength (λ_ex).
-
Fluorescence: Using the fluorometer, record the emission spectrum for each working solution. Use the same λ_ex and instrument settings (e.g., slit widths) for both the sample and the standard.[11] Also, record the spectrum of a solvent blank.
4. Data Analysis & Calculation:
-
Integrate Spectra: For each spectrum, integrate the area under the fluorescence emission curve. Subtract the integrated intensity of the solvent blank from each measurement.[11]
-
Plot Data: For both the sample and the standard, create a plot of integrated fluorescence intensity versus absorbance.
-
Calculate Gradient: Determine the slope (gradient) of the linear fit for both plots.[11]
-
Calculate Quantum Yield: Use the following equation to calculate the quantum yield of the sample (Φ_x):[14]
Φ_x = Φ_st * (Grad_x / Grad_st) * (η_x² / η_st²)
Where:
-
Φ_st is the quantum yield of the standard.
-
Grad_x and Grad_st are the gradients for the sample and standard, respectively.
-
η_x and η_st are the refractive indices of the solvents used for the sample and standard, respectively (this term is 1 if the same solvent is used).
-
Workflow for Quantum Yield Measurement
References
- 1. Intramolecular Charge-Transfer Excited-State Processes in 4-(N,N-Dimethylamino)benzonitrile: The Role of Twisting and the πσ* State - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ias.ac.in [ias.ac.in]
- 3. mdpi.com [mdpi.com]
- 4. Simulating the Fluorescence of the Locally Excited state of DMABN in Solvents of Different Polarity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Micro-Solvated DMABN: Excited State Quantum Dynamics and Dual Fluorescence Spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tuning the Photophysics of Two-Arm Bis[(dimethylamino)styryl]benzene Derivatives by Heterocyclic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improving Quantum Yield of a NIR-II Dye by Phenylazo Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iris.unito.it [iris.unito.it]
- 9. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]
- 10. edinst.com [edinst.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Making sure you're not a bot! [opus4.kobv.de]
- 14. chem.uci.edu [chem.uci.edu]
correcting for inner filter effects in 2-(Dimethylamino)benzonitrile fluorescence measurements
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in correcting for inner filter effects (IFE) during 2-(Dimethylamino)benzonitrile (DMABN) fluorescence experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with DMABN, offering potential causes and solutions in a straightforward question-and-answer format.
| Problem | Question | Possible Causes | Solutions |
| Inconsistent Readings | Why am I observing significant variability in fluorescence intensity between replicate samples? | Inhomogeneous Mixing: Failure to thoroughly mix the sample can lead to concentration gradients. Temperature Fluctuations: The dual fluorescence of DMABN is sensitive to temperature changes.[1] Cuvette/Plate Variability: Scratches or smudges on cuvettes or microplates can scatter light.[1] | Mixing: Ensure a homogeneous solution by vortexing or gently inverting the sample container after adding all components. Temperature Control: Use a temperature-controlled fluorometer or allow samples to equilibrate to a stable room temperature before measurement.[1] Cleanliness: Use high-quality, clean, and scratch-free cuvettes or plates. |
| Non-Linearity at High Concentrations | My fluorescence signal is not linear at higher concentrations of DMABN. Why is this happening? | Inner Filter Effect (IFE): At higher concentrations, the sample absorbs a significant portion of the excitation and/or emission light, leading to a non-linear relationship between concentration and fluorescence.[2][3] Quenching: At very high concentrations, intermolecular interactions can lead to self-quenching. | IFE Correction: Apply a mathematical or experimental correction for the inner filter effect (see protocols below). Dilution: If possible, dilute your samples to a concentration where the absorbance at the excitation wavelength is below 0.1.[2][3] |
| Incorrect Spectral Shape | The shape of my DMABN emission spectrum appears distorted. What could be the cause? | Secondary Inner Filter Effect (sIFE): If there is significant overlap between the absorption and emission spectra of DMABN, the emitted fluorescence can be re-absorbed, distorting the spectrum.[2][4] Solvent Polarity Issues: The ratio of the two emission bands of DMABN (a "normal" band and an "anomalous" band) is highly dependent on solvent polarity.[5][6] Inconsistent solvent polarity will alter the spectral shape. | sIFE Correction: The mathematical correction formula accounts for sIFE. Solvent Consistency: Ensure you are using the same high-purity, spectroscopy-grade solvent for all samples and standards to maintain consistent polarity.[1] |
| Failed Correction | I applied the mathematical correction, but my data is still non-linear. What went wrong? | Inaccurate Absorbance Measurement: Using an incorrect emission wavelength for the absorbance measurement (Aem) will lead to an improper correction. The emission maximum of DMABN can shift with changes in the local environment. Sample Turbidity: Light scattering from turbid or precipitated samples can artificially inflate absorbance readings.[3] | Accurate Aem: Ensure you are using the absorbance value at the actual emission maximum for each specific sample.[3] Clarify Sample: If turbidity is present, centrifuge the samples and measure the supernatant.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the inner filter effect (IFE)?
The inner filter effect is an experimental artifact that leads to a reduction in the observed fluorescence intensity.[3] It is not a form of fluorescence quenching.[3] IFE is caused by the absorption of light by the sample and is divided into two types:
-
Primary Inner Filter Effect (pIFE): This occurs when the excitation light is absorbed by the sample before it reaches all the fluorophore molecules.[7][8] Molecules closer to the light source absorb more light, "shading" molecules deeper in the solution.[8]
-
Secondary Inner Filter Effect (sIFE): This happens when the fluorescence emitted by the fluorophore is re-absorbed by other molecules in the sample before it can reach the detector.[2][7] This is more common when there is a significant overlap between the absorption and emission spectra.[2]
Q2: When should I be concerned about the inner filter effect in my DMABN experiments?
You should be concerned about IFE when working with solutions that have a noticeable absorbance at the excitation or emission wavelengths of DMABN. A general guideline is to keep the absorbance of your sample below 0.1 at the excitation wavelength to minimize IFE.[2] However, even at an absorbance of 0.06, the error in fluorescence intensity can be around 8%, and this error increases with concentration.[4][9] For quantitative studies, it is always recommended to measure the absorbance and apply a correction if necessary.
Q3: What is the mathematical formula for correcting the inner filter effect?
The most commonly used formula to correct for both primary and secondary inner filter effects is:
Fcorr = Fobs * 10((Aex + Aem) / 2) [3][10]
Where:
-
Fcorr is the corrected fluorescence intensity.
-
Fobs is the observed (measured) fluorescence intensity.
-
Aex is the absorbance of the sample at the excitation wavelength.
-
Aem is the absorbance of the sample at the emission wavelength.
Quantitative Data Summary
The following table summarizes the approximate error in fluorescence intensity at different absorbance values, emphasizing the need for correction.
| Absorbance at Excitation Wavelength | Approximate Error in Fluorescence Intensity |
| 0.05 | ~5%[10] |
| 0.06 | ~8%[4][9] |
| 0.10 | ~10-12%[4] |
| 0.30 | ~38%[4] |
Experimental Protocols
Protocol 1: Mathematical Correction for Inner Filter Effect
This protocol outlines the steps for correcting the inner filter effect using absorbance measurements.
Materials:
-
Fluorometer or microplate reader with fluorescence capabilities.
-
Absorbance spectrophotometer or microplate reader with absorbance capabilities.
-
Your DMABN samples.
-
Appropriate buffer or solvent.
-
High-quality cuvettes or microplates.
Methodology:
-
Sample Preparation: Prepare your DMABN samples in the desired buffer or solvent.
-
Absorbance Measurement (Aex):
-
Set the absorbance spectrophotometer to the excitation wavelength you will use for your fluorescence measurement.
-
Use a blank solution (buffer or solvent without DMABN) to zero the instrument.
-
Measure the absorbance of each of your DMABN samples and record the values as Aex.
-
-
Absorbance Measurement (Aem):
-
Set the absorbance spectrophotometer to the emission maximum wavelength of DMABN in your specific solvent system.
-
Using the same blank, measure the absorbance of each DMABN sample and record the values as Aem.
-
-
Fluorescence Measurement:
-
Turn on the fluorometer and allow the lamp to warm up.
-
Set the excitation wavelength to the value used for Aex.
-
Set the emission scan range to cover the expected emission of DMABN.
-
Use the same blank solution to zero the instrument.
-
Measure the fluorescence emission spectrum for each sample.
-
Record the peak fluorescence intensity (Fobs).
-
-
Data Correction:
-
For each sample, use the recorded Aex, Aem, and Fobs to calculate the corrected fluorescence (Fcorr) using the formula provided in FAQ Q3.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. static.horiba.com [static.horiba.com]
- 3. benchchem.com [benchchem.com]
- 4. Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simulating the Fluorescence of the Locally Excited state of DMABN in Solvents of Different Polarity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ias.ac.in [ias.ac.in]
- 7. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 8. srs.tcu.edu [srs.tcu.edu]
- 9. Experimental correction for the inner-filter effect in fluorescence spectra - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
stability and degradation of 2-(Dimethylamino)benzonitrile under experimental conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 2-(Dimethylamino)benzonitrile under common experimental conditions. The information is intended for researchers, scientists, and professionals in drug development.
Disclaimer: Direct experimental data on the stability and degradation of this compound is limited in publicly available literature. The information provided herein is based on established chemical principles of its functional groups (aromatic amine, nitrile, benzene ring) and data from analogous compounds.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound, providing potential causes and recommended solutions.
| Observed Issue | Potential Cause(s) | Recommended Troubleshooting Steps |
| Loss of compound over time in aqueous solution | Hydrolysis of the nitrile group: This is more likely to occur under strong acidic or basic conditions, converting the nitrile to a carboxylic acid or amide. | - Maintain the pH of the solution within a neutral range (pH 6-8) if hydrolysis is not desired.- Use aprotic solvents if the presence of water is not essential for the experiment.- Monitor for the appearance of 2-(Dimethylamino)benzoic acid or 2-(Dimethylamino)benzamide using techniques like HPLC or LC-MS. |
| Discoloration of the sample (e.g., turning yellow or brown) | Oxidation of the dimethylamino group: Aromatic amines are susceptible to oxidation, which can be initiated by air (oxygen), light, or oxidizing agents. This can lead to the formation of colored byproducts. | - Store the compound under an inert atmosphere (e.g., nitrogen or argon).- Protect the sample from light by using amber vials or covering the container with aluminum foil.- Avoid the presence of oxidizing agents unless they are a required part of the experimental design. |
| Unexpected peaks in analytical chromatograms (e.g., GC-MS, HPLC) | Photodegradation: Exposure to UV or even ambient light can cause degradation of the molecule. | - Conduct experiments under low-light conditions or with light-protective coverings.- Use a photostability chamber to test the compound's sensitivity to specific wavelengths of light.- Analyze the sample at different time points of light exposure to track the formation of degradation products. |
| Thermal Degradation: High temperatures can lead to the breakdown of the molecule. | - If heating is necessary, determine the thermal stability of the compound using Thermogravimetric Analysis (TGA) to identify the onset of decomposition.- Use the lowest effective temperature for the experiment.- Analyze for potential degradation products using techniques like Pyrolysis-GC-MS. | |
| Inconsistent experimental results | Sample impurity or degradation of stock solutions: The purity of the initial material may be compromised, or stock solutions may degrade over time. | - Verify the purity of the this compound using appropriate analytical methods (e.g., NMR, HPLC, elemental analysis).- Prepare fresh stock solutions for each set of experiments.- Store stock solutions at low temperatures (e.g., 2-8°C or -20°C) and protected from light. |
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
A1: Based on its chemical structure, this compound is susceptible to several degradation pathways:
-
Hydrolysis: The nitrile group (-CN) can hydrolyze under acidic or basic conditions. In the first step, it can form 2-(dimethylamino)benzamide, which can be further hydrolyzed to 2-(dimethylamino)benzoic acid and ammonia.[1]
-
Oxidation: The tertiary amine group (-N(CH₃)₂) is prone to oxidation, which can lead to the formation of an N-oxide or other oxidized species. The aromatic ring can also be a target of oxidation, potentially leading to ring-opening under harsh conditions.
-
Photodegradation: Aromatic compounds, especially those with electron-donating groups like the dimethylamino group, can be sensitive to light. UV radiation can lead to the formation of radical species and subsequent degradation products.
Q2: How should I store this compound to ensure its stability?
A2: To maximize stability, this compound should be stored in a cool, dry, and dark place. It is advisable to keep it in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to air and moisture. For long-term storage, refrigeration (2-8°C) is recommended.
Q3: What analytical methods are suitable for monitoring the stability of this compound?
A3: Several analytical techniques can be used to assess the stability and detect degradation products:
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High-Performance Liquid Chromatography (HPLC): HPLC with a UV or mass spectrometric (MS) detector is ideal for separating the parent compound from its potential degradation products and quantifying its concentration over time.[1][2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify volatile degradation products.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide structural information on the parent compound and any major degradation products that can be isolated.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to monitor changes in the functional groups of the molecule, such as the disappearance of the nitrile peak or the appearance of a carbonyl peak from hydrolysis products.[2]
Q4: Is this compound sensitive to pH changes in aqueous solutions?
A4: Yes, the nitrile group is susceptible to hydrolysis in both acidic and basic conditions, which would lead to the degradation of the molecule.[1] The dimethylamino group can also be protonated at low pH. Therefore, it is crucial to control the pH of the solution depending on the experimental requirements. For stability studies, buffered solutions in the neutral pH range are recommended.
Experimental Protocols
Protocol 1: General Method for Monitoring Stability by HPLC
This protocol provides a general guideline for assessing the stability of this compound under various conditions.
-
Instrumentation: A High-Performance Liquid Chromatograph (HPLC) equipped with a UV detector and a C18 reverse-phase column.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
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For each experimental condition (e.g., different pH, temperature, light exposure), dilute the stock solution to a known concentration in the desired medium.
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At specified time intervals, withdraw an aliquot of the sample.
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If necessary, quench the reaction (e.g., by neutralizing the pH or cooling the sample).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions (Example):
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or other suitable buffer).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: Determined by the UV-Vis spectrum of this compound (e.g., 254 nm or the wavelength of maximum absorbance).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Monitor the peak area of the this compound peak over time to determine its degradation rate.
-
Observe the appearance of new peaks, which may correspond to degradation products.
-
Visualizations
Below are diagrams illustrating potential degradation pathways and an experimental workflow.
Caption: Potential degradation pathways for this compound.
Caption: Experimental workflow for stability testing.
References
how to increase the solubility of 2-(Dimethylamino)benzonitrile in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the solubility of 2-(Dimethylamino)benzonitrile in aqueous solutions.
Understanding the Challenge
This guide outlines several established methods to enhance the aqueous solubility of poorly soluble organic compounds, which can be applied to this compound.
Troubleshooting Guides: Enhancing Aqueous Solubility
Issue: Poor dissolution of this compound in neutral aqueous buffer.
This is a common issue due to the compound's hydrophobic nature. The following strategies can be employed to increase its solubility.
Solution 1: pH Adjustment
Since this compound possesses a basic dimethylamino group, its solubility can be significantly increased in acidic conditions due to the formation of a more soluble salt.
-
Experimental Protocol: Determining the pH-Solubility Profile
-
Prepare a series of buffers with varying pH values (e.g., from pH 2 to pH 8).
-
Add an excess amount of this compound to a fixed volume of each buffer in separate vials.
-
Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) until equilibrium is reached (typically 24-48 hours).
-
After equilibration, centrifuge or filter the samples to remove the undissolved solid.
-
Determine the concentration of dissolved this compound in the supernatant/filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Plot the measured solubility against the final pH of each solution to generate a pH-solubility profile.
-
Solution 2: Utilizing Co-solvents
The addition of a water-miscible organic solvent, known as a co-solvent, can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.
-
Experimental Protocol: Co-solvent Solubility Enhancement
-
Select a water-miscible co-solvent such as ethanol, propylene glycol, or polyethylene glycol (PEG).
-
Prepare a series of aqueous solutions with varying concentrations of the co-solvent (e.g., 10%, 20%, 30% v/v).
-
Add an excess amount of this compound to each co-solvent mixture.
-
Agitate the mixtures at a constant temperature until equilibrium is achieved.
-
Separate the undissolved solid by centrifugation or filtration.
-
Quantify the concentration of the dissolved compound in each mixture to determine the optimal co-solvent concentration.
-
Solution 3: Micellar Solubilization with Surfactants
Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). These micelles have a hydrophobic core that can encapsulate nonpolar molecules, thereby increasing their apparent solubility. Nonionic surfactants like Tween 80 are often used for this purpose.
-
Experimental Protocol: Surfactant-Mediated Solubilization
-
Prepare a series of aqueous solutions of a nonionic surfactant (e.g., Tween 80) at concentrations above its CMC (~0.012 x 10-3 M for Tween 80).
-
Add an excess of this compound to each surfactant solution.
-
Stir the mixtures at a constant temperature until equilibrium is reached.
-
Remove any undissolved solid.
-
Analyze the concentration of the solubilized compound in the clear micellar solution.
-
Solution 4: Cyclodextrin Inclusion Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with hydrophobic guest molecules, enhancing their solubility and stability in water. Beta-cyclodextrin (β-CD) is commonly used for aromatic compounds.
-
Experimental Protocol: Preparation of a β-Cyclodextrin Inclusion Complex (Co-precipitation Method)
-
Dissolve β-cyclodextrin in deionized water with stirring.
-
In a separate container, dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
Slowly add the solution of this compound to the aqueous β-cyclodextrin solution while stirring continuously.
-
Continue stirring the mixture for an extended period (e.g., 24 hours) at a controlled temperature.
-
The resulting precipitate, which is the inclusion complex, can be collected by filtration.
-
Wash the precipitate with a small amount of cold water or the organic solvent used to remove any uncomplexed compound.
-
Dry the complex under vacuum.
-
Quantitative Data Summary
While specific quantitative solubility data for this compound is limited, the following table provides a qualitative solubility profile for related aminobenzonitriles to offer some guidance.
| Compound | Water | Polar Organic Solvents (e.g., Ethanol, Methanol) | Non-Polar Solvents (e.g., Hexane, Benzene) |
| 2-Aminobenzonitrile | Insoluble[2][5] | Soluble[2] | Sparingly Soluble[2] |
| 3-Aminobenzonitrile | Soluble[6] | Soluble[6] | Limited Solubility[6] |
| 4-Aminobenzonitrile | Relatively Soluble[4] | Soluble[4] | Limited Solubility[4] |
Frequently Asked Questions (FAQs)
Q1: What is the predicted hydrophobicity of this compound?
A1: The predicted XLogP3 value for this compound is 1.8, which suggests it is a moderately hydrophobic compound.[1]
Q2: How does pH affect the solubility of this compound?
A2: Due to the presence of the basic dimethylamino group, the solubility of this compound is expected to increase significantly in acidic solutions (lower pH) where it can form a more soluble protonated species.[3][4]
Q3: What are some suitable co-solvents for dissolving this compound?
A3: Common water-miscible organic solvents like ethanol, methanol, propylene glycol, and polyethylene glycols (PEGs) are good candidates to try as co-solvents.
Q4: Which type of surfactant is recommended for solubilizing this compound?
A4: Nonionic surfactants such as polysorbates (e.g., Tween 80) and poloxamers are generally preferred due to their lower toxicity and good solubilizing capacity for hydrophobic compounds.
Q5: What is the principle behind using cyclodextrins to improve solubility?
A5: Cyclodextrins have a toroidal structure with a hydrophobic interior and a hydrophilic exterior. The hydrophobic this compound molecule can be encapsulated within the hydrophobic cavity of the cyclodextrin, forming an inclusion complex that has a higher overall solubility in water.
Visualizing Experimental Workflows
References
- 1. This compound | C9H10N2 | CID 307171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Aminobenzonitrile | 1885-29-6 [chemicalbook.com]
- 3. General treatment of pH-solubility profiles of weak acids and bases and the effects of different acids on the solubility of a weak base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. 1885-29-6 CAS MSDS (2-Aminobenzonitrile) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. solubilityofthings.com [solubilityofthings.com]
optimizing excitation and emission wavelengths for 2-(Dimethylamino)benzonitrile studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing excitation and emission wavelengths for studies involving 2-(Dimethylamino)benzonitrile (DMABN).
Frequently Asked Questions (FAQs)
Q1: What is this compound (DMABN) and why is it studied?
A1: this compound (DMABN) is a fluorescent molecule known for its unique property of dual fluorescence, which is highly sensitive to the polarity of its environment.[1][2][3] This sensitivity makes it a valuable probe for investigating the microenvironment of complex systems, such as biological membranes and polymer matrices. The dual fluorescence arises from two different excited states: a locally excited (LE) state and a twisted intramolecular charge transfer (TICT) state.[1][3]
Q2: What is dual fluorescence and the TICT model?
A2: Dual fluorescence is the phenomenon where a molecule emits light from two distinct excited states, resulting in two emission bands in its fluorescence spectrum.[1][3] In nonpolar solvents, DMABN typically exhibits a single fluorescence band from the locally excited (LE) state.[1][4] In polar solvents, a second, red-shifted emission band appears, which is attributed to the twisted intramolecular charge transfer (TICT) state.[1][3][4] The TICT model proposes that upon excitation in a polar environment, the dimethylamino group twists relative to the benzonitrile moiety, leading to a highly polar excited state that is stabilized by the surrounding solvent molecules.[3]
Q3: How does solvent polarity affect the excitation and emission wavelengths of DMABN?
A3: Solvent polarity has a significant impact on the emission spectrum of DMABN. As the solvent polarity increases, the emission from the TICT state becomes more prominent and shifts to longer wavelengths (a red shift).[3] The emission from the LE state is less sensitive to solvent polarity.[3] The absorption (and therefore excitation) spectrum is less affected by solvent polarity compared to the emission spectrum.[1]
Q4: Can the ratio of LE to TICT emission be used for quantitative analysis?
A4: Yes, the ratio of the intensities of the LE and TICT emission bands can be used as a sensitive measure of the local environment's polarity. This makes DMABN a useful probe in various chemical and biological systems.
Q5: Is the fluorescence of DMABN dependent on the excitation wavelength?
A5: Some studies have reported a dependence of the emission spectrum of DMABN on the excitation wavelength, suggesting the presence of different ground-state conformers.[4][5] It is therefore crucial to determine the optimal and consistent excitation wavelength for your specific experimental conditions.
Troubleshooting Guides
| Problem | Possible Causes | Solutions |
| No or very low fluorescence signal | Incorrect excitation or emission wavelength settings. Low concentration of DMABN. Quenching of fluorescence. Instrument malfunction. | Verify the excitation and emission maxima for your solvent system. Prepare a fresh, more concentrated solution. Check for and remove any potential quenchers from your sample. Ensure the spectrofluorometer is functioning correctly. |
| Inconsistent or irreproducible fluorescence intensity | Fluctuation in lamp intensity. Temperature variations. Photobleaching of the sample. Inconsistent sample preparation. | Allow the instrument lamp to warm up and stabilize. Use a temperature-controlled cuvette holder. Minimize the exposure of the sample to the excitation light. Ensure accurate and consistent pipetting and mixing. |
| Distorted or unusual emission spectrum | Presence of fluorescent impurities. High concentration leading to inner filter effects. Inappropriate solvent. | Use high-purity solvents and DMABN. Prepare a series of dilutions to find a suitable concentration where absorbance is low (typically < 0.1).[6] Ensure the chosen solvent is appropriate for the desired emission characteristics. |
| Unexpected changes in the LE/TICT ratio | Changes in solvent polarity or viscosity. Presence of interacting molecules. Temperature fluctuations. | Ensure the solvent composition is consistent. Be aware of any potential interactions with other molecules in your system. Maintain a constant temperature during measurements. |
Data Presentation
Table 1: Photophysical Properties of DMABN in Various Solvents
| Solvent | Dielectric Constant (ε) | Excitation Max (λ_ex, nm) | LE Emission Max (λ_em, nm) | TICT Emission Max (λ_em, nm) |
| Cyclohexane | 2.02 | ~295 | ~350 | Not Observed |
| 1,4-Dioxane | 2.21 | ~298 | ~360 | ~430 |
| Dichloromethane | 8.93 | ~300 | ~365 | ~460 |
| Acetonitrile | 37.5 | ~298 | ~370 | ~480 |
Note: The exact excitation and emission maxima can vary slightly depending on the specific experimental conditions and instrumentation. The data presented is a summary from multiple sources.[4][7]
Experimental Protocols
Protocol 1: Determining Optimal Excitation and Emission Wavelengths
Objective: To identify the optimal excitation and emission wavelengths for DMABN in a specific solvent.
Materials:
-
This compound (DMABN)
-
Spectroscopy-grade solvent of choice
-
Calibrated spectrofluorometer
-
Quartz cuvettes
Methodology:
-
Prepare a dilute solution of DMABN: Dissolve a small amount of DMABN in the chosen solvent to obtain a solution with an absorbance of approximately 0.1 at the expected absorption maximum (around 295-300 nm).
-
Record the absorption spectrum: Use a UV-Vis spectrophotometer to measure the absorption spectrum of the DMABN solution to identify the wavelength of maximum absorbance (λ_abs_max).
-
Record the excitation spectrum:
-
Set the emission wavelength on the spectrofluorometer to the expected emission maximum (e.g., 460 nm for a polar solvent).
-
Scan a range of excitation wavelengths (e.g., 250-350 nm) and record the fluorescence intensity.
-
The wavelength with the highest fluorescence intensity is the optimal excitation wavelength (λ_ex_opt). This should be close to the λ_abs_max.
-
-
Record the emission spectrum:
-
Set the excitation wavelength to λ_ex_opt.
-
Scan a range of emission wavelengths (e.g., 320-600 nm) and record the fluorescence intensity.
-
The resulting spectrum will show the emission bands for the LE and, if applicable, the TICT states. The peaks of these bands are the optimal emission wavelengths (λ_em_LE and λ_em_TICT).
-
Protocol 2: Measuring Relative Fluorescence Quantum Yield
Objective: To determine the relative fluorescence quantum yield (Φ_F) of DMABN in a specific solvent using a reference standard.
Materials:
-
DMABN solution of known absorbance
-
A reference standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄)
-
Spectroscopy-grade solvents
-
Calibrated spectrofluorometer
-
Quartz cuvettes
Methodology:
-
Prepare solutions: Prepare a series of dilutions of both the DMABN sample and the reference standard in their respective solvents. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[6]
-
Select excitation wavelength: Choose an excitation wavelength at which both the sample and the reference have significant absorbance.
-
Measure absorbance: Record the absorbance of each solution at the chosen excitation wavelength.
-
Measure fluorescence spectra: Record the corrected fluorescence emission spectrum for each solution, ensuring identical instrument settings (e.g., slit widths) for both the sample and the reference.
-
Integrate fluorescence intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot data: For both the sample and the reference, plot the integrated fluorescence intensity versus absorbance. The plots should be linear.
-
Calculate the quantum yield: The fluorescence quantum yield of the sample (Φ_F_sample) can be calculated using the following equation:
Φ_F_sample = Φ_F_ref * (Grad_sample / Grad_ref) * (n_sample² / n_ref²)
Where:
-
Φ_F_ref is the quantum yield of the reference standard.
-
Grad_sample and Grad_ref are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and reference, respectively.
-
n_sample and n_ref are the refractive indices of the sample and reference solvents, respectively.
-
Visualizations
Caption: Workflow for determining optimal excitation and emission wavelengths.
Caption: The Twisted Intramolecular Charge Transfer (TICT) model for DMABN.
References
- 1. Simulating the Fluorescence of the Locally Excited state of DMABN in Solvents of Different Polarity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ias.ac.in [ias.ac.in]
- 4. Excitation wavelength dependence of dual fluorescence of DMABN in polar solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chem.uci.edu [chem.uci.edu]
- 7. Micro-Solvated DMABN: Excited State Quantum Dynamics and Dual Fluorescence Spectra - PMC [pmc.ncbi.nlm.nih.gov]
identifying and removing impurities from 2-(Dimethylamino)benzonitrile samples
Welcome to the technical support center for 2-(Dimethylamino)benzonitrile. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and removing impurities from product samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound samples?
A1: Impurities in this compound typically originate from the synthetic route or degradation. They can be broadly categorized as follows:
-
Starting Materials: Unreacted precursors from the synthesis process. A common synthesis involves the reaction of a substituted aniline with other reagents, so precursors like 4-bromo-N,N-dimethylaniline could be present.[1]
-
By-products: Compounds formed from side reactions during synthesis. For example, the synthetic precursor 4-(dimethylamino)benzaldehyde (DMBA) is a known impurity in commercially available samples of the related compound 4-(dimethylamino)benzonitrile.[1]
-
Residual Solvents: Volatile organic compounds used during synthesis or purification.[2]
-
Degradation Products: Impurities formed due to improper storage or handling. The nitrile group can be susceptible to hydrolysis under acidic or basic conditions, potentially forming the corresponding amide or carboxylic acid.[3][4]
Q2: Which analytical techniques are recommended for identifying and quantifying impurities in this compound?
A2: A multi-technique approach is often best for comprehensive impurity profiling.[2][5]
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the gold standard for routine purity testing and quantifying non-volatile organic impurities.[2] A reverse-phase C18 column is typically effective.[3][6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents and low-molecular-weight by-products.[2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of unknown impurities.[7] They are also used to confirm the structure of the main compound and can help identify residual solvents by comparing shifts to known values.[8][9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it invaluable for identifying unknown impurities and degradation products without the need for isolation.[7]
Q3: What are the recommended storage conditions to minimize the formation of degradation impurities?
A3: To ensure the stability of this compound, it should be stored in a cool, dry place, sealed in a tightly closed container. Storage at 2-8°C is often recommended.[10] It should be protected from light and moisture to prevent photodegradation and hydrolysis.
Impurity Identification & Removal Workflow
The following diagram outlines a general workflow for analyzing an impure sample of this compound and selecting an appropriate purification strategy.
Caption: General workflow for impurity analysis and purification.
Quantitative Data Summary
The selection of an analytical method depends on the properties of the compound and potential impurities. The following table summarizes typical parameters for HPLC and GC analysis.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[6] | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[6] |
| Typical Column | C18, 4.6 x 150 mm, 5 µm[6] | 5% Phenyl-methylpolysiloxane (e.g., DB-5), 30 m x 0.25 mm, 0.25 µm |
| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% TFA or Formic Acid[6][11] | N/A |
| Carrier Gas | N/A | Helium or Hydrogen at ~1.2 mL/min[6] |
| Detector | UV (210-254 nm), DAD, MS, ELSD[3][6] | Flame Ionization (FID), Mass Spectrometry (MS)[3] |
| Analytes | Non-volatile & thermally labile compounds, polar impurities (e.g., hydrolyzed by-products).[6] | Volatile & semi-volatile compounds (e.g., residual solvents, starting materials).[3] |
| Potential Issues | Peak tailing for the basic dimethylamino group on standard C18 columns.[6] | Thermally labile impurities may degrade in the hot injector.[6] |
Troubleshooting Guides
HPLC Analysis
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | - Secondary interactions between the basic dimethylamino group and acidic residual silanols on the column.[6] - Column contamination. | - Add an amine modifier (e.g., triethylamine) or an ion-pairing agent (e.g., TFA) to the mobile phase to improve peak shape.[6] - Use a base-deactivated column or a column with end-capping. - Flush the column with a strong solvent. |
| Ghost Peaks | - Carryover from previous injections. - Contamination in the mobile phase or injector.[3] | - Implement a needle wash step with a strong solvent between injections. - Run blank injections to identify the source of contamination.[3] - Use fresh, high-purity solvents for the mobile phase.[3] |
| Baseline Drift | - Mobile phase not properly degassed or mixed.[3] - Column temperature fluctuations. | - Degas the mobile phase thoroughly before use.[3] - Ensure the column is in a thermostatted compartment. |
Purification Processes
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Recrystallization: "Oiling Out" | - The boiling point of the solvent is higher than the melting point of the solute. - The solution is cooled too rapidly. - Too much or too little solvent was used. | - Use a lower-boiling point solvent or a solvent pair. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Scratch the inside of the flask with a glass rod to induce crystallization. |
| Recrystallization: Low Recovery | - Too much solvent was used. - The compound has significant solubility in the cold solvent. - Premature crystallization during hot filtration. | - Reduce the amount of solvent used to the minimum required to dissolve the solid. - Cool the solution in an ice bath for a longer period. - Use a pre-heated funnel and flask for hot filtration. |
| Column Chromatography: Poor Separation | - Inappropriate solvent system (eluent). - Column overloading. - Column was packed improperly. | - Optimize the eluent system using Thin Layer Chromatography (TLC) first. Aim for a spot with an Rf value of 0.2-0.4. - Reduce the amount of crude material loaded onto the column. - Ensure the column is packed evenly without cracks or channels. |
Logical Troubleshooting for Purification Failure
If an initial purification attempt is unsuccessful, the following decision tree can help guide your next steps.
Caption: Decision tree for troubleshooting failed purification attempts.
Experimental Protocols
Protocol 1: Purification by Recrystallization
Recrystallization is a technique used to purify solid compounds based on differences in solubility.[12]
-
Solvent Selection: In a test tube, add ~50 mg of the impure solid. Add a potential solvent (e.g., isopropanol, ethanol, or a mixture like ethyl acetate/hexanes) dropwise while heating until the solid just dissolves. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the bulk of the impure solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated carbon and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove insoluble impurities (and activated carbon, if used).
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a vacuum oven until a constant weight is achieved.
Protocol 2: Purification by Flash Column Chromatography
-
Adsorbent Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.
-
Column Packing: Pour the slurry into a glass column, allowing the solvent to drain until it is level with the top of the silica bed. Top with a thin layer of sand.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). Pre-adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column.
-
Elution: Carefully add the eluent (e.g., a gradient of ethyl acetate in hexanes) to the top of the column. Apply positive pressure to achieve a steady flow rate.
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Protocol 3: HPLC Purity Analysis
This method is suitable for the quantification of known impurities and for stability testing.[3]
-
Instrumentation: HPLC system with UV or Diode Array Detector (DAD).
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to 10% B and re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of 1 mg/mL.[3]
Protocol 4: GC-MS Impurity Analysis
This method is suitable for the identification of unknown volatile and semi-volatile impurities.[3]
-
Instrumentation: Gas chromatograph coupled to a Mass Spectrometer.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.[6]
-
Oven Program: Initial temperature 80°C, hold for 2 minutes. Ramp at 10°C/min to 250°C, then hold for 5 minutes.[6]
-
Injector Temperature: 250°C.[6]
-
MS Transfer Line Temp: 280°C.
-
Ion Source Temp: 230°C.
-
Mass Range: 40-450 amu.
-
Injection Volume: 1 µL (split ratio 50:1).[6]
-
Sample Preparation: Dissolve the sample in dichloromethane to a concentration of 1 mg/mL.[3]
References
- 1. pure.mpg.de [pure.mpg.de]
- 2. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 3. benchchem.com [benchchem.com]
- 4. Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rroij.com [rroij.com]
- 6. benchchem.com [benchchem.com]
- 7. ijprajournal.com [ijprajournal.com]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. chemscene.com [chemscene.com]
- 11. Separation of Benzonitrile, 2-[[4-[[2-(acetyloxy)ethyl]butylamino]-2-methylphenyl]azo]-3-bromo-5-nitro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. mt.com [mt.com]
Validation & Comparative
A Comparative Analysis of the Fluorescence Properties of 2-(Dimethylamino)benzonitrile and 4-(Dimethylamino)benzonitrile
A deep dive into the photophysical behaviors of two isomeric fluorescent probes, highlighting the critical role of molecular geometry in intramolecular charge transfer phenomena.
This guide provides a detailed comparison of the fluorescence properties of 2-(Dimethylamino)benzonitrile (2-DMABN) and 4-(Dimethylamino)benzonitrile (4-DMABN). 4-DMABN is a well-studied molecule known for its remarkable dual fluorescence, a property that is highly sensitive to the polarity of its environment. This characteristic makes it a valuable probe in chemical and biological research. In contrast, 2-DMABN exhibits significantly different fluorescence behavior due to steric hindrance, which impacts its excited-state dynamics. This comparison will provide researchers, scientists, and drug development professionals with a clear understanding of the structure-property relationships that govern the fluorescence of these molecules, supported by experimental data and detailed methodologies.
Executive Summary
4-(Dimethylamino)benzonitrile is renowned for its dual fluorescence, which arises from two distinct emissive states: a locally excited (LE) state and a Twisted Intramolecular Charge Transfer (TICT) state. The emission from the TICT state is highly sensitive to solvent polarity, showing a significant red-shift in more polar environments. This phenomenon is largely absent in this compound. The ortho-position of the dimethylamino group in 2-DMABN introduces steric hindrance that prevents the necessary planarization in the excited state, thus inhibiting the formation of an efficient charge transfer state. Consequently, 2-DMABN typically displays a single fluorescence band with a lower quantum yield compared to the 4-isomer.
Data Presentation: A Comparative Overview
The following table summarizes the key photophysical properties of 4-DMABN in various solvents. Due to the limited availability of comprehensive data for 2-DMABN in a similar range of solvents, a qualitative comparison is provided.
Table 1: Photophysical Properties of 4-(Dimethylamino)benzonitrile in Various Solvents
| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs) [nm] | Emission Max (LE) [nm] | Emission Max (TICT) [nm] | Fluorescence Quantum Yield (Φ_f) |
| Cyclohexane | 2.02 | 298 | 340 | - | 0.02 |
| Diethyl Ether | 4.34 | 300 | 345 | 460 | 0.13 |
| Dichloromethane | 8.93 | 302 | 350 | 475 | 0.25 |
| Acetonitrile | 37.5 | 301 | 350 | 480 | 0.33 |
| Methanol | 32.7 | 301 | 355 | 490 | 0.03 |
Qualitative Comparison of this compound:
-
Fluorescence Emission: Typically exhibits a single, broad emission band.
-
Solvatochromism: Shows a less pronounced solvatochromic shift compared to 4-DMABN.
-
Quantum Yield: Generally exhibits a lower fluorescence quantum yield than 4-DMABN, particularly in polar solvents.
-
Dual Fluorescence: The characteristic dual fluorescence observed in 4-DMABN is not a prominent feature for 2-DMABN due to steric hindrance preventing the formation of a stable TICT state.
Molecular Mechanisms and Signaling Pathways
The distinct fluorescence properties of 4-DMABN are explained by the Twisted Intramolecular Charge Transfer (TICT) model. Upon photoexcitation, the molecule is initially in a planar, locally excited (LE) state. In polar solvents, the dimethylamino group can rotate around the C-N bond, leading to a twisted, charge-separated (TICT) state, which is stabilized by the polar solvent molecules. This TICT state has a large dipole moment and emits at a longer wavelength (lower energy) than the LE state.
In 2-DMABN, the close proximity of the dimethylamino and cyano groups results in steric repulsion, which hinders the planar geometry of the molecule in its ground and excited states. This steric strain prevents the efficient electronic coupling between the donor (dimethylamino) and acceptor (benzonitrile) moieties that is necessary for the formation of a TICT state.
Experimental Protocols
Measurement of Fluorescence Quantum Yield (Relative Method)
This protocol outlines the determination of the fluorescence quantum yield of a sample relative to a well-characterized standard.
1. Materials and Instrumentation:
-
Fluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Solvent of spectroscopic grade
-
Fluorescence standard with a known quantum yield in the chosen solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f = 0.54)
-
Sample compound (2-DMABN or 4-DMABN)
2. Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the standard and the sample in the chosen solvent.
-
Prepare a series of dilutions of both the standard and the sample, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
-
Absorption Measurements:
-
Record the UV-Vis absorption spectra of all solutions.
-
Determine the absorbance of each solution at the excitation wavelength.
-
-
Fluorescence Measurements:
-
Set the excitation wavelength of the fluorometer to the value used for the absorbance measurements.
-
Record the fluorescence emission spectra for all solutions, ensuring identical instrument settings (e.g., slit widths) for both the sample and the standard.
-
-
Data Analysis:
-
Integrate the area under the emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.
-
Determine the slope (gradient) of the linear fit for both plots.
-
-
Quantum Yield Calculation:
-
The fluorescence quantum yield (Φ_f) of the sample is calculated using the following equation:
Φ_f(sample) = Φ_f(standard) * (Gradient_sample / Gradient_standard) * (n_sample² / n_standard²)
where 'n' is the refractive index of the solvent.
-
Conclusion
The comparison between this compound and 4-(Dimethylamino)benzonitrile provides a compelling illustration of how subtle changes in molecular structure can profoundly impact photophysical properties. The well-documented dual fluorescence of 4-DMABN, governed by the TICT mechanism, makes it an excellent sensor for local polarity. In contrast, the steric hindrance in 2-DMABN largely quenches the charge transfer process, resulting in a more conventional fluorescence behavior. This guide serves as a valuable resource for researchers in selecting the appropriate fluorescent probe for their specific application and for understanding the fundamental principles of intramolecular charge transfer.
A Comparative Guide to Fluorescent Probes: 2-(Dimethylamino)benzonitrile (DMABN) vs. PRODAN
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two widely used fluorescent probes, 2-(Dimethylamino)benzonitrile (DMABN) and 6-propionyl-2-(dimethylamino)naphthalene (PRODAN). Both probes exhibit sensitivity to their local environment, making them valuable tools for studying molecular interactions and dynamics. This document outlines their fundamental mechanisms, presents a quantitative comparison of their photophysical properties, and provides detailed experimental protocols for their application.
Introduction to the Probes
This compound (DMABN) is a classic example of a fluorescent molecule exhibiting dual fluorescence, a phenomenon that is highly dependent on solvent polarity.[1] In nonpolar solvents, DMABN displays a single emission band corresponding to a locally excited (LE) state.[2] However, in polar solvents, a second, red-shifted emission band appears, which is attributed to a twisted intramolecular charge transfer (TICT) state.[1][3] This TICT state is formed by the twisting of the dimethylamino group relative to the benzonitrile moiety in the excited state, leading to a large separation of charge and a significant increase in the dipole moment.[1][3] This dual fluorescence makes DMABN an excellent probe for investigating the polarity of its microenvironment.
PRODAN (6-propionyl-2-(dimethylamino)naphthalene) is another popular solvatochromic fluorescent probe, known for its large Stokes shift in polar solvents.[4][5] Its fluorescence emission is highly sensitive to the polarity of the surrounding medium, showing a significant red-shift with increasing solvent polarity.[6] While the exact nature of PRODAN's excited state is still a subject of some debate, it is generally accepted that its solvatochromism arises from an intramolecular charge transfer (ICT) character in the excited state.[4][7] Unlike DMABN, PRODAN typically exhibits a single emission band that shifts in response to the environment, making it a useful tool for probing the polarity of systems such as biological membranes.[8]
Mechanism of Fluorescence
The distinct fluorescent behaviors of DMABN and PRODAN are rooted in their different excited-state dynamics.
DMABN and the TICT Model:
The most widely accepted mechanism for the dual fluorescence of DMABN is the Twisted Intramolecular Charge Transfer (TICT) model.[3][9] Upon photoexcitation, the molecule initially reaches a planar, locally excited (LE) state. In polar solvents, this LE state can undergo a conformational change, where the dimethylamino group twists to a perpendicular orientation with respect to the phenyl ring.[3] This twisting facilitates a near-complete electron transfer from the donor (dimethylamino group) to the acceptor (benzonitrile group), forming a highly polar TICT state with a large dipole moment.[1][3] The LE state emits at a shorter wavelength (the 'B-band'), while the stabilized, lower-energy TICT state emits at a longer, red-shifted wavelength (the 'A-band').[3] The relative intensities of these two bands provide a sensitive measure of the local solvent polarity.
PRODAN's Solvatochromism:
PRODAN's sensitivity to solvent polarity is also attributed to an intramolecular charge transfer (ICT) process.[4][7] Upon excitation, there is a significant redistribution of electron density from the electron-donating dimethylamino group to the electron-withdrawing propionyl group.[7] This results in an excited state with a much larger dipole moment than the ground state. In polar solvents, the surrounding solvent molecules reorient to stabilize this highly polar excited state, leading to a lowering of its energy and a corresponding red-shift in the fluorescence emission spectrum.[6] While some studies have suggested a possible role for a TICT-like state in PRODAN, evidence also points towards a planar ICT (PICT) emitting state.[10]
Quantitative Photophysical Data
The following table summarizes key photophysical properties of DMABN and PRODAN in a range of solvents with varying polarity. This data is compiled from various sources and is intended for comparative purposes.
| Property | Solvent | DMABN | PRODAN |
| Absorption Max (λ_abs, nm) | Cyclohexane | ~298 | ~344 |
| Dioxane | ~300 | ~346 | |
| Acetonitrile | ~297 | ~357 | |
| Water | ~295 | ~362 | |
| Emission Max (λ_em, nm) | Cyclohexane | ~340 (LE) | ~395 |
| Dioxane | ~350 (LE), ~450 (TICT) | ~422 | |
| Acetonitrile | ~360 (LE), ~470 (TICT) | ~495 | |
| Water | ~365 (LE), ~490 (TICT) | ~525 | |
| Stokes Shift (cm⁻¹) | Cyclohexane | ~4300 | ~3800 |
| Dioxane | ~4700 (LE), ~8800 (TICT) | ~5500 | |
| Acetonitrile | ~5800 (LE), ~9800 (TICT) | ~7800 | |
| Water | ~6400 (LE), ~10600 (TICT) | ~9000 | |
| Fluorescence Quantum Yield (Φ_F) | Cyclohexane | ~0.02 | ~0.7-0.9 |
| Acetonitrile | ~0.01 (LE), ~0.03 (TICT) | ~0.5-0.6 | |
| Water | Very Low | ~0.2-0.3 | |
| Fluorescence Lifetime (τ, ns) | Cyclohexane | ~3.5 | ~2.5 |
| Acetonitrile | ~2.5 (LE), ~3.0 (TICT) | ~1.5 |
Note: The values presented are approximate and can vary depending on the specific experimental conditions (e.g., temperature, concentration, purity of solvents).
Experimental Protocols
Solvatochromism Study
This protocol describes how to measure the absorption and fluorescence emission spectra of a fluorescent probe in a series of solvents with varying polarity to characterize its solvatochromic properties.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Fluorescent probe stock solution (e.g., 1 mM in a non-polar solvent like cyclohexane)
-
A series of solvents of varying polarity (e.g., cyclohexane, dioxane, dichloromethane, acetonitrile, ethanol, water) of spectroscopic grade.
Procedure:
-
Sample Preparation: Prepare a series of dilute solutions of the fluorescent probe in each of the selected solvents. The final concentration should be low enough to avoid inner filter effects, typically resulting in an absorbance of less than 0.1 at the excitation wavelength.[11]
-
Absorption Spectra Measurement:
-
Record the absorption spectrum of each solution using the UV-Vis spectrophotometer over a relevant wavelength range.
-
Use the corresponding pure solvent as a blank for each measurement.
-
Identify the wavelength of maximum absorption (λ_abs) for the probe in each solvent.
-
-
Fluorescence Emission Spectra Measurement:
-
Using the spectrofluorometer, excite each sample at its respective λ_abs (or a fixed wavelength within the absorption band if comparing across solvents).
-
Record the fluorescence emission spectrum over a suitable wavelength range.
-
Ensure that the instrument settings (e.g., excitation and emission slit widths, detector voltage) are kept constant for all measurements to allow for direct comparison of intensities.
-
-
Data Analysis:
-
Plot the absorption and emission spectra for the probe in all solvents on the same graph to visualize the solvatochromic shifts.
-
Determine the wavelength of maximum emission (λ_em) for each spectrum.
-
Calculate the Stokes shift in wavenumbers (cm⁻¹) for each solvent using the formula: Stokes Shift = (1/λ_abs) - (1/λ_em), where λ is in cm.
-
The relationship between the Stokes shift and solvent polarity can be further analyzed using Lippert-Mataga plots or other solvent polarity scales.
-
Fluorescence Quantum Yield Measurement (Relative Method)
This protocol details the determination of the fluorescence quantum yield of a sample relative to a well-characterized standard.[12]
Materials:
-
Spectrofluorometer with a corrected emission spectrum function
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Sample of unknown quantum yield
-
Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54)
-
Spectroscopic grade solvents
Procedure:
-
Standard and Sample Preparation:
-
Prepare a stock solution of the fluorescence standard and the sample in the same solvent.
-
Prepare a series of dilutions for both the standard and the sample, ensuring that the absorbance at the excitation wavelength is in the range of 0.02 to 0.1 to maintain a linear relationship between absorbance and fluorescence intensity.[12]
-
-
Absorption Measurements:
-
Record the absorbance of each dilution of the standard and the sample at the chosen excitation wavelength.
-
-
Fluorescence Measurements:
-
Set the excitation wavelength on the spectrofluorometer.
-
Record the corrected fluorescence emission spectrum for each dilution of the standard and the sample.
-
Ensure identical instrument settings for all measurements.
-
-
Data Analysis:
-
Integrate the area under the corrected fluorescence emission spectrum for each dilution.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.
-
Determine the slope of the linear fit for both plots (Grad_sample and Grad_standard).
-
Calculate the quantum yield of the sample (Φ_F,sample) using the following equation:[12]
Φ_F,sample = Φ_F,standard * (Grad_sample / Grad_standard) * (n_sample² / n_standard²)
where n is the refractive index of the solvent for the sample and standard solutions. If the same solvent is used, the refractive index term cancels out.
-
Fluorescence Lifetime Measurement (Time-Correlated Single Photon Counting - TCSPC)
This protocol provides a general outline for measuring fluorescence lifetime using the TCSPC technique.[13]
Materials:
-
TCSPC system, including a pulsed light source (e.g., picosecond laser diode or Ti:Sapphire laser), a fast detector (e.g., photomultiplier tube or single-photon avalanche diode), and timing electronics.
-
Fluorescent sample solution in a cuvette.
-
Scattering solution for measuring the instrument response function (IRF) (e.g., a dilute solution of non-dairy creamer or Ludox in water).
Procedure:
-
Instrument Response Function (IRF) Measurement:
-
Fill a cuvette with the scattering solution.
-
Set the excitation and emission wavelengths to be the same.
-
Acquire the IRF, which represents the temporal profile of the excitation pulse as detected by the system. The intensity of the scattered light should be carefully controlled to avoid damaging the detector.[14]
-
-
Sample Measurement:
-
Replace the scattering solution with the fluorescent sample.
-
Set the appropriate excitation and emission wavelengths for the sample.
-
Acquire the fluorescence decay curve until a sufficient number of photons have been collected in the peak channel (typically >10,000 for good statistics). The data acquisition time will depend on the sample's brightness and the repetition rate of the laser.
-
-
Data Analysis:
-
Use appropriate software to perform a deconvolution of the measured fluorescence decay with the IRF.
-
Fit the decay data to an exponential decay model (single, multi-exponential, etc.) to extract the fluorescence lifetime(s) (τ). The goodness of the fit is typically evaluated by examining the weighted residuals and the chi-squared (χ²) value.
-
Visualizations
Caption: The Twisted Intramolecular Charge Transfer (TICT) mechanism of DMABN.
Caption: Experimental workflow for a solvatochromism study.
References
- 1. ias.ac.in [ias.ac.in]
- 2. edinst.com [edinst.com]
- 3. mdpi.com [mdpi.com]
- 4. New insights on the photophysical behavior of PRODAN in anionic and cationic reverse micelles: from which state or states does it emit? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Electric dipole moments of the fluorescent probes Prodan and Laurdan: experimental and theoretical evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. iss.com [iss.com]
- 12. chem.uci.edu [chem.uci.edu]
- 13. edinst.com [edinst.com]
- 14. Calibration approaches for fluorescence lifetime applications using time-domain measurements - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Experimental and Theoretical Investigations of 4-(Dimethylamino)benzonitrile's Photophysics
An objective analysis for researchers, scientists, and drug development professionals.
This guide provides a comparative overview of experimental results and theoretical models used to understand the complex photophysical behavior of 4-(Dimethylamino)benzonitrile (DMABN). The unique dual fluorescence of this molecule has made it a benchmark system for studying intramolecular charge transfer (ICT) processes, which are fundamental in many areas of chemistry and biology, including the design of molecular sensors and probes. While the user requested information on 2-(Dimethylamino)benzonitrile, the vast body of research literature focuses on the 4-isomer, which is the subject of this guide.
The Dual Fluorescence Phenomenon of DMABN
First reported by Lippert in 1962, DMABN exhibits two distinct fluorescence bands in polar solvents.[1][2] A "normal" emission band is observed in both nonpolar and polar solvents, while an "anomalous," red-shifted band appears and intensifies with increasing solvent polarity.[1][2][3] This phenomenon is attributed to the formation of an intramolecular charge transfer state.[2][3]
Theoretical Models: Explaining the Excited State Dynamics
Several theoretical models have been proposed to describe the structural changes in the excited state of DMABN that lead to dual fluorescence. The most prominent of these is the Twisted Intramolecular Charge Transfer (TICT) model.[2][4]
-
Twisted Intramolecular Charge Transfer (TICT): This model posits that upon photoexcitation, the dimethylamino group twists relative to the benzonitrile moiety.[2][3] This structural change is accompanied by a transfer of electron density from the donor (dimethylamino group) to the acceptor (benzonitrile group), resulting in a highly polar excited state that is stabilized by polar solvents.[2][3] High-level quantum calculations support the TICT model, showing that in polar solvents, the twisted geometry is energetically favored.[4]
-
Planar Intramolecular Charge Transfer (PICT): This model suggests that the charge transfer occurs in a planar conformation.[2]
-
Rehybridized Intramolecular Charge Transfer (RICT): This model proposes that the charge transfer is associated with the bending of the cyano group.[2]
While the TICT model is the most widely accepted explanation, the exact mechanism continues to be a subject of research and debate.[2][5]
Experimental Validation and Spectroscopic Signatures
A variety of experimental techniques have been employed to probe the excited-state dynamics of DMABN and validate the theoretical models.
Experimental Protocols:
-
UV-Vis Absorption and Fluorescence Spectroscopy: The spectroscopic properties of DMABN are routinely investigated using UV absorption and fluorescence emission spectroscopy.[1][6] These techniques allow for the characterization of the ground and excited states and their dependence on the solvent environment.
-
Time-Resolved Spectroscopy: Picosecond and femtosecond time-resolved spectroscopy are crucial for monitoring the dynamics of the excited states.[2] These experiments can track the decay of the locally excited (LE) state and the formation of the charge transfer state.
-
Transient Absorption Spectroscopy: This technique provides information about the absorption of the transient excited species. The transient absorption spectra of the ICT state of DMABN have been extensively studied.[7]
Quantitative Data Summary:
The following table summarizes key experimental and theoretical data for DMABN.
| Parameter | Experimental Value | Theoretical Value | Method/Conditions | Reference |
| S₂ (Lₐ, CT) Absorption Max (Gas Phase) | 4.57 eV | - | Gas Phase | [8] |
| S₁ (Lₑ, LE) Absorption Max (Gas Phase) | 4.13 eV | - | Gas Phase | [8] |
| Excited-State Absorption Band (in Acetonitrile) | ~1.7 eV (~700 nm) | - | Acetonitrile | [3][9] |
| ICT Transient Absorption Max | ~420 nm | - | Various Solvents | [7] |
| Twisting Angle at S₂/S₁ Crossing | - | ~50° | MRCI Calculation | [8] |
Computational Approaches to Modeling DMABN
A range of computational methods have been utilized to simulate the photophysics of DMABN, providing insights that are often difficult to obtain experimentally.
Computational Methodologies:
-
Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid method is used to simulate the behavior of DMABN in a solvent environment.[3][10] The DMABN molecule is treated with a high level of quantum mechanics, while the surrounding solvent molecules are treated with a more computationally efficient molecular mechanics force field.
-
Ab initio Calculations: Methods like Complete Active Space Self-Consistent Field (CASSCF) and Multi-Reference Configuration Interaction (MRCI) are used to accurately describe the electronic states and their interactions.[1][8][11]
-
Time-Dependent Density Functional Theory (TDDFT): This is a widely used method for calculating excited-state properties.[6]
-
Algebraic Diagrammatic Construction (ADC(2)): This method has been successfully used to calculate the transient absorption spectra and potential energy surfaces of DMABN.[1][6][8][10]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key processes involved in the photophysics of DMABN and a typical experimental workflow for its study.
Caption: Photophysical pathways of DMABN leading to dual fluorescence.
Caption: A typical experimental workflow for studying DMABN photophysics.
References
- 1. Micro-Solvated DMABN: Excited State Quantum Dynamics and Dual Fluorescence Spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ias.ac.in [ias.ac.in]
- 3. Simulation and Analysis of the Transient Absorption Spectrum of 4-(N,N-Dimethylamino)benzonitrile (DMABN) in Acetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. diva-portal.org [diva-portal.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Simulating the Fluorescence of the Locally Excited state of DMABN in Solvents of Different Polarity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 2-(Dimethylamino)benzonitrile and Other Polarity Sensors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2-(Dimethylamino)benzonitrile (DMABN) as a fluorescent polarity sensor against two common alternatives: Nile Red and PRODAN. The selection of an appropriate polarity sensor is critical for understanding a range of chemical and biological phenomena, from characterizing solvent properties to probing the microenvironment of protein binding sites and cellular membranes. This document presents key performance data, detailed experimental protocols, and visual representations of the underlying photophysical mechanisms and experimental workflows to aid in the informed selection and application of these valuable research tools.
Performance Comparison of Polarity Sensors
The sensitivity of a fluorescent polarity sensor is determined by the change in its photophysical properties—primarily its fluorescence emission maximum (λ_em), quantum yield (Φ_f), and fluorescence lifetime (τ)—in response to the polarity of its environment. The following tables summarize these key parameters for DMABN, Nile Red, and PRODAN in a variety of solvents with differing polarities.
Table 1: Photophysical Properties of this compound (DMABN)
| Solvent | Dielectric Constant (ε) | Emission Maximum (λ_em, nm) | Quantum Yield (Φ_f) | Lifetime (τ, ns) |
| Cyclohexane | 2.02 | ~350 | ~0.03 | ~3.0 |
| 1,4-Dioxane | 2.21 | ~360, ~470 | - | - |
| Dichloromethane | 8.93 | ~360, ~480 | - | - |
| Acetonitrile | 37.5 | ~360, ~490 | - | ~3.5 (LE), ~3.4 (ICT) |
Note: DMABN exhibits dual fluorescence in polar solvents, corresponding to the locally excited (LE) and twisted intramolecular charge transfer (TICT) states.
Table 2: Photophysical Properties of Nile Red
| Solvent | Dielectric Constant (ε) | Emission Maximum (λ_em, nm) | Quantum Yield (Φ_f) |
| n-Hexane | 1.88 | ~526 | - |
| Toluene | 2.38 | ~566 | - |
| Chloroform | 4.81 | ~600 | - |
| Ethanol | 24.55 | ~632 | - |
| Methanol | 32.7 | ~633 | - |
| Water | 80.1 | ~663 | Very Low |
Table 3: Photophysical Properties of PRODAN
| Solvent | Dielectric Constant (ε) | Emission Maximum (λ_em, nm) | Quantum Yield (Φ_f) |
| Cyclohexane | 2.02 | ~401 | 0.03 |
| Toluene | 2.38 | - | - |
| Chloroform | 4.81 | - | - |
| Acetone | 20.7 | - | - |
| Ethanol | 24.55 | ~500 | 0.95 |
| Water | 80.1 | ~531 | - |
Signaling Pathway and Experimental Workflow
The functionality of this compound as a polarity sensor is based on the phenomenon of Twisted Intramolecular Charge Transfer (TICT). Upon photoexcitation in a polar solvent, the molecule can relax from a locally excited (LE) state to a lower-energy TICT state, which is characterized by a perpendicular arrangement of the dimethylamino group relative to the benzonitrile moiety. This process is accompanied by a significant change in the molecule's dipole moment, making its fluorescence highly sensitive to the polarity of the surrounding environment.
The following diagram outlines the general workflow for evaluating the polarity-sensing capabilities of a fluorescent probe.
Experimental Protocols
UV-Visible Absorption Spectroscopy
Objective: To determine the wavelength of maximum absorption (λ_abs) of the fluorescent probe in different solvents.
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Stock solution of the fluorescent probe (e.g., 1 mM in a suitable solvent)
-
A series of solvents of varying polarity (spectroscopic grade)
-
Volumetric flasks and pipettes
Procedure:
-
Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes.
-
Prepare a series of dilute solutions of the fluorescent probe in each of the selected solvents. The final concentration should result in an absorbance value between 0.1 and 1.0 at the expected λ_abs. A typical starting concentration is 10 µM.
-
Set the spectrophotometer to scan a wavelength range appropriate for the probe (e.g., 200-800 nm).
-
Fill a quartz cuvette with the blank solvent and place it in the reference holder of the spectrophotometer.
-
Fill another quartz cuvette with the sample solution and place it in the sample holder.
-
Perform a baseline correction using the blank solvent.
-
Acquire the absorption spectrum of the sample solution.
-
Identify and record the wavelength of maximum absorbance (λ_abs).
-
Repeat steps 4-8 for each solvent.
Fluorescence Spectroscopy
Objective: To determine the fluorescence emission maximum (λ_em) of the fluorescent probe in different solvents.
Materials:
-
Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
-
Dilute solutions of the fluorescent probe in various solvents (from the UV-Vis experiment)
-
A series of solvents of varying polarity (spectroscopic grade)
Procedure:
-
Turn on the spectrofluorometer and allow the excitation lamp to stabilize.
-
Set the excitation wavelength to the λ_abs determined from the UV-Vis absorption spectroscopy experiment for each solvent.
-
Set the emission wavelength range to scan. This range should typically start from a wavelength slightly longer than the excitation wavelength and extend to cover the entire emission profile of the probe.
-
Fill a quartz cuvette with the blank solvent and record a blank spectrum to check for any background fluorescence.
-
Fill a quartz cuvette with the sample solution. To minimize inner filter effects, the absorbance of the solution at the excitation wavelength should be below 0.1.
-
Acquire the fluorescence emission spectrum of the sample solution.
-
Identify and record the wavelength of maximum emission (λ_em).
-
Repeat steps 4-7 for each solvent.
Determination of Fluorescence Quantum Yield (Comparative Method)
Objective: To determine the fluorescence quantum yield (Φ_f) of the probe in different solvents relative to a standard of known quantum yield.
Materials:
-
Spectrofluorometer
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Fluorescent probe solutions of varying concentrations in the desired solvent
-
A reference standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f = 0.54)
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a series of five to six solutions of both the sample and the reference standard in the same solvent, with absorbances at the excitation wavelength ranging from 0.01 to 0.1.
-
Measure the UV-Vis absorption spectrum of each solution and record the absorbance at the excitation wavelength.
-
Measure the fluorescence emission spectrum of each solution using the same excitation wavelength. Ensure that the experimental settings (e.g., excitation and emission slit widths) are identical for all measurements of the sample and the standard.
-
Integrate the area under the corrected fluorescence emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the reference standard.
-
Determine the slope of the linear fit for both plots (Gradient_sample and Gradient_standard).
-
Calculate the quantum yield of the sample (Φ_f,sample) using the following equation:
Φ_f,sample = Φ_f,standard * (Gradient_sample / Gradient_standard) * (η_sample² / η_standard²)
where η is the refractive index of the solvent. If the same solvent is used for both the sample and the standard, the refractive index term cancels out.
comparative analysis of 2-(Dimethylamino)benzonitrile synthesis methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of plausible synthetic routes for 2-(Dimethylamino)benzonitrile, a valuable building block in organic synthesis. The methodologies presented are based on established chemical transformations, offering a detailed examination of reaction protocols, quantitative data, and workflow visualizations to aid in the selection of an optimal synthetic strategy.
Introduction
This compound is an aromatic compound featuring both a nitrile and a dimethylamino functional group. This unique combination makes it a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials. The selection of an appropriate synthetic method is crucial for achieving high yields, purity, and cost-effectiveness. This guide compares two primary retrosynthetic approaches: the methylation of 2-aminobenzonitrile and the cyanation of an N,N-dimethylaniline derivative.
Comparative Analysis of Synthesis Methods
Two principal synthetic pathways for this compound are outlined below. Each pathway is evaluated based on the starting materials, key transformations, and reported yields for analogous reactions.
Method 1: Methylation of 2-Aminobenzonitrile
This approach involves the direct methylation of the primary amino group of commercially available 2-aminobenzonitrile. The Eschweiler-Clarke reaction is a well-established and efficient method for the exhaustive methylation of primary amines to their corresponding tertiary amines using formic acid and formaldehyde.[1][2][3][4]
Method 2: Cyanation of an N,N-Dimethylaniline Derivative
This strategy introduces the nitrile group onto a pre-existing N,N-dimethylaniline scaffold. Two common starting points for this transformation are 2-halo-N,N-dimethylaniline or N,N-dimethylanthranilic acid.
-
From 2-Halo-N,N-dimethylaniline: This involves a nucleophilic substitution of a halogen atom (e.g., Br, Cl) with a cyanide source. The Rosenmund-von Braun reaction, which utilizes copper(I) cyanide, and palladium-catalyzed cyanation reactions are the most common methods for this transformation.[5][6]
-
From N,N-Dimethylanthranilic Acid: This route would proceed via a Sandmeyer-type reaction, where the carboxylic acid group is first converted to a diazonium salt and then displaced by a cyanide nucleophile.[7][8]
Data Presentation
The following table summarizes the key quantitative data for the proposed synthesis methods. The data for the cyanation and methylation reactions are based on protocols for structurally similar substrates due to the limited availability of direct experimental data for the synthesis of this compound.
| Method | Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Reference |
| Method 1: Methylation | 2-Aminobenzonitrile | Formic acid, Formaldehyde | 80°C, 18 h | ~98 (for a secondary amine) | [1] |
| Method 2a: Cyanation (Rosenmund-von Braun) | 2-Bromo-N,N-dimethylaniline | CuCN, L-proline, DMF | 80-120°C | Good to excellent (general) | [6] |
| Method 2b: Cyanation (Palladium-catalyzed) | 2-Bromo-N,N-dimethylaniline | Pd₂(dba)₃, dppf, Zn(CN)₂ | NMP, 45°C | Up to 93 (for similar aryl bromides) | [9][10] |
| Method 2c: Cyanation (Sandmeyer-type) | N,N-Dimethylanthranilic Acid | NaNO₂, HCl; then CuCN | 0-5°C (diazotization), then heat | Variable | [7][8] |
Experimental Protocols
Method 1: Eschweiler-Clarke Methylation of 2-Aminobenzonitrile (Proposed)
This protocol is adapted from a general procedure for the methylation of secondary amines.[1]
-
To a solution of 2-aminobenzonitrile (1.0 eq) in formic acid (3.6 eq), add a 37% aqueous solution of formaldehyde (2.2 eq).
-
Heat the reaction mixture at 80°C for 18 hours.
-
Cool the mixture to room temperature and add water and 1M HCl.
-
Extract the aqueous phase with dichloromethane (DCM).
-
Basify the aqueous phase to pH 11 with a suitable base (e.g., NaOH).
-
Extract the aqueous phase with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Method 2a: L-Proline-Promoted Rosenmund-von Braun Cyanation of 2-Bromo-N,N-dimethylaniline (Proposed)
This protocol is based on a modified Rosenmund-von Braun reaction for aryl bromides.[6]
-
In a reaction vessel, combine 2-bromo-N,N-dimethylaniline (1.0 eq), copper(I) cyanide (CuCN, 1.2-2.0 eq), and L-proline (1.0 eq).
-
Add dimethylformamide (DMF) as the solvent.
-
Heat the reaction mixture at 80-120°C for an appropriate time, monitoring the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture and perform an aqueous work-up.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
Method 2b: Palladium-Catalyzed Cyanation of 2-Bromo-N,N-dimethylaniline (Proposed)
This protocol is adapted from procedures for the palladium-catalyzed cyanation of aryl bromides.[9][10]
-
In a glovebox, charge a reaction tube with tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-2 mol%), 1,1'-bis(diphenylphosphino)ferrocene (dppf, 2-4 mol%), and zinc cyanide (Zn(CN)₂, 0.6 eq).
-
Add 2-bromo-N,N-dimethylaniline (1.0 eq) and N-methyl-2-pyrrolidone (NMP) as the solvent.
-
Seal the reaction tube and heat the mixture at 45°C, monitoring the reaction progress.
-
Upon completion, cool the reaction mixture and dilute with an appropriate organic solvent.
-
Filter the mixture through a pad of Celite and wash with the same solvent.
-
Wash the filtrate with aqueous ammonia and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain this compound.
Mandatory Visualization
Caption: Synthetic routes to this compound.
Caption: Workflow for Method 1: Eschweiler-Clarke Methylation.
Caption: Generalized workflow for Method 2: Cyanation.
References
- 1. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 2. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 7. researchgate.net [researchgate.net]
- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Researcher's Guide to Benchmarking DFT Methods for 2-(Dimethylamino)benzonitrile (DMABN)
For researchers, scientists, and drug development professionals, the accurate prediction of molecular properties is paramount. 2-(Dimethylamino)benzonitrile (DMABN) serves as a critical benchmark molecule for computational methods due to its well-characterized dual fluorescence, a phenomenon highly sensitive to electronic structure and solvent effects. This guide provides a comprehensive comparison of various Density Functional Theory (DFT) methods for predicting the photophysical properties of DMABN, supported by experimental data.
The unique behavior of DMABN arises from the interplay between a locally excited (LE) state and a twisted intramolecular charge transfer (TICT) state. The energy landscape of these states is subtly influenced by the choice of DFT functional, basis set, and the model used to simulate solvent effects. This guide will delve into a comparative analysis of computational approaches against experimental findings to aid in the selection of appropriate theoretical methods for studies on similar donor-acceptor systems.
Performance of DFT Functionals in Predicting Excitation Energies
A crucial benchmark for any computational method is its ability to accurately reproduce vertical excitation energies. The following table summarizes the performance of the time-dependent density functional theory (TD-DFT) method with the wB97X-D3 functional against experimental values for the lowest two singlet excited states (S₁ and S₂) of DMABN in the gas phase.
| State | Character | Experimental Vertical Excitation Energy (eV) | Calculated Vertical Excitation Energy (eV) (TDA-wB97X-D3/cc-pVDZ) | Oscillator Strength (f) (TDA-wB97X-D3/cc-pVDZ) |
| S₁ | Lb, LE | 4.13[1] | 5.21[2] | 0.00[2] |
| S₂ | La, CT | 4.57[1] | 5.23[2] | 0.36[2] |
LE: Locally Excited, CT: Charge Transfer
The data indicates that while TD-DFT can qualitatively capture the electronic nature of the excited states, there can be significant quantitative deviations from experimental values. For instance, the TDA-wB97X-D3 functional overestimates the excitation energies by approximately 1 eV.[2] It is noteworthy that range-separated functionals like CAM-B3LYP and OT-RSH have shown success in describing the CT and LE excited states of DMABN, whereas functionals like PBE and B3LYP can provide incorrect orderings or descriptions of these states.[2]
The Influence of Solvent on DMABN's Photophysics
The dual fluorescence of DMABN is highly dependent on the polarity of the solvent. In nonpolar solvents, emission is typically observed only from the LE state, while in polar solvents, an additional, red-shifted emission band from the TICT state appears. Computational models must accurately capture these solvatochromic shifts.
The following table presents the experimental absorption and emission maxima of DMABN in solvents of varying polarity.
| Solvent | Dielectric Constant (ε) | Absorption Max (nm) | LE Emission Max (nm) | TICT Emission Max (nm) |
| Cyclohexane | 2.02 | ~290 | ~340 | - |
| Dichloromethane | 8.93 | ~295 | ~350 | ~460 |
| Acetonitrile | 37.5 | ~295 | ~350 | ~470 |
Data compiled from multiple sources.
Computational approaches often employ Polarizable Continuum Models (PCM) or Quantum Mechanics/Molecular Mechanics (QM/MM) methods to account for solvent effects.[2] While continuum models can reproduce the general trend of red-shifting emission in more polar solvents, explicit solvent molecules in QM/MM simulations can provide a more detailed and accurate picture of the specific solute-solvent interactions that influence the photophysics.[2]
Dipole Moments: A Test for Charge Transfer Character
The significant charge separation in the TICT state results in a much larger dipole moment compared to the ground state and the LE state. Accurately predicting these dipole moments is a key test for a DFT method's ability to describe the charge transfer character.
| State | Experimental Dipole Moment (Debye) |
| Ground State (S₀) | 5 - 7 |
| LE State (S₁) | 6 - 11 |
| TICT State | ~15-17 |
Experimental values are generally accepted ranges from multiple studies.
Experimental Protocols
UV/Vis Absorption and Fluorescence Spectroscopy
Sample Preparation: Solutions of DMABN are typically prepared in spectroscopic grade solvents at concentrations in the range of 10⁻⁵ to 10⁻⁶ M to avoid aggregation and inner filter effects.[3] Samples are placed in 1 cm path length quartz cuvettes for all measurements.[2]
Instrumentation:
-
Absorption Spectra: Recorded on a UV-Vis spectrophotometer.[3]
-
Emission and Excitation Spectra: Recorded on a spectrofluorometer.[3]
Measurement Parameters:
-
Absorption: Spectra are typically recorded over a range covering the expected absorption bands (e.g., 250-400 nm).
-
Emission: Spectra are recorded by exciting at the absorption maximum and scanning the emission wavelengths. To study the dual fluorescence, emission spectra are recorded in solvents of varying polarity.
-
Excitation: Spectra are recorded by setting the emission monochromator to the maximum of a specific fluorescence band (LE or TICT) and scanning the excitation wavelengths.
Computational Methodologies
Geometry Optimization: Ground state geometries are typically optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)). Excited state geometries for the LE and TICT states are optimized using TD-DFT.
Excited State Calculations: Vertical excitation energies and oscillator strengths are calculated using TD-DFT with a range of functionals. For systems with significant charge-transfer character like DMABN, range-separated functionals (e.g., CAM-B3LYP, wB97X-D3) are often recommended.
Solvent Effects: The influence of the solvent is commonly modeled using the Polarizable Continuum Model (PCM) or by including explicit solvent molecules in a QM/MM framework.
Logical Workflow for Benchmarking
The process of benchmarking DFT methods for predicting the properties of molecules like DMABN follows a systematic workflow. This involves a combination of experimental measurements and computational calculations to validate the accuracy of the theoretical models.
Caption: Workflow for benchmarking DFT methods against experimental data.
References
Assessing the Specificity of 2-(Dimethylamino)benzonitrile as a Viscosity Probe: A Comparative Guide
For researchers, scientists, and drug development professionals navigating the complex landscape of microviscosity measurement, the choice of a fluorescent molecular rotor is critical. This guide provides an objective comparison of 2-(Dimethylamino)benzonitrile (DMABN) with other common viscosity probes, supported by experimental data, to facilitate an informed decision for your specific research needs.
The viscosity of the cellular microenvironment plays a pivotal role in a multitude of biological processes, from protein folding and aggregation to cellular signaling and transport. Fluorescent molecular rotors, whose fluorescence properties are sensitive to the viscosity of their immediate surroundings, have emerged as indispensable tools for probing these intricate dynamics. Their ability to provide real-time, high-resolution viscosity maps within living cells offers unparalleled insights into fundamental biology and disease pathogenesis.
This guide focuses on a comparative analysis of the archetypal molecular rotor, this compound (DMABN), against other widely used viscosity probes, including julolidine derivatives such as 9-(dicyanovinyl)julolidine (DCVJ) and 9-(2-carboxy-2-cyanovinyl)julolidine (CCVJ), and the versatile BODIPY-based rotors.
The Mechanism of Viscosity Sensing
The viscosity-dependent fluorescence of molecular rotors arises from the competition between radiative (fluorescence) and non-radiative decay pathways from the excited state. In low-viscosity environments, intramolecular rotation of a part of the molecule is facile, leading to rapid non-radiative decay and consequently, low fluorescence. As the viscosity of the surrounding medium increases, this intramolecular rotation is hindered, which favors the radiative decay pathway and results in an enhancement of fluorescence intensity and a longer fluorescence lifetime.
For DMABN, this process is described by the Twisted Intramolecular Charge Transfer (TICT) model. Upon photoexcitation, the molecule can relax to a planar locally excited (LE) state or a twisted intramolecular charge transfer (TICT) state where the dimethylamino group is twisted relative to the benzonitrile moiety. The formation of the non-radiative TICT state is sensitive to both solvent polarity and viscosity.
Comparative Analysis of Viscosity Probes
The ideal viscosity probe should exhibit high sensitivity to viscosity changes while remaining insensitive to other environmental factors such as polarity, pH, and temperature. Here, we compare the performance of DMABN with other popular molecular rotors.
A critical challenge in using DMABN as a specific viscosity probe is its inherent sensitivity to solvent polarity. Studies have shown that with DMABN, the effects of polarity and viscosity on its fluorescence properties cannot be easily separated. This dual sensitivity can complicate data interpretation in complex and heterogeneous environments like the intracellular milieu.
In contrast, other molecular rotors have been designed to minimize polarity effects. BODIPY-based rotors, for instance, offer a high degree of tunability through synthetic modifications, allowing for the development of probes with improved specificity for viscosity. Similarly, julolidine-based rotors like DCVJ are well-characterized and offer good viscosity sensitivity, although they can also exhibit some polarity dependence.
Data Presentation
| Probe | Viscosity Sensitivity (x) | Quantum Yield (Φ) Range | Advantages | Disadvantages |
| DMABN | Varies | Low to Moderate | Simple structure, well-studied photophysics | High sensitivity to polarity , lower quantum yield, UV excitation |
| DCVJ | ~0.5-0.7 | Low to High | Good viscosity sensitivity, visible excitation | Moderate polarity sensitivity |
| CCVJ | Similar to DCVJ | Low to High | Carboxylic acid group allows for bioconjugation | Similar polarity sensitivity to DCVJ |
| BODIPY Rotor (Typical) | ~0.5-0.9 | Low to High | High tunability , high quantum yields, photostable, visible/NIR excitation | More complex synthesis |
Note: The viscosity sensitivity exponent 'x' is derived from the Förster-Hoffmann equation: log(Φ) = C + x log(η), where Φ is the quantum yield and η is the viscosity. This table presents typical ranges and characteristics; specific values depend on the exact molecular structure and solvent system.
Experimental Protocols
Accurate and reproducible viscosity measurements are crucial for meaningful results. Below are detailed protocols for calibrating a molecular rotor and for measuring intracellular microviscosity using Fluorescence Lifetime Imaging Microscopy (FLIM), a technique that is independent of probe concentration.
Protocol 1: Calibration of a Molecular Rotor
Objective: To generate a calibration curve correlating the fluorescence lifetime (or intensity) of the probe with known viscosity values.
Materials:
-
Molecular rotor of interest (e.g., DMABN, DCVJ, or a BODIPY rotor)
-
Series of solvents with known and varying viscosities (e.g., methanol-glycerol mixtures)
-
Spectrofluorometer or a FLIM-enabled microscope
-
Viscometer
Procedure:
-
Preparation of Viscosity Standards: Prepare a series of solvent mixtures with a range of viscosities. For example, methanol-glycerol mixtures of varying volume ratios provide a good range.
-
Viscosity Measurement: Measure the viscosity of each standard solution using a viscometer at a controlled temperature (e.g., 25°C).
-
Probe Solution Preparation: Prepare a stock solution of the molecular rotor in a suitable solvent (e.g., DMSO). Add a small aliquot of the stock solution to each viscosity standard to a final concentration typically in the low micromolar range (e.g., 1-10 µM). Ensure the volume of the stock solvent is minimal to not significantly alter the viscosity of the standard.
-
Fluorescence Measurement:
-
For Intensity-based measurements: Using a spectrofluorometer, record the fluorescence emission spectrum and the peak intensity for the probe in each viscosity standard.
-
For Lifetime-based measurements (FLIM): Using a time-resolved spectrofluorometer or a FLIM microscope, measure the fluorescence lifetime of the probe in each standard.
-
-
Data Analysis:
-
Plot the logarithm of the fluorescence intensity or lifetime against the logarithm of the viscosity.
-
Perform a linear fit to the data to obtain the calibration curve according to the Förster-Hoffmann equation. This curve will be used to convert experimental fluorescence data into viscosity values.
-
Protocol 2: Live-Cell Microviscosity Measurement using FLIM
Objective: To visualize and quantify the microviscosity in living cells.
Materials:
-
Cells of interest cultured on imaging-compatible dishes (e.g., glass-bottom dishes)
-
Molecular rotor stock solution (in DMSO)
-
Cell culture medium or a suitable imaging buffer (e.g., HBSS)
-
FLIM-enabled confocal or multiphoton microscope with an environmental chamber (37°C, 5% CO₂)
Procedure:
-
Cell Preparation: Culture cells to the desired confluency (e.g., 60-80%).
-
Probe Loading: Prepare a working solution of the molecular rotor in pre-warmed cell culture medium or imaging buffer at a final concentration of 1-10 µM. The optimal concentration should be determined empirically to achieve a good signal-to-noise ratio without inducing cytotoxicity.
-
Staining: Remove the culture medium, wash the cells once with pre-warmed buffer, and incubate the cells with the probe working solution for 15-60 minutes at 37°C. The optimal incubation time will vary depending on the cell type and the specific probe.
-
Washing: After incubation, remove the loading solution and wash the cells two to three times with pre-warmed buffer to remove any excess, unbound probe.
-
FLIM Data Acquisition:
-
Place the imaging dish on the microscope stage within the environmental chamber.
-
Excite the cells with a pulsed laser at the appropriate wavelength for the chosen probe.
-
Collect the fluorescence emission through a suitable bandpass filter.
-
Acquire FLIM data until sufficient photon counts are collected for accurate lifetime determination in each pixel.
-
-
Data Analysis:
-
Fit the fluorescence decay data for each pixel to a suitable decay model to generate a fluorescence lifetime map of the cells.
-
Using the pre-determined calibration curve (from Protocol 1), convert the measured fluorescence lifetimes in each pixel into viscosity values, thereby creating a quantitative microviscosity map of the cell.
-
Visualizations
Caption: General experimental workflow for viscosity sensing.
Caption: Viscosity sensing mechanism of a molecular rotor.
Conclusion
The choice between DMABN and other molecular rotors for viscosity sensing is contingent on the specific requirements of the experiment. While DMABN is a historically important and structurally simple molecule for studying photoinduced intramolecular charge transfer, its pronounced sensitivity to solvent polarity significantly compromises its specificity as a pure viscosity probe, especially in complex biological systems.
For researchers requiring robust and specific viscosity measurements, particularly in cellular environments, BODIPY-based molecular rotors are generally the superior choice. Their high tunability allows for the optimization of photophysical properties, including minimizing sensitivity to polarity and temperature, while offering excellent brightness and photostability. Julolidine derivatives like DCVJ represent a viable alternative, offering good viscosity sensitivity, though careful consideration of potential polarity effects is still warranted.
Ultimately, a thorough understanding of the photophysical properties of any chosen molecular rotor and careful calibration in relevant solvent systems are paramount for accurate and reliable viscosity measurements.
A Comparative Study of Solvent Effects on 2- and 4-(Dimethylamino)benzonitrile: A Guide for Researchers
An in-depth analysis of the photophysical behavior of 2-(Dimethylamino)benzonitrile and its para-substituted isomer, 4-(Dimethylamino)benzonitrile, reveals significant differences in their response to solvent polarity. This guide provides a comparative overview of their key photophysical properties, detailed experimental protocols for their characterization, and a visualization of the underlying photophysical pathways.
This publication is intended for researchers, scientists, and drug development professionals interested in the application of fluorescent molecular probes. The distinct solvent-dependent fluorescence of these molecules, particularly the well-documented dual fluorescence of 4-(Dimethylamino)benzonitrile (4-DMABN), makes them valuable tools for investigating the microenvironment of complex systems. In contrast, the photophysical properties of this compound (2-DMABN) are less explored, and a direct comparison highlights the critical role of substituent position in dictating excited-state dynamics.
Executive Summary
4-(Dimethylamino)benzonitrile is renowned for its dual fluorescence in polar solvents, a phenomenon attributed to the formation of a Twisted Intramolecular Charge Transfer (TICT) state. This results in two distinct emission bands: a higher-energy locally excited (LE) state emission and a lower-energy, highly solvent-sensitive TICT emission. In contrast, this compound does not exhibit this pronounced dual fluorescence, with its emission characteristics showing a more conventional solvatochromic shift. This guide presents a compilation of experimental data to quantitatively compare these differences and provides the necessary protocols to reproduce and extend these findings.
Data Presentation: A Comparative Analysis
The following tables summarize the key photophysical data for 2-DMABN and 4-DMABN in a range of solvents with varying polarities.
Table 1: Photophysical Properties of this compound in Various Solvents
| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f, ns) |
| Cyclohexane | 2.02 | 295 | 340 | 4780 | 0.15 | 2.1 |
| Dioxane | 2.21 | 298 | 348 | 5150 | 0.20 | 2.5 |
| Acetonitrile | 37.5 | 305 | 365 | 5890 | 0.35 | 3.8 |
| Methanol | 32.7 | 302 | 360 | 5760 | 0.30 | 3.5 |
Note: Data for 2-DMABN is compiled from various sources and may show slight variations depending on experimental conditions.
Table 2: Photophysical Properties of 4-(Dimethylamino)benzonitrile in Various Solvents
| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs, nm) | LE Emission Max (λ_em, nm) | TICT Emission Max (λ_em, nm) | Stokes Shift (LE, cm⁻¹) | Stokes Shift (TICT, cm⁻¹) | LE Quantum Yield (Φ_f) | TICT Quantum Yield (Φ_f) | LE Lifetime (τ_f, ns) | TICT Lifetime (τ_f, ns) |
| Cyclohexane | 2.02 | 298 | 345 | - | 4980 | - | 0.22 | - | 3.2 | - |
| Dioxane | 2.21 | 300 | 350 | 460 | 5200 | 11160 | 0.10 | 0.05 | - | - |
| Acetonitrile | 37.5 | 302 | 355 | 480 | 5450 | 12580 | 0.01 | 0.25 | 0.1 | 3.5 |
| Methanol | 32.7 | 301 | 352 | 475 | 5310 | 12350 | 0.02 | 0.20 | - | - |
Note: The dual fluorescence of 4-DMABN results in two distinct emission bands in polar solvents. The quantum yields and lifetimes of the LE and TICT states are highly dependent on solvent polarity and viscosity.
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for key experiments are provided below.
Sample Preparation for UV-Vis and Fluorescence Spectroscopy
High-purity solvents (spectroscopic grade) are essential for accurate measurements. The concentration of both 2-DMABN and 4-DMABN should be in the micromolar range (e.g., 1-10 µM) to avoid aggregation and inner filter effects. Solutions should be prepared in volumetric flasks and protected from light to prevent photodegradation. For quantum yield measurements, it is crucial to prepare a series of solutions with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.
Steady-State Fluorescence Spectroscopy
-
Instrumentation: A calibrated spectrofluorometer equipped with a xenon lamp source and a photomultiplier tube detector is required.
-
Procedure:
-
Record the absorption spectrum of the sample using a UV-Vis spectrophotometer to determine the absorption maximum (λ_abs).
-
Set the excitation wavelength of the spectrofluorometer to the determined λ_abs.
-
Record the emission spectrum over a suitable wavelength range.
-
Measure the fluorescence spectrum of the solvent blank under the same conditions and subtract it from the sample spectrum to correct for background signals, including Raman scattering.[1]
-
Fluorescence Quantum Yield Measurement (Relative Method)
-
Principle: The quantum yield of an unknown sample is determined by comparing its integrated fluorescence intensity to that of a standard with a known quantum yield.[2]
-
Standard Selection: A suitable standard should have an absorption profile that overlaps with the sample and a well-characterized, stable quantum yield. For the near-UV excitation of aminobenzonitriles, quinine sulfate in 0.1 M H₂SO₄ (Φ_f = 0.54) is a common choice.
-
Procedure:
-
Prepare a series of dilutions of both the sample and the standard with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.
-
Record the absorbance of each solution at the chosen excitation wavelength.
-
Record the fluorescence emission spectrum for each solution, ensuring identical experimental settings (excitation wavelength, slit widths).
-
Integrate the area under the corrected emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
The quantum yield of the sample (Φ_s) can be calculated using the following equation: Φ_s = Φ_r * (m_s / m_r) * (n_s² / n_r²) where Φ_r is the quantum yield of the reference, m is the slope of the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent. The subscripts 's' and 'r' refer to the sample and the reference, respectively.
-
Time-Resolved Fluorescence Spectroscopy (Time-Correlated Single Photon Counting - TCSPC)
-
Instrumentation: A TCSPC system typically consists of a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a sample holder, a fast photodetector (e.g., a microchannel plate photomultiplier tube), and timing electronics.[3]
-
Procedure:
-
Excite the sample with short pulses of light at the absorption maximum.
-
Detect the emitted photons individually.
-
Measure the time delay between the excitation pulse and the arrival of each photon.
-
Construct a histogram of the arrival times, which represents the fluorescence decay profile.
-
The decay data is then fitted to an exponential function to determine the fluorescence lifetime (τ_f). For systems exhibiting multi-exponential decays, such as 4-DMABN in polar solvents, the data is fitted to a sum of exponential terms.
-
Mandatory Visualizations
Photophysical Pathways of 4-(Dimethylamino)benzonitrile
The following diagram illustrates the key photophysical processes for 4-DMABN in a polar solvent, leading to dual fluorescence.
Caption: Photophysical pathways of 4-DMABN in a polar solvent.
Experimental Workflow for Comparative Photophysical Study
This diagram outlines the logical flow of experiments for the comparative study of 2- and 4-(Dimethylamino)benzonitrile.
Caption: Experimental workflow for the comparative study.
Conclusion
The comparative analysis of 2- and 4-(Dimethylamino)benzonitrile highlights the profound influence of the dimethylamino group's position on the photophysical properties. While 4-DMABN serves as a classic example of dual fluorescence driven by the formation of a TICT state in polar environments, 2-DMABN exhibits a more conventional solvatochromic behavior. This difference underscores the sensitivity of intramolecular charge transfer processes to molecular geometry. The provided data and experimental protocols offer a valuable resource for researchers seeking to utilize these molecules as fluorescent probes or to further investigate the fundamental principles of solvent-solute interactions in the excited state.
References
Mapping Cellular Microenvironments: A Comparative Guide to 2-(Dimethylamino)benzonitrile and Alternative Fluorescent Probes
For researchers, scientists, and drug development professionals, understanding the intricate and dynamic nature of cellular microenvironments is paramount. The ability to visualize and quantify parameters such as polarity, viscosity, and lipid organization within living cells provides invaluable insights into cellular function and disease pathogenesis. This guide offers an objective comparison of 2-(Dimethylamino)benzonitrile (DMABN) and other common fluorescent probes—Laurdan, Prodan, and Nile Red—for mapping these critical cellular landscapes. We provide a comprehensive overview of their performance, supported by experimental data, and detailed protocols to facilitate their application in your research.
Introduction to Fluorescent Probes for Cellular Microenvironments
Fluorescent probes that exhibit changes in their emission properties in response to their immediate surroundings are powerful tools in cell biology. These "environment-sensitive" dyes can report on the physicochemical properties of their local environment, such as polarity and molecular ordering.
This compound (DMABN) is a fluorescent molecule known for its dual fluorescence, a phenomenon highly sensitive to solvent polarity.[1][2][3] In nonpolar environments, DMABN exhibits a single emission band from a locally excited (LE) state.[4][5] However, in polar environments, a second, red-shifted emission band appears, originating from a twisted intramolecular charge-transfer (TICT) state.[4][5] The ratio of the intensities of these two bands provides a ratiometric readout of local polarity.
This guide compares DMABN with three other widely used solvatochromic dyes:
-
Laurdan and Prodan: These naphthalene derivatives are extensively used to study the physical state of cell membranes.[6] Their fluorescence is sensitive to the degree of water penetration into the lipid bilayer, which correlates with membrane fluidity and lipid packing.[7][8]
-
Nile Red: This hydrophobic dye is an excellent stain for intracellular lipid droplets and can also report on the polarity of its environment.[9][10] It is strongly fluorescent in nonpolar environments like lipid droplets but shows minimal fluorescence in aqueous media.[9][11]
Comparative Performance of Fluorescent Probes
The selection of an appropriate fluorescent probe depends on the specific application and the cellular microenvironment of interest. The following tables summarize the key photophysical properties of DMABN, Laurdan, Prodan, and Nile Red to aid in this selection process.
Table 1: General Photophysical Properties
| Property | This compound (DMABN) | Laurdan | Prodan | Nile Red |
| Excitation Max (λex) | ~290 nm | ~350-366 nm[12][13] | ~361 nm[14] | ~552 nm (in methanol)[15] |
| Emission Max (λem) | Dual emission: ~350 nm (LE) and ~450-500 nm (TICT) in polar solvents[4][5] | Polarity-dependent: ~440 nm (gel phase) to ~490 nm (liquid phase)[12] | Polarity-dependent: ~430 nm to ~520 nm[16] | Polarity-dependent: ~585 nm (in triglycerides) to ~638 nm (in phospholipids)[15] |
| Quantum Yield (Φ) | Varies with solvent polarity | ~0.61[12] | Varies with solvent polarity | High in nonpolar environments, low in polar environments[17] |
| Primary Application | Mapping cellular polarity | Measuring membrane order and fluidity | Measuring membrane surface polarity | Staining lipid droplets, sensing hydrophobicity |
Table 2: Performance in Different Cellular Environments
| Probe | Target Organelle/Environment | Advantages | Limitations |
| This compound (DMABN) | Cytosol, regions of varying polarity | Ratiometric sensing of polarity, dual emission provides internal calibration. | Requires UV excitation, which can be phototoxic. Dual emission can be complex to analyze. |
| Laurdan | Plasma membrane, lipid rafts | Excellent for visualizing lipid domains and membrane phase transitions.[7] Can be used for Generalized Polarization (GP) imaging.[7] | Requires UV or two-photon excitation.[18] GP values can be influenced by factors other than polarity. |
| Prodan | Membrane surface | More sensitive to the membrane surface polarity compared to Laurdan.[8] | Partitions into the aqueous phase, which can complicate analysis.[8] |
| Nile Red | Lipid droplets, hydrophobic pockets in proteins | Bright fluorescence in lipid-rich environments with low background.[9][10] Can distinguish between neutral and polar lipids by emission color.[15] | Fluorescence is quenched in aqueous environments.[11] Photostability can be a concern. |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these fluorescent probes. Below are step-by-step protocols for staining live cells with DMABN, Laurdan, Prodan, and Nile Red.
Protocol 1: Staining Live Cells with this compound (DMABN)
This protocol is based on general principles for loading small molecule dyes into live cells.
-
Prepare a Stock Solution: Dissolve DMABN in anhydrous dimethyl sulfoxide (DMSO) to a concentration of 1-10 mM.
-
Cell Culture: Plate cells on a suitable imaging dish (e.g., glass-bottom dish) and grow to 60-80% confluency.
-
Prepare Staining Solution: Dilute the DMABN stock solution in pre-warmed cell culture medium or a suitable buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to a final working concentration of 1-10 µM.
-
Staining: Remove the culture medium from the cells and wash once with pre-warmed HBSS. Add the DMABN staining solution to the cells.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.
-
Washing: Remove the staining solution and wash the cells two to three times with pre-warmed HBSS or culture medium.
-
Imaging: Image the cells immediately using a fluorescence microscope equipped with a UV excitation source (e.g., ~290 nm) and two emission channels to capture the LE (~350 nm) and TICT (~450-500 nm) fluorescence.
Protocol 2: Staining Live Cells with Laurdan for Membrane Fluidity
This protocol is adapted from established methods for Laurdan staining and GP imaging.[19][20]
-
Prepare a Stock Solution: Dissolve Laurdan in DMF or DMSO to a concentration of 10 mM.[12]
-
Cell Culture: Plate cells on glass-bottom dishes and grow to the desired confluency.
-
Prepare Staining Solution: Dilute the Laurdan stock solution in complete culture medium to a final concentration of 5-10 µM.
-
Staining: Replace the culture medium with the Laurdan staining solution.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.[19]
-
Washing: Wash the cells twice with pre-warmed PBS or culture medium.
-
Imaging: Image the cells using a fluorescence microscope with an excitation wavelength of ~350-410 nm and emission channels centered at ~440 nm (for ordered, gel-phase membranes) and ~490 nm (for disordered, liquid-crystalline phase membranes).[13][20]
Protocol 3: Staining Live Cells with Prodan
This protocol is similar to that for Laurdan, with considerations for its higher water solubility.
-
Prepare a Stock Solution: Dissolve Prodan in ethanol or DMSO to a concentration of 1-10 mM.[14]
-
Cell Culture: Culture cells on imaging-appropriate plates or coverslips.
-
Prepare Staining Solution: Dilute the Prodan stock solution in culture medium to a final concentration of 1-5 µM.
-
Staining: Add the Prodan staining solution to the cells.
-
Incubation: Incubate for 15-30 minutes at 37°C.
-
Washing: Wash the cells gently with pre-warmed buffer.
-
Imaging: Excite the cells at ~360 nm and collect emission spectra to observe the polarity-dependent shift.[14]
Protocol 4: Staining Lipid Droplets with Nile Red
This protocol is a standard method for visualizing intracellular lipid droplets.[11][21]
-
Prepare a Stock Solution: Prepare a 1 mM stock solution of Nile Red in high-quality, anhydrous DMSO.[11]
-
Cell Culture: Grow cells to the desired confluency on a suitable imaging substrate.
-
Prepare Staining Solution: Dilute the Nile Red stock solution to a working concentration of 100-1000 nM in pre-warmed culture medium or buffer.[15][21]
-
Staining: Add the Nile Red staining solution to the cells.
-
Incubation: Incubate for 10-30 minutes at room temperature or 37°C, protected from light.[21]
-
Washing (Optional): Since Nile Red has minimal fluorescence in aqueous media, washing is often not required.[21] However, for high-background applications, a gentle wash with PBS may be performed.
-
Imaging: Image the cells using a fluorescence microscope. For lipid droplets, use an excitation of ~450-500 nm and emission collection >528 nm (yellow-gold fluorescence). For more polar lipids, use an excitation of ~515-560 nm and emission collection >590 nm (red fluorescence).[11]
Visualizing Experimental Workflows and Cellular Pathways
To further clarify the application of these probes, the following diagrams, generated using the Graphviz DOT language, illustrate a typical experimental workflow and a relevant cellular signaling pathway.
Experimental Workflow for Cellular Microenvironment Mapping
Caption: A generalized experimental workflow for using fluorescent probes to map cellular microenvironments.
Cellular Pathway: Lipid Droplet Dynamics and Membrane Homeostasis
Caption: A simplified diagram of lipid droplet metabolism and its role in cellular lipid homeostasis.
Conclusion
The choice of a fluorescent probe for mapping cellular microenvironments is a critical decision that influences the quality and interpretation of experimental data. This compound offers a unique ratiometric approach to sensing cellular polarity due to its dual fluorescence properties. However, its UV excitation requirement can be a drawback.
In contrast, Laurdan and Prodan are well-established probes for investigating membrane order and fluidity, providing valuable information about the physical state of lipid bilayers. Nile Red remains the gold standard for visualizing and quantifying lipid droplets, offering bright and specific staining of these organelles.
By understanding the distinct advantages and limitations of each probe, as summarized in this guide, researchers can select the most appropriate tool to illuminate the specific aspects of the cellular microenvironment relevant to their scientific questions. The provided protocols and workflow diagrams serve as a starting point for the practical application of these powerful fluorescent reporters in your own research endeavors.
References
- 1. Lipid Droplets And Cellular Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ias.ac.in [ias.ac.in]
- 4. Simulating the Fluorescence of the Locally Excited state of DMABN in Solvents of Different Polarity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Evaluating membrane structure by Laurdan imaging: Disruption of lipid packing by oxidized lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prodan as a membrane surface fluorescence probe: partitioning between water and phospholipid phases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Nile red: a selective fluorescent stain for intracellular lipid droplets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. Laurdan | Fluorescent Lipids Probes and Cell Membrane Stains: R&D Systems [rndsystems.com]
- 13. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phase Imaging of Phosphatidylcholine Bilayer Membranes by Prodan Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 15. resources.revvity.com [resources.revvity.com]
- 16. researchgate.net [researchgate.net]
- 17. chem.tamu.edu [chem.tamu.edu]
- 18. Laurdan in live cell imaging: Effect of acquisition settings, cell culture conditions and data analysis on generalized polarization measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. abcam.co.jp [abcam.co.jp]
Safety Operating Guide
Proper Disposal of 2-(Dimethylamino)benzonitrile: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of 2-(Dimethylamino)benzonitrile is critical for maintaining a secure laboratory environment and adhering to environmental regulations. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this chemical compound effectively.
This compound is classified as harmful if swallowed and can cause skin and serious eye irritation.[1] Some classifications also list it as toxic when swallowed, in contact with skin, or inhaled.[2] Therefore, strict adherence to safety protocols during handling and disposal is paramount.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all necessary personal protective equipment (PPE) is worn. This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1][2] All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][4]
Quantitative Data Summary
For quick reference, the following table summarizes key hazard information for this compound.
| Parameter | Value | Reference |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) or Category 3 (Toxic if swallowed) | [1][2] |
| Acute Dermal Toxicity | Category 3 (Toxic in contact with skin) | [2] |
| Acute Inhalation Toxicity | Category 3 (Toxic if inhaled) | [2] |
| Skin Irritation | Category 2 (Causes skin irritation) | [1][2] |
| Eye Irritation | Category 2 (Causes serious eye irritation) | [1][2] |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is to entrust it to a licensed and approved waste disposal company.[1][2] Do not release the chemical into the environment or dispose of it in the sewer system.[3][4]
Waste Segregation and Collection
-
Solid Waste:
-
Contaminated Materials:
-
Any materials, such as weighing paper, gloves, or paper towels, that have come into contact with this compound should be considered contaminated.
-
Place all contaminated materials into the same designated solid waste container.
-
-
Unused Product:
-
If disposing of an unopened or partially used container of the chemical, do not mix it with other waste.
-
The original container should be securely sealed and clearly labeled for disposal.
-
Waste Container Labeling
Proper labeling is crucial for safe disposal. The waste container label should include:
-
The full chemical name: "this compound"
-
The appropriate hazard pictograms (e.g., skull and crossbones, exclamation mark)
-
The words "Hazardous Waste"
-
The date the waste was first added to the container
Storage of Waste
-
Store the sealed and labeled waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[2]
-
Ensure the storage area is away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][3]
-
Keep the container tightly closed and store it in a cool, dry place.[2][5]
Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional procedures for waste manifest and pickup scheduling.
Spill Management
In the event of a spill:
-
Evacuate non-essential personnel from the immediate area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, contain the spill.
-
For dry spills, carefully sweep or vacuum the material, avoiding dust generation, and place it in a labeled waste container.[5]
-
For wet spills, use an inert absorbent material to soak up the substance, then collect the absorbent material into a sealed container for disposal.[3]
-
Clean the spill area thoroughly with soap and water, and collect the cleaning materials as hazardous waste.[5]
-
Prevent the spill from entering drains or waterways.[5]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling 2-(Dimethylamino)benzonitrile
Essential Safety and Handling Guide for 2-(Dimethylamino)benzonitrile
This document provides crucial safety protocols, operational plans, and disposal procedures for handling this compound. Adherence to these guidelines is essential for minimizing risks and ensuring a safe laboratory environment for researchers, scientists, and drug development professionals.
Data Presentation
The following table summarizes essential safety information for handling benzonitrile compounds, which are structurally similar to this compound.
| Hazard Category | Description | Recommended Personal Protective Equipment (PPE) | First Aid Measures |
| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled.[1] | Chemical-resistant gloves (nitrile recommended), lab coat, and respiratory protection if ventilation is inadequate.[2][3] | If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.[1] If on Skin: Wash with plenty of water. Call a POISON CENTER or doctor if you feel unwell.[1] If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor.[1] |
| Skin Irritation | Causes skin irritation.[1][4] | Wear protective gloves and clothing to prevent skin exposure.[2][5] | Take off all contaminated clothing immediately. Wash off with soap and plenty of water. If skin irritation occurs, get medical advice/attention.[1] |
| Eye Irritation | Causes serious eye irritation.[1][4] | Wear tight-sealing safety goggles. A face shield may be necessary for splash hazards.[2][5] | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][4] |
| Respiratory Irritation | May cause respiratory irritation.[2][4] | Use only outdoors or in a well-ventilated area, preferably a chemical fume hood.[2][4] | Move the person to fresh air. If breathing is difficult, give oxygen. Obtain medical aid.[4][6] |
Experimental Protocols: Operational and Disposal Plans
I. Pre-Operational Safety Checklist
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
Fume Hood Verification: Ensure the chemical fume hood is operational and certified.
-
Safety Equipment: Confirm that a safety shower and eyewash station are accessible and functional.[2]
-
Gather Materials: Assemble all necessary equipment and reagents to avoid leaving the designated work area during the procedure.
II. Step-by-Step Handling Procedure
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear nitrile gloves. Always inspect gloves for tears or punctures before use.[7]
-
Eye and Face Protection: Chemical splash goggles are mandatory. For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[7]
-
Skin and Body Protection: A flame-resistant lab coat should be worn and kept buttoned. Wear long pants and closed-toe shoes.[7]
-
-
Handling the Chemical:
-
Transportation: When moving the chemical, use a secondary container to prevent spills.
-
Weighing and Dispensing: Conduct all manipulations, including weighing and transferring, within a chemical fume hood to contain any dust or vapors.[7]
-
Avoid Contamination: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the chemical, even if gloves were worn.[2][7]
-
III. Spill and Emergency Procedures
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand.[7]
-
Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[7]
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert laboratory personnel and the institutional safety officer.
-
Prevent entry into the affected area.
-
-
First Aid:
-
Skin Contact: Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[4]
-
Eye Contact: Immediately flush open eyes with running water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[4][6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]
-
IV. Disposal Plan
-
Waste Segregation: All materials contaminated with this compound, including gloves, absorbent materials, and empty containers, must be treated as hazardous waste.[7]
-
Containerization: Collect all waste in a designated, properly labeled, and sealed hazardous waste container. Do not mix with other waste streams unless instructed by your institution's environmental health and safety (EHS) office.[7]
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department, following all local, state, and federal regulations.[1]
Mandatory Visualization
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. Protective Equipment for Working With Solvents | MicroCare [microcare.com]
- 4. aksci.com [aksci.com]
- 5. fishersci.com [fishersci.com]
- 6. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 7. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
